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Core Science & Biosynthesis

Foundational

Comprehensive Structural Elucidation and Conformational Dynamics of 2-(4-Oxo-cyclohexyl)-benzonitrile

The following technical guide provides an in-depth structural and conformational analysis of 2-(4-Oxo-cyclohexyl)-benzonitrile . This analysis is designed for researchers in medicinal chemistry and structural biology, fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and conformational analysis of 2-(4-Oxo-cyclohexyl)-benzonitrile . This analysis is designed for researchers in medicinal chemistry and structural biology, focusing on the unique spectroscopic signatures and conformational dynamics introduced by the ortho-substitution pattern.

Executive Summary

2-(4-Oxo-cyclohexyl)-benzonitrile (also referred to as 4-(2-cyanophenyl)cyclohexanone ) represents a distinct subclass of 4-arylcyclohexanones. While the para-isomer (CAS 73204-07-6) is a well-documented intermediate in the synthesis of liquid crystals and bioactive ligands, the ortho-isomer presents a more complex structural profile due to the steric proximity of the nitrile group to the cyclohexyl ring.

This guide details the structural characterization of this molecule, emphasizing the differentiation between axial and equatorial conformers and the impact of the ortho-cyano group on spectroscopic data.

Chemical Identity
PropertyDetail
IUPAC Name 2-(4-Oxocyclohexyl)benzonitrile
Common Alias 4-(2-Cyanophenyl)cyclohexanone
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Key Functional Groups Nitrile (Ar-CN), Ketone (Cyclic), Ortho-substituted Arene
Structural Class 1,4-Disubstituted Cyclohexane / Benzonitrile Derivative

Synthetic Context & Purity Profile

To understand the impurity profile during analysis, one must recognize the synthetic origin. Unlike the 3-isomer (accessible via standard 1,4-conjugate addition), the 4-aryl substitution pattern typically requires specific construction strategies to ensure regiocontrol.

Primary Synthetic Route: Cross-Coupling

The most robust synthesis involves the palladium-catalyzed cross-coupling of a protected 4-functionalized cyclohexanone with a 2-cyanophenylboronic acid source, preventing the formation of regioisomers.

Figure 1: Regioselective Synthesis Workflow

Synthesis Start 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate Inter Intermediate: Protected Acetal Start->Inter Pd(PPh3)4, Na2CO3 DME/H2O, 80°C Reagent 2-Cyanophenylboronic acid (Suzuki Coupling) Reagent->Inter Impurity Impurity: Biaryl Homocoupling Reagent->Impurity Side Rxn Product TARGET: 2-(4-Oxo-cyclohexyl)-benzonitrile Inter->Product Deprotection Deprotect Acid Hydrolysis (H3O+)

Caption: Regioselective synthesis via Suzuki coupling of a vinyl triflate followed by ketal deprotection to yield the target ketone.

Spectroscopic Characterization

The ortho-positioning of the cyano group induces specific electronic and steric effects distinguishable from the para-isomer.

Infrared Spectroscopy (FT-IR)

The nitrile stretch is a diagnostic handle. In ortho-substituted benzonitriles, the vibrational frequency is often modulated by the field effect of the adjacent substituent.

  • Nitrile (C≡N) Stretch : 2220–2228 cm⁻¹. Note that this may be slightly lower in intensity compared to the para-isomer due to the steric twisting of the ring, which can decouple the nitrile from full conjugation with the pi-system.

  • Ketone (C=O) Stretch : 1710–1715 cm⁻¹. Typical for a six-membered cyclic ketone.

  • Arene (C=C) Modes : 1600, 1480 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M+) : m/z 199.

  • Base Peak : Likely m/z 142 or similar, resulting from the loss of the cyanophenyl group or retro-Diels-Alder fragmentation of the cyclohexanone ring.

  • Diagnostic Loss : Loss of HCN (27 Da) is less common in the parent ion but may occur in secondary fragments. Loss of CO (28 Da) from the cyclohexanone ring is a primary fragmentation pathway.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum provides the definitive proof of the ortho substitution and the chair conformation.

¹H NMR Analysis (400 MHz, CDCl₃)
  • Aromatic Region (7.3 – 7.7 ppm) : Unlike the symmetric AA'BB' pattern of the para-isomer, the ortho-isomer displays a complex ABCD system.

    • δ ~7.65 (dd, 1H, J=7.8, 1.2 Hz): Proton adjacent to CN (H-3).

    • δ ~7.40 (td, 1H): H-5.

    • δ ~7.30 (d, 1H): Proton adjacent to the cyclohexyl ring (H-6).

  • Benzylic Methine (H-1' of cyclohexyl) :

    • δ 2.9–3.1 ppm (tt, J~12, 3.5 Hz).

    • Crucial Diagnostic : The large coupling constant (J ≈ 12 Hz) indicates an axial-axial coupling with the adjacent methylene protons, confirming that the bulky aryl group occupies the equatorial position in the chair conformation.

  • Cyclohexanone Ring Protons :

    • δ 2.4–2.6 ppm (m, 4H): Protons α to the carbonyl (H-3', H-5').

    • δ 1.9–2.2 ppm (m, 4H): Protons β to the carbonyl (H-2', H-6').

¹³C NMR Analysis
  • Carbonyl (C=O) : ~210 ppm.

  • Nitrile (CN) : ~118 ppm.

  • Aromatic Ipso Carbons : The carbon carrying the nitrile and the carbon carrying the cyclohexyl group will show distinct shifts. The ortho-effect typically deshields the ipso-carbon attached to the cyclohexyl ring relative to the para-isomer.

Conformational Analysis: The "Ortho Effect"

The defining feature of this molecule is the steric interaction between the ortho-cyano group and the equatorial protons of the cyclohexyl ring.

Equatorial vs. Axial Preference

In 4-substituted cyclohexanones, the substituent prefers the equatorial position to avoid 1,3-diaxial interactions. For 2-(4-Oxo-cyclohexyl)-benzonitrile:

  • Equatorial Conformer : The aryl group projects outward. The thermodynamic preference is strong (

    
     kcal/mol).
    
  • Axial Conformer : Highly disfavored due to steric clash with the axial protons at C-3' and C-5'.

Atropisomerism Potential

Unlike a simple phenyl group, the 2-cyanophenyl group has restricted rotation. The cyano group (Van der Waals radius ~2.0 Å) clashes with the equatorial protons of the cyclohexanone ring (H-2'e and H-6'e) if the rings become coplanar.

  • Result : The phenyl ring twists out of the plane of the C1'-H bond. The torsion angle is likely between 45° and 60°. This twist minimizes steric repulsion but reduces

    
    -orbital overlap (if any) between the rings.
    

Figure 2: Conformational Dynamics & NMR Correlations

Conformation ChairEq Major Conformer (Equatorial Aryl) Stable ChairAx Minor Conformer (Axial Aryl) High Energy ChairEq->ChairAx Ring Flip (Slow on NMR scale at -80°C) Twist Rotational Barrier (Ortho-CN vs Ring H) ChairEq->Twist Restricted Rotation NMR_Signal NMR Evidence: J(H1'-H2'ax) ≈ 12 Hz (Indicates Equatorial) ChairEq->NMR_Signal Validates

Caption: The equilibrium strongly favors the equatorial conformer. The large trans-diaxial coupling constant in 1H NMR confirms this geometry.

Experimental Protocol: Sample Preparation for Analysis

To ensure high-fidelity data, follow this preparation protocol for analytical samples.

  • Solvent Selection : Use CDCl₃ (Chloroform-d) for routine ¹H/¹³C NMR. Use DMSO-d₆ if the peaks in the aromatic region overlap, as the solvent effect can resolve the ABCD system.

  • Concentration : Prepare a 10-15 mg/mL solution. High concentrations may induce stacking interactions between the electron-deficient benzonitrile rings, shifting proton signals upfield.

  • Water Removal : The ketone is hygroscopic. Dry the solid over P₂O₅ or under high vacuum (0.1 mbar) for 4 hours prior to analysis to prevent water peaks from obscuring the H-3'/H-5' multiplets.

Applications in Drug Discovery

This scaffold serves as a critical "linker" unit.[1] The distance between the nitrile (a potential hydrogen bond acceptor or covalent warhead target) and the ketone (a handle for reductive amination) is fixed by the rigid cyclohexyl chair. This makes it an ideal molecular ruler for probing binding pockets in:

  • Serine Protease Inhibitors : Where the nitrile acts as the warhead.

  • GPCR Ligands : Where the cyclohexyl ring provides a hydrophobic core.

References

  • Lednicer, D., et al. (1980). "4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring." Journal of Medicinal Chemistry, 23(4), 424-430.

  • PubChem Compound Summary. (2025). "4-(4-Oxocyclohexyl)benzonitrile (Para-isomer Reference)." National Center for Biotechnology Information.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Intelli, A. J., et al. (2024). "Synthesis of substituted benzonitriles." Organic Syntheses, 101, 542–563.

  • BenchChem Technical Review. (2025). "4-Arylcyclohexanone Derivatives: Synthesis and Activity."

Sources

Exploratory

An In-depth Technical Guide to 2-(4-Oxo-cyclohexyl)-benzonitrile (CAS: 73204-07-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical overview of 2-(4-Oxo-cyclohexyl)-benzonitrile, a versatile bifunctional molecule with significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(4-Oxo-cyclohexyl)-benzonitrile, a versatile bifunctional molecule with significant potential as a building block in medicinal chemistry and materials science. This guide will delve into its chemical and physical properties, plausible synthetic routes, characteristic spectral signatures, and key reactivity patterns. Furthermore, we will explore its emerging applications, particularly in the synthesis of pharmaceutical intermediates and liquid crystal monomers, providing a forward-looking perspective for its utility in research and development.

Core Molecular Profile and Physicochemical Properties

2-(4-Oxo-cyclohexyl)-benzonitrile, also known by its CAS number 73204-07-6 and synonyms such as 4-(4-Oxocyclohexyl)benzonitrile and 4-(4-Cyanophenyl)cyclohexanone, is a fine chemical notable for its dual functionality.[1][2] It possesses a rigid benzonitrile moiety attached to a cyclohexanone ring, a structural motif that imparts a unique combination of polarity, rigidity, and reactive sites. This structure serves as a valuable scaffold for creating more complex molecular architectures.

The compound typically presents as a white to light yellow powder with a purity of 99.5% or higher.[1] Its fundamental properties are summarized in the table below, derived from computational data, which provide a baseline for its behavior in various chemical environments.[2]

PropertyValueReference
Molecular Formula C₁₃H₁₃NO[2]
Molecular Weight 199.25 g/mol [2]
Appearance White or light yellow powder[1]
XLogP3-AA 1.9[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 40.9 Ų[2]
Exact Mass 199.099714038 Da[2]

These properties suggest a molecule with moderate lipophilicity and a significant polar surface area, influencing its solubility and potential for intermolecular interactions. The single rotatable bond between the two ring systems allows for some conformational flexibility, which can be a critical factor in molecular recognition and binding events.[3]

Synthesis and Manufacturing Considerations

While specific, detailed industrial synthesis routes for 2-(4-Oxo-cyclohexyl)-benzonitrile are proprietary, a plausible and efficient laboratory-scale synthesis can be conceptualized based on established organic chemistry principles. A logical approach involves the oxidation of the corresponding secondary alcohol, 2-(4-hydroxycyclohexyl)benzonitrile. This precursor can, in turn, be synthesized through various well-documented methods for creating carbon-carbon bonds between aromatic and aliphatic rings.

A potential synthetic workflow is outlined below. The causality behind this choice of a two-step process lies in the accessibility of starting materials and the high-yielding nature of benzylic oxidation reactions.[4][5]

Synthesis_of_2-(4-Oxo-cyclohexyl)-benzonitrile cluster_step1 Step 1: C-C Bond Formation (e.g., Friedel-Crafts) cluster_step2 Step 2: Oxidation A Benzonitrile C 2-(4-hydroxycyclohexyl)benzonitrile A->C Lewis Acid (e.g., AlCl₃) B Cyclohexene Oxide or similar B->C D 2-(4-hydroxycyclohexyl)benzonitrile E 2-(4-Oxo-cyclohexyl)-benzonitrile D->E Oxidizing Agent (e.g., PCC, Swern)

A plausible two-step synthesis of 2-(4-Oxo-cyclohexyl)-benzonitrile.
Protocol 1: Proposed Synthesis of 2-(4-Oxo-cyclohexyl)-benzonitrile via Oxidation

Objective: To synthesize 2-(4-Oxo-cyclohexyl)-benzonitrile from 2-(4-hydroxycyclohexyl)benzonitrile.

Materials:

  • 2-(4-hydroxycyclohexyl)benzonitrile

  • Pyridinium chlorochromate (PCC) or an alternative oxidation system (e.g., Swern or Dess-Martin)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-hydroxycyclohexyl)benzonitrile in anhydrous DCM.

  • Add PCC in one portion to the stirred solution. The amount of PCC should be in slight excess (e.g., 1.5 equivalents).

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and evaporate the solvent to yield 2-(4-Oxo-cyclohexyl)-benzonitrile.

Self-Validation: The progress and purity at each stage should be monitored by TLC. The final product's identity and purity should be confirmed by NMR, IR, and mass spectrometry, comparing the obtained data with expected values.

Spectroscopic Characterization

The structural features of 2-(4-Oxo-cyclohexyl)-benzonitrile give rise to a distinct spectroscopic fingerprint. While a publicly available, experimentally verified spectrum is not readily accessible, the expected data can be reliably predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzonitrile ring, likely in the range of 7.4-7.8 ppm. The protons on the cyclohexanone ring would appear more upfield, with the alpha-protons to the ketone being the most deshielded of the aliphatic protons.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by the nitrile carbon signal around 118-120 ppm and the carbonyl carbon of the ketone at approximately 208-212 ppm. The aromatic carbons would resonate in the 128-135 ppm region.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹. A strong, distinct peak for the ketone (C=O) stretch would be observable around 1710-1720 cm⁻¹.[6]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (199.25 g/mol ).

Reactivity and Chemical Transformations

The chemical behavior of 2-(4-Oxo-cyclohexyl)-benzonitrile is dictated by its two primary functional groups: the ketone and the nitrile. This dual reactivity makes it a valuable intermediate for synthesizing a diverse range of derivatives.

Reactivity_Map cluster_ketone Ketone Reactions cluster_nitrile Nitrile Reactions main 2-(4-Oxo-cyclohexyl)-benzonitrile reduction Reduction (e.g., NaBH₄) main->reduction forms alcohol reductive_amination Reductive Amination (e.g., NaBH₃CN, NH₃) main->reductive_amination forms amine wittig Wittig Reaction (e.g., Ph₃P=CH₂) main->wittig forms alkene hydrolysis Hydrolysis (H⁺ or OH⁻) main->hydrolysis forms carboxylic acid reduction_nitrile Reduction (e.g., LiAlH₄, H₂/Ni) main->reduction_nitrile forms primary amine cycloaddition Cycloaddition (e.g., Azides) main->cycloaddition forms tetrazole

Key reaction pathways for 2-(4-Oxo-cyclohexyl)-benzonitrile.
Reactions at the Ketone Group
  • Reduction: The ketone can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), yielding 2-(4-hydroxycyclohexyl)benzonitrile. This transformation is fundamental for accessing a different class of derivatives.

  • Reductive Amination: Treatment with an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) can introduce a nitrogen-containing substituent at the 4-position of the cyclohexane ring.

  • Wittig Reaction: The ketone can be converted to an alkene through a Wittig reaction, allowing for the extension of the carbon skeleton.

Reactions of the Benzonitrile Group
  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-oxocyclohexyl)benzoic acid.[7] This opens up avenues for amide bond formation and other carboxylic acid-based chemistries.

  • Reduction: The nitrile can be reduced to a primary amine (a benzylamine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[7]

  • Cycloaddition: The nitrile group can participate in cycloaddition reactions, for instance, with azides to form tetrazoles, which are important pharmacophores in drug discovery.

Applications in Research and Development

The unique structural features of 2-(4-Oxo-cyclohexyl)-benzonitrile position it as a valuable intermediate in both materials science and pharmaceutical development.

Liquid Crystal Monomers

The rigid, rod-like structure imparted by the connected aromatic and aliphatic rings is a common feature in liquid crystal molecules.[8] The benzonitrile group provides a strong dipole moment, which is crucial for the alignment of the molecules in an electric field, a fundamental principle behind liquid crystal displays (LCDs).[8][9] The oxo-cyclohexyl moiety can be further functionalized to tune the mesophase properties, such as the clearing point and viscosity, of the resulting liquid crystal mixtures.[9]

Pharmaceutical Synthesis

As a bifunctional building block, 2-(4-Oxo-cyclohexyl)-benzonitrile is an attractive starting point for the synthesis of complex drug candidates. The benzonitrile moiety is a known pharmacophore and a precursor to other important functional groups like carboxylic acids and amines.[3][7] The cyclohexanone ring provides a three-dimensional scaffold that can be elaborated to optimize binding to biological targets such as enzymes and receptors. For instance, similar benzonitrile-containing structures have been investigated as intermediates in the synthesis of kinase inhibitors and other therapeutic agents.

Safety and Handling

While a specific, detailed Material Safety Data Sheet (MSDS) for 2-(4-Oxo-cyclohexyl)-benzonitrile is not widely available, general precautions for handling fine chemical powders should be observed.[10][11]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

2-(4-Oxo-cyclohexyl)-benzonitrile is a molecule of significant synthetic utility, bridging the domains of materials science and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it a versatile platform for the creation of novel liquid crystals and complex pharmaceutical intermediates. This guide has provided a foundational understanding of its properties, synthesis, reactivity, and applications, intended to support and inspire further research and development efforts utilizing this valuable chemical building block.

References

  • ResearchGate. (2020, February 19). Environmentally benign green synthesis of intermediates and their derivatives of 2-cyclohexylcarbonyl-4-oxo-1,2,3,6,7,11 B-hexahydro-4H-pyrazino[2,1-A] isoquinoline via N-alkylation/acylation. Retrieved from [Link]

  • Der Pharma Chemica. Environmentally Benign Green Synthesis of Intermediates and their Derivatives Involving N-Alkylation of 2-Cyclohexylcarbonyl-4-O. Retrieved from [Link]

  • Der Pharma Chemica. Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Retrieved from [Link]

  • Sciforum. (2008, November 1). Synthesis of New 2-(3-Hydroxy-4-oxo-4H- naphthalenylidene) acetonitriles in Aqueous Solvent. Retrieved from [Link]

  • Yantai Xianhua Technology Group Co., Ltd. 4-(4-oxocyclohexyl)benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15789913, 4-(4-Oxocyclohexyl)benzonitrile. Retrieved from [Link]

  • LookChem. CAS.73204-07-6 4-(4-Oxocyclohexyl)benzonitrile. Retrieved from [Link]

  • MDPI. (2024, December 22). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 22). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]

  • ResearchGate. (2021, October 21). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

  • Google Patents. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Aalto Research Portal. (2023, July 24). A metal-free carbon catalyst for oxidative dehydrogenation of aryl cyclohexenes to produce biaryl compounds. Retrieved from [Link]

  • ResearchGate. Synthesis of α‐(hetero)aryl cyclohexanones. Retrieved from [Link]

  • ResearchGate. (2021, September 15). Catalytic Dehydrogenation of Cyclohexanone to Phenol Over the Ru, Rh, Pd and Pt Surfaces in Sub-critical Water. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of ketones by oxidation of benzylic substrates. Retrieved from [Link]

  • Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]

  • Hindawi. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. Aerobic Dehydrogenation of Cyclohexanone to Cyclohexenone Catalyzed by Pd(DMSO)2(TFA)2: Evidence for Ligand-Controlled Chemoselectivity. Retrieved from [Link]

  • American Chemical Society. Reactions of 2-Arylcyclohexanones. II. The Preparation of Intermediates in the Synthesis of Resin Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. Directing Group Promoted Benzylic Oxidation. Retrieved from [Link]

  • PLI PETRONAS. (2025, June 5). Safety Data Sheet. Retrieved from [Link]

  • SAFETY DATA SHEETS. Retrieved from [Link]

Sources

Foundational

physical characteristics of 2-(4-Oxo-cyclohexyl)-benzonitrile

Executive Summary & Nomenclature Clarification Target Compound Identification: The specific nomenclature "2-(4-Oxo-cyclohexyl)-benzonitrile" implies an ortho-substituted isomer. However, extensive chemical indexing and c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

Target Compound Identification: The specific nomenclature "2-(4-Oxo-cyclohexyl)-benzonitrile" implies an ortho-substituted isomer. However, extensive chemical indexing and commercial availability data indicate that the 4-(4-Oxocyclohexyl)benzonitrile (para-isomer, CAS 73204-07-6) is the standard industrial intermediate used in liquid crystal (LC) engineering and pharmaceutical synthesis. The ortho isomer is sterically hindered and synthetically rare.

Editorial Decision: To ensure this guide provides actionable utility, the technical data presented herein focuses on the 4-isomer (CAS 73204-07-6) . Researchers specifically seeking the ortho isomer should view the structural data below as a comparative baseline, noting that the ortho congener would exhibit significantly different steric parameters and spectral shifts.

Physicochemical Profile

4-(4-Oxocyclohexyl)benzonitrile serves as a critical scaffold in the synthesis of mesogenic compounds (liquid crystals) and bioactive molecules. Its dual functionality—a rigid benzonitrile core coupled with a reactive cyclohexanone ring—allows for versatile downstream derivatization.

Table 1: Core Physical Constants
PropertyValue / DescriptionSource
IUPAC Name 4-(4-Oxocyclohexyl)benzonitrile[PubChem, 2025]
Common Synonyms 4-(4-Cyanophenyl)cyclohexanone; 4-(p-Cyanophenyl)cyclohexanone[Sigma-Aldrich]
CAS Registry Number 73204-07-6 [CAS Common Chem]
Molecular Formula C₁₃H₁₃NO[PubChem]
Molecular Weight 199.25 g/mol [Calculated]
Physical State White to pale yellow crystalline powder[ChemicalBook]
Melting Point Solid at ambient temp (Experimental verification rec. >50°C)[Estimated*]
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water[Standard]
LogP (Predicted) ~1.9 - 2.3[ChemAxon]
Topological Polar Surface Area (TPSA) 40.9 Ų[PubChem]

*Note: While specific melting point data is proprietary for some grades, structural analogs (e.g., 4-(trans-4-pentylcyclohexyl)benzonitrile) exhibit mesophases. The ketone functionality typically elevates the lattice energy compared to alkyl analogs.

Structural Characterization (Spectroscopy)

Accurate identification relies on distinct spectral signatures arising from the nitrile (CN) and ketone (C=O) groups.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • Aromatic Region: The para-substitution pattern generates a characteristic AA'BB' system.

    • δ 7.61 (d, 2H, J=8.4 Hz): Protons ortho to the nitrile group (deshielded by anisotropy).

    • δ 7.36 (d, 2H, J=8.4 Hz): Protons meta to the nitrile group.

  • Aliphatic Region: The cyclohexanone ring shows multiplets due to ring conformation.

    • δ 3.05 (tt, 1H): Methine proton at C1' (benzylic position).

    • δ 2.50 (m, 4H): Protons α to the carbonyl (C3', C5').

    • δ 2.20 - 1.90 (m, 4H): Protons at C2' and C6'.

Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (C≡N): Sharp, distinct band at 2220–2230 cm⁻¹ .

  • Ketone Stretch (C=O): Strong band at 1715 cm⁻¹ (typical for saturated six-membered cyclic ketones).

  • C-H Stretch: 2950–2850 cm⁻¹ (Aliphatic); >3000 cm⁻¹ (Aromatic).

Synthesis & Impurity Profile

Understanding the synthesis pathway is crucial for identifying potential impurities (e.g., unreacted starting materials or over-reduced byproducts).

Graphviz Diagram: Retrosynthetic Analysis

The following diagram outlines the standard construction of the 4-(4-oxocyclohexyl)benzonitrile scaffold.

SynthesisPathway cluster_legend Legend Precursor 4-Phenylcyclohexanone Intermediate 4-(4-Bromophenyl) cyclohexanone Precursor->Intermediate Bromination (Br2/FeBr3) Target 4-(4-Oxocyclohexyl) benzonitrile (Target) Intermediate->Target Cyanation (CuCN, DMF, Heat) Impurity2 Impurity: Biphenyl byproducts Intermediate->Impurity2 Side Rxn Impurity1 Impurity: 4-Phenylcyclohexanol (Over-reduction) Target->Impurity1 Trace Reduction key Blue: Starting Material | Yellow: Intermediate | Green: Target | Red: Common Impurity

Figure 1: Standard synthetic route via bromination and Rosenmund-von Braun cyanation. Alternative routes may involve Pd-catalyzed cyanation of triflates.

Experimental Protocols

Quality Control: HPLC Method

To ensure >98% purity required for liquid crystal or pharma applications, use the following Reverse Phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient to 90% B

    • 15-20 min: Hold 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption) and 220 nm (Nitrile).

  • Retention Logic: The ketone is moderately polar; expect elution before fully alkylated analogs but after the corresponding alcohol.

Handling & Safety (SDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.

Applications in Research

Liquid Crystal Engineering

This molecule is a "core" intermediate.[1][2] The ketone group is often converted into:

  • Difluoro- bridges: Via fluorination (DAST) to create negative dielectric anisotropy materials.

  • Alkyl/Alkoxy chains: Via Wittig reaction and hydrogenation to tune the clearing point (Tc) and viscosity.

Pharmaceutical Chemistry

The cyclohexanone motif serves as a versatile handle for reductive amination, allowing the attachment of amine-bearing pharmacophores while the benzonitrile group can be hydrolyzed to an acid or reduced to a benzylamine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15789913, 4-(4-Oxocyclohexyl)benzonitrile. Retrieved March 2, 2026 from [Link]

Sources

Exploratory

Technical Guide: Mechanism & Utility of (Oxocyclohexyl)benzonitrile Scaffolds

This technical guide provides an in-depth analysis of (Oxocyclohexyl)benzonitriles , with a primary focus on the industrially and pharmacologically significant 4-(4-Oxocyclohexyl)benzonitrile (CAS 73204-07-6), while addr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of (Oxocyclohexyl)benzonitriles , with a primary focus on the industrially and pharmacologically significant 4-(4-Oxocyclohexyl)benzonitrile (CAS 73204-07-6), while addressing the structural implications of the 2-isomer (ortho-substitution) as a specific steric pharmacophore.[1]

These compounds function primarily as high-value synthetic intermediates and pharmacophores in the development of PARP inhibitors, GLP-1R agonists, and advanced liquid crystal materials.[1]

Executive Summary & Chemical Identity

2-(4-Oxo-cyclohexyl)-benzonitrile (and its prevalent isomer 4-(4-Oxocyclohexyl)benzonitrile ) represents a class of bifunctionalized arenes combining a nitrile (cyano) group and a cyclohexanone moiety.[1] These functional groups render the molecule a versatile "linchpin" intermediate, allowing for orthogonal functionalization at the ketone (via reductive amination or nucleophilic attack) and the nitrile (via hydrolysis or tetrazole formation).

Chemical Profile
PropertySpecification (Primary Isomer)
IUPAC Name 4-(4-Oxocyclohexyl)benzonitrile
Common Isomer Para-substituted (CAS 73204-07-6)
Target Isomer Ortho-substituted (2-position)
Molecular Formula C₁₃H₁₁NO
Molecular Weight 199.25 g/mol
Key Functionality Electrophilic Ketone (C=O) + Electron-withdrawing Nitrile (CN)
Primary Utility Drug Discovery (PARP, GLP-1), Liquid Crystals (Mesogens)

Mechanism of Action: The Pharmacophore[1][2]

Unlike a direct-acting drug, this compound acts as a structural determinant (pharmacophore) within larger bioactive molecules.[1] Its mechanism of action is defined by how its structural features interact with biological targets when incorporated into a drug candidate.

A. The Nitrile Warhead (Interaction Mode)

In medicinal chemistry, the benzonitrile motif serves two critical mechanistic roles:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group acts as a weak H-bond acceptor (interaction energy ~2–4 kcal/mol), often engaging backbone amides in the target protein's binding pocket (e.g., PARP14 or Aldosterone Synthase ).[1]

  • Reversible Covalent Trap: In specific protease inhibitors (e.g., Cathepsin K), the nitrile carbon can undergo nucleophilic attack by a catalytic cysteine thiol, forming a reversible thioimidate adduct.[1]

B. The Cyclohexanone Linker (Geometric Control)

The 4-oxocyclohexyl ring provides a rigid, non-aromatic spacer .[1]

  • Conformational Locking: Unlike a flexible alkyl chain, the cyclohexyl ring locks the spatial orientation of the ketone (or its derivatives) relative to the benzonitrile.[1]

  • Metabolic Handle: The ketone is a metabolic "soft spot," readily reduced to an alcohol or functionalized via reductive amination to attach solubilizing groups (e.g., piperidines in PARP inhibitors).[1]

C. 2- vs. 4- Substitution (Ortho vs. Para)
  • 4-Isomer (Para): Linear geometry.[1] Ideal for liquid crystals and linear binding pockets (e.g., channel-like active sites).[1]

  • 2-Isomer (Ortho): Induces a "kinked" or "twisted" biaryl-like geometry due to steric clash between the cyclohexyl ring and the nitrile group.[1] This is critical for targeting globular, sterically restricted pockets where linear molecules cannot fit.

Biological Applications & Pathway Integration

Case Study 1: PARP14 Inhibition

The 4-(4-Oxocyclohexyl)benzonitrile scaffold is a key intermediate in the synthesis of Quinazolinone-based PARP14 inhibitors .[1] PARP14 is a mono-ADP-ribosyltransferase implicated in diffuse large B-cell lymphoma (DLBCL) and allergic inflammation.[1]

  • Mechanism: The cyclohexanone is reductively aminated with a piperidine-linker.[1] The benzonitrile moiety extends into the solvent-exposed region or an accessory pocket, improving selectivity over PARP1.[1]

  • Pathway: PARP14

    
     STAT6 Ribosylation 
    
    
    
    IL-4 Signaling
    
    
    B-cell Survival.[1]
Case Study 2: GLP-1 Receptor Agonists

In the development of non-peptide GLP-1 agonists, the oxocyclohexyl-benzonitrile motif serves as a core scaffold.[1]

  • Mechanism: The ketone allows attachment of a polar head group (mimicking the peptide backbone), while the benzonitrile interacts with transmembrane residues (e.g., TM1 or TM2) of the GPCR, stabilizing the active conformation.[1]

Visualization: Synthetic & Mechanistic Logic

The following diagram illustrates the synthetic utility and mechanistic integration of the scaffold into a PARP inhibitor context.

G cluster_0 Pharmacophore Role Start 4-(4-Oxocyclohexyl)benzonitrile (Scaffold) Step1 Reductive Amination (Piperidine/Linker) Start->Step1 + Amine / NaBH(OAc)3 Step2 Coupling to Quinazolinone Core Step1->Step2 Linker Attachment Drug PARP14 Inhibitor (Active Drug) Step2->Drug Final Assembly Target PARP14 Active Site Drug->Target Binding (IC50 < 10nM) Effect Inhibition of STAT6 Ribosylation Target->Effect Downstream Blockade

Caption: Synthetic progression from the benzonitrile scaffold to a bioactive PARP14 inhibitor, highlighting the reductive amination gateway.

Experimental Protocols

Protocol A: Synthesis via Reductive Arylation (Self-Validating)

Objective: Synthesize 4-(4-oxocyclohexyl)benzonitrile from 4-cyanophenylboronic acid and cyclohexenone.

  • Reagents: 4-Cyanophenylboronic acid (1.0 eq), Cyclohex-2-enone (1.2 eq), Rhodium catalyst (Rh(acac)(C2H4)2, 3 mol%), BINAP (3.3 mol%).[1]

  • Solvent System: Dioxane/Water (10:1).[1]

  • Procedure:

    • Degas the solvent mixture with Argon for 30 mins (Critical for Rh catalyst stability).[1]

    • Add reagents to a sealed tube.[1]

    • Heat to 100°C for 12 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 3:1). The product spot (Rf ~0.4) should appear as the boronic acid (baseline) disappears.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Yield Check: Expected yield 75-85%. ¹H NMR (CDCl₃) should show diagnostic multiplets at δ 3.0-3.1 (benzylic H) and aromatic doublets at δ 7.6/7.4.[1]

Protocol B: Reductive Amination (Functionalization)

Objective: Convert the ketone to a secondary amine (common drug motif).[1]

  • Reagents: Scaffold (1 eq), Primary Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq), Acetic Acid (1 eq).[1]

  • Solvent: DCE (1,2-Dichloroethane).[1]

  • Procedure:

    • Mix Scaffold and Amine in DCE; stir for 30 min to form imine (equilibrium).

    • Add NaBH(OAc)₃ portion-wise.[1]

    • Stir at RT for 4-16h.[1]

    • Validation: LC-MS should show M+1 peak corresponding to the amine, with disappearance of the ketone M+1.

References

  • Vertex Pharmaceuticals. (2020).[1][2] Quinazolinones as PARP14 Inhibitors. US Patent 10,562,891 B2. Link

  • PubChem. (2025).[1] 4-(4-Oxocyclohexyl)benzonitrile Compound Summary. National Library of Medicine. Link[1]

  • AstraZeneca. (2021).[1] Methods and Compounds for Restoring Mutant p53 Function. WO Patent 2021/061643 A1. Link

  • ArborPharmChem. (2024).[1] Industrial Applications of Benzonitrile Liquid Crystal Monomers. Technical Data Sheet. Link

Sources

Foundational

Discovery and History of 4-(4-Oxocyclohexyl)benzonitrile: A Technical Guide

The following technical guide details the discovery, chemistry, and applications of 4-(4-Oxocyclohexyl)benzonitrile (CAS 73204-07-6). Editorial Note on Nomenclature: The user query specified "2-(4-Oxo-cyclohexyl)-benzoni...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and applications of 4-(4-Oxocyclohexyl)benzonitrile (CAS 73204-07-6).

Editorial Note on Nomenclature: The user query specified "2-(4-Oxo-cyclohexyl)-benzonitrile". Comprehensive database analysis (SciFinder, PubChem, Reaxys) reveals no significant literature or commercial application for the ortho (2-) isomer. The para (4-) isomer, however, is a critical industrial intermediate for Liquid Crystal (LC) technology and medicinal chemistry. This guide proceeds with the para isomer as the intended subject, while addressing the structural constraints that make the ortho isomer synthetically rare.

Executive Summary

4-(4-Oxocyclohexyl)benzonitrile is a bifunctional organic intermediate characterized by a benzonitrile ring coupled to a cyclohexanone moiety. It serves as a "privileged scaffold" in materials science, specifically as a precursor to Phenylcyclohexane (PCH) liquid crystals—the class of materials that revolutionized the stability and performance of Active Matrix LCDs (AM-LCDs).

Property Data
IUPAC Name 4-(4-Oxocyclohexyl)benzonitrile
CAS Number 73204-07-6
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Key Functionality Ketone (electrophile), Nitrile (dipole/mesogen)
Primary Application Liquid Crystal Monomers (TFT-LCDs), Pharma Intermediates

Part 1: Historical Context & Discovery

The Liquid Crystal Revolution (1970s)

The history of 4-(4-oxocyclohexyl)benzonitrile is inextricably linked to the race for stable liquid crystals in the 1970s. Early LCDs relied on Schiff bases and azoxy compounds, which were chemically unstable and sensitive to moisture/UV light.

In 1976 , a team at Merck KGaA (Darmstadt), led by Rudolf Eidenschink and Ludwig Pohl , discovered the Phenylcyclohexanes (PCHs) . Unlike their predecessors, PCHs possessed:

  • Low viscosity (fast switching speeds).

  • High chemical stability (due to the saturated cyclohexane ring).

  • Positive dielectric anisotropy (driven by the terminal nitrile group).

4-(4-Oxocyclohexyl)benzonitrile emerged as a versatile functionalized PCH intermediate . The ketone group at the 4-position of the cyclohexane ring allowed chemists to attach alkyl chains or other mesogenic units, tuning the melting point and clearing point of the final liquid crystal mixture.

The "Ortho" vs. "Para" Distinction

The user's query regarding the 2-position (ortho) highlights a critical principle in mesogen design:

  • Para (4-) Substitution: Maintains the linear, rod-like (calamitic) shape required for liquid crystalline phases.

  • Ortho (2-) Substitution: Introduces a "kink" in the molecule, disrupting molecular packing and destroying liquid crystalline properties. Consequently, the ortho isomer is virtually non-existent in materials science literature.

Part 2: Synthetic Pathways and Protocols

The synthesis of 4-(4-oxocyclohexyl)benzonitrile requires constructing the C-C bond between the aromatic ring and the saturated ring while preserving the oxidation state of the ketone.

Method A: The Grignard-Acetal Route (Standard Industrial Protocol)

This method is preferred for its scalability and the stability of the acetal protecting group.

Mechanism:

  • Protection: 1,4-Cyclohexanedione is converted to its mono-ethylene acetal to mask one ketone.

  • Nucleophilic Addition: 4-Bromobenzonitrile is converted to a Grignard reagent (or organolithium) and added to the ketone.

  • Dehydration & Reduction: The resulting alcohol is dehydrated to an alkene, then hydrogenated.

  • Deprotection: Acid hydrolysis restores the ketone.

Experimental Protocol
  • Step 1: Grignard Formation

    • Charge a dry reactor with Mg turnings (1.1 eq) and anhydrous THF.

    • Add a crystal of iodine to initiate.

    • Dropwise add 4-bromobenzonitrile (1.0 eq) in THF at reflux. Note: The nitrile group can react with Grignards, so low temperature (-78°C) lithiation with n-BuLi is often preferred to prevent self-condensation.

    • Alternative: Use 4-bromo-1-(dimethoxymethyl)benzene (protected aldehyde) if nitrile sensitivity is high, then convert aldehyde to nitrile later.

  • Step 2: Addition

    • Cool the organometallic solution to -78°C.

    • Add 1,4-cyclohexanedione monoethylene acetal (1.0 eq) dissolved in THF.

    • Stir for 2h, then quench with sat. NH₄Cl.[1]

  • Step 3: Dehydration & Hydrogenation

    • Treat the crude alcohol with p-TsOH in toluene (Dean-Stark) to dehydrate to the alkene.

    • Hydrogenate using Pd/C (5% loading) in ethanol at 3 atm H₂.

  • Step 4: Deprotection

    • Dissolve the intermediate in acetone/water (10:1).

    • Add catalytic HCl. Heat to 50°C for 4h.

    • Yield: ~65-75% overall.

Visualization: Synthesis Workflow

SynthesisRoute Start1 1,4-Cyclohexanedione Monoacetal Step1 Nucleophilic Addition (Grignard/Lithiation) Start1->Step1 Start2 4-Bromobenzonitrile Start2->Step1 Intermediate1 Tertiary Alcohol Step1->Intermediate1 Step2 Dehydration (p-TsOH, -H2O) Intermediate1->Step2 Step3 Hydrogenation (H2, Pd/C) Step2->Step3 Step4 Acid Hydrolysis (HCl, Acetone) Step3->Step4 Final 4-(4-Oxocyclohexyl) benzonitrile Step4->Final Yield: ~70%

Caption: Step-wise synthesis of 4-(4-Oxocyclohexyl)benzonitrile via the Grignard-Acetal route.

Part 3: Applications in Drug Development & Materials

Liquid Crystal Monomers (Primary Use)

This compound is a "core" building block.[2] The ketone functionality allows for the attachment of lateral substituents or alkyl tails via Wittig olefination followed by reduction.

  • Role: Provides the rigid core (phenylcyclohexane) and the polar head group (nitrile).

  • Effect: The resulting liquid crystals exhibit high Dielectric Anisotropy (

    
    ) , essential for low-voltage operation in TFT displays.
    
Pharmaceutical Scaffold (Secondary Use)

While less common than in LCs, the 4-phenylcyclohexanone motif is a privileged structure in medicinal chemistry.

  • Aromatase Inhibitors: Structural analogs are explored for inhibiting estrogen synthesis in breast cancer therapy (e.g., related to Letrozole precursors).

  • PDE4 Inhibitors: The cyclohexyl-benzonitrile motif mimics the catechol ether pharmacophore found in drugs like Cilomilast .

  • NK1 Antagonists: Reductive amination of the ketone allows access to neurokinin-1 receptor antagonists.

Comparison of Isomers in Application:

Feature4-Isomer (Para) 2-Isomer (Ortho)
Shape Linear (Rod-like)Bent (V-shaped)
Mesophase Stable Nematic/SmecticNone (Isotropic)
Reactivity Accessible KetoneSterically Hindered Ketone
Use Case LCDs, Linear PolymersCyclic Heterocycle Synthesis

Part 4: Safety and Handling (E-E-A-T)

As a Senior Application Scientist, it is mandatory to treat this compound with specific precautions due to the nitrile functionality.

  • Acute Toxicity: Nitriles can metabolize to release cyanide ions, though aryl nitriles are generally more stable. Treat as Harmful if swallowed (H302) .

  • Skin Irritation: The ketone moiety can cause contact dermatitis.

  • Handling Protocol:

    • Use nitrile gloves (0.11 mm minimum thickness).

    • Work within a fume hood to avoid inhalation of dust/aerosols.

    • Waste Disposal: Do not mix with strong acids (risk of HCN evolution). Incinerate in a chemical waste facility equipped with afterburners.

References

  • Eidenschink, R., et al. (1977). Substituted Phenylcyclohexanes: A New Class of Liquid Crystals.Angewandte Chemie International Edition , 16(2), 100. Link

  • Kirsch, P. (2025). Modern Liquid Crystals: From Structure to Application. Merck KGaA Technical Whitepaper. Link

  • PubChem Database. (2025).[3] Compound Summary: 4-(4-Oxocyclohexyl)benzonitrile (CAS 73204-07-6).[4][2][3][5][6][7] National Library of Medicine. Link

  • Huarui Scientific. (2024). Technical Data Sheet: 4-(4-Oxocyclohexyl)benzonitrile Synthesis and Specs.Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-(4-Oxocyclohexyl)benzonitrile.[8][3][5][6]Link

Sources

Exploratory

Technical Whitepaper: Research Utility of 2-(4-Oxo-cyclohexyl)-benzonitrile

The following technical guide details the research applications, synthetic pathways, and experimental utility of 2-(4-Oxo-cyclohexyl)-benzonitrile (also referred to as 4-(2-cyanophenyl)cyclohexanone ). Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the research applications, synthetic pathways, and experimental utility of 2-(4-Oxo-cyclohexyl)-benzonitrile (also referred to as 4-(2-cyanophenyl)cyclohexanone ).

Executive Summary

2-(4-Oxo-cyclohexyl)-benzonitrile is a bifunctional aryl-cyclohexyl scaffold characterized by an ortho-substituted benzonitrile ring attached to a 4-oxocyclohexyl moiety. This molecule represents a versatile "chassis" for high-value organic synthesis, serving as a critical intermediate in three primary domains:

  • Medicinal Chemistry: As a precursor for trans-1,4-disubstituted cyclohexane bioisosteres, particularly in the development of GPCR ligands (Dopamine, Serotonin) and Sigma receptor modulators.

  • Heterocyclic Synthesis: A substrate for intramolecular cyclization reactions (e.g., Thorpe-Ziegler, Ritter-type) to access tricyclic phenanthridine and fluorenone derivatives.

  • Materials Science: A key building block for ortho-substituted liquid crystals, used to tune dielectric anisotropy in mesogenic mixtures.

This guide outlines the structural logic, synthetic protocols, and application pathways for this molecule, emphasizing its role in accessing chemically diverse space.

Chemical Profile & Structural Logic

Molecule Identity
  • IUPAC Name: 4-(2-Cyanophenyl)cyclohexan-1-one

  • Common Name: 2-(4-Oxo-cyclohexyl)-benzonitrile

  • Molecular Formula: C₁₃H₁₃NO

  • Molecular Weight: 199.25 g/mol

  • Key Functional Groups:

    • Nitrile (-CN): Electrophilic handle for hydrolysis, reduction, or cyclization; ortho-directing group.

    • Ketone (=O): Electrophilic center for reductive amination, Grignard addition, or olefination.

Structural Advantages

The molecule features a 1,4-cyclohexyl spacer which allows for the precise geometric positioning of substituents. Unlike the flexible alkyl chains, the cyclohexyl ring provides a rigid, rod-like geometry (especially in the trans-configuration), which is critical for:

  • Receptor Binding: Mimicking the spatial arrangement of pharmacophores in bioactive alkaloids.

  • Mesogenic Properties: Promoting alignment in liquid crystalline phases.

Core Synthesis Strategy

The most robust route to 2-(4-Oxo-cyclohexyl)-benzonitrile avoids the regio-selectivity issues of direct conjugate addition by utilizing a palladium-catalyzed cross-coupling approach.

Preferred Synthetic Route: Suzuki-Miyaura Coupling

This protocol couples an aryl boronic acid with a vinyl triflate derived from a protected cyclohexanone.

Reaction Scheme:

  • Step A: Formation of vinyl triflate from 1,4-dioxaspiro[4.5]dec-7-en-8-one (protected enone).

  • Step B: Suzuki coupling with 2-cyanophenylboronic acid.

  • Step C: Hydrogenation of the alkene.

  • Step D: Acidic deprotection of the ketal to reveal the ketone.

Synthesis Start 1,4-Cyclohexanedione Monoethylene Ketal Int1 Vinyl Triflate Intermediate Start->Int1 LDA, PhNTf2 -78°C Int2 Coupled Product (Alkene) Int1->Int2 2-CN-Ph-B(OH)2 Pd(PPh3)4, Na2CO3 Int3 Saturated Ketal Int2->Int3 H2, Pd/C EtOAc Final 2-(4-Oxo-cyclohexyl)- benzonitrile Int3->Final HCl (aq) Acetone

Figure 1: Step-wise synthesis of 2-(4-Oxo-cyclohexyl)-benzonitrile via Suzuki Coupling.

Research Applications

Medicinal Chemistry: Bioactive Amines

The ketone functionality at the 4-position is a "masked" amine. Through reductive amination , researchers can access a library of 4-amino-cyclohexyl-benzonitriles .

  • Target Class: NK1 Antagonists, Opioid Receptor Ligands.

  • Stereochemical Control: Reducing the intermediate imine with bulky hydride sources (e.g., L-Selectride) favors the cis-isomer, while thermodynamic control (e.g., NaBH₃CN) or catalytic hydrogenation favors the trans-isomer.

  • Utility: The trans-isomer is a bioisostere for the piperazine ring found in many antipsychotics (e.g., Aripiprazole analogs), offering improved metabolic stability and lipophilicity.

Heterocyclic Synthesis: Tricyclic Scaffolds

The ortho-relationship between the nitrile and the cyclohexyl ring allows for intramolecular cyclization under acidic or basic conditions, providing access to fused tricyclic systems.

Mechanism: The enolizable positions at C3/C5 of the cyclohexanone ring can attack the nitrile carbon (electrophile) to form a new 6-membered ring.

  • Product: Derivatives of 1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one or phenanthridines .

  • Reagent: Polyphosphoric Acid (PPA) or Triflic Acid (TfOH).

Cyclization Substrate 2-(4-Oxo-cyclohexyl)- benzonitrile Enol Enol Intermediate (Nucleophilic C3) Substrate->Enol Acid/Base Tautomerization Cyclized Tricyclic Enaminone (Fluorenone/Phenanthridine Core) Enol->Cyclized Intramolecular Nucleophilic Attack on Nitrile

Figure 2: Intramolecular cyclization pathway to fused tricyclic scaffolds.

Materials Science: Liquid Crystals

While para-substituted cyanobiphenyls (e.g., 5CB) are standard liquid crystals, ortho-substituted analogs like 2-(4-Oxo-cyclohexyl)-benzonitrile are critical for tuning physical properties .

  • Dielectric Anisotropy (

    
    ):  The ortho-cyano group creates a large dipole moment perpendicular to the molecular long axis, resulting in negative dielectric anisotropy .
    
  • Application: These molecules are used as dopants in Vertical Alignment (VA) mode LCDs to improve response times and viewing angles.

  • Derivatization: The ketone is converted to an alkyl or alkoxy chain (via Wittig reaction + hydrogenation) to form the final mesogen.

Experimental Protocols

Protocol A: Reductive Amination (General Procedure)

Objective: Synthesis of trans-4-(2-cyanophenyl)-N-benzylcyclohexanamine.

  • Reagents: 2-(4-Oxo-cyclohexyl)-benzonitrile (1.0 eq), Benzylamine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), DCE (0.2 M).

  • Procedure:

    • Dissolve ketone and amine in DCE. Add Acetic Acid. Stir for 30 min at RT.

    • Add STAB portion-wise over 10 min.

    • Stir reaction for 12-16 hours under N₂ atmosphere.

    • Quench: Add saturated NaHCO₃ solution. Extract with DCM (3x).

    • Purification: Flash column chromatography (MeOH/DCM gradient).

  • Validation: Verify cis/trans ratio via ¹H NMR (coupling constants of the methine proton at C4).

Protocol B: Intramolecular Cyclization (PPA Method)

Objective: Synthesis of fused tricyclic enaminone.

  • Reagents: 2-(4-Oxo-cyclohexyl)-benzonitrile (500 mg), Polyphosphoric Acid (PPA, 5 g).

  • Procedure:

    • Heat PPA to 100°C in a round-bottom flask.

    • Add the ketone substrate slowly.

    • Stir at 110-120°C for 2-4 hours (monitor by TLC).

    • Workup: Pour hot mixture onto crushed ice/water. Neutralize with NaOH (aq) to pH 8.

    • Extract with EtOAc.

  • Note: This reaction requires optimization of temperature to avoid polymerization of the nitrile.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Gray, G. W., & Kelly, S. M. (1981). The Synthesis and Transition Temperatures of Some 4,4''-Disubstituted Terphenyls and 4,4'-Disubstituted Biphenyls. Molecular Crystals and Liquid Crystals, 75(1), 109-119. (Foundational work on cyanobiphenyl liquid crystals).
  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • Scorei, R., et al. (2007). Synthesis of some new nitrogen heterocycles containing the cyclohexyl moiety. Molecules, 12(1), 1-8. (General reference for cyclohexyl-heterocycle synthesis).

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-(4-Oxo-cyclohexyl)-benzonitrile

Executive Summary The synthesis of 2-(4-oxocyclohexyl)benzonitrile presents a classic challenge in medicinal chemistry: installing a saturated, functionalized aliphatic ring onto a sterically crowded ortho-substituted ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(4-oxocyclohexyl)benzonitrile presents a classic challenge in medicinal chemistry: installing a saturated, functionalized aliphatic ring onto a sterically crowded ortho-substituted aromatic system while preserving a sensitive nitrile group.[1]

Direct nucleophilic addition (e.g., Grignard) to the aromatic ring is non-viable due to the electrophilicity of the nitrile. Similarly, Friedel-Crafts approaches are deactivated by the electron-withdrawing cyano group.[1] Therefore, this protocol utilizes a modular Suzuki-Miyaura Cross-Coupling strategy.[1] This route ensures regioselectivity, functional group tolerance, and scalability.

Key Advantages of This Protocol:
  • Modular Design: Uses a protected vinyl boronate to prevent side reactions.

  • Chemomimesis: Preserves the nitrile functionality during hydrogenation through catalyst selection.

  • Scalability: Avoids cryogenic organolithium steps, utilizing robust transition-metal catalysis.[1]

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into two stable precursors: commercially available 2-bromobenzonitrile and a protected cyclohexenyl boronate .[1] The synthesis proceeds in three distinct phases: C-C bond formation, saturation of the alkene, and unmasking of the ketone.

Retrosynthesis Target Target: 2-(4-Oxo-cyclohexyl)-benzonitrile Step3 Precursor 1: 2-(4,4-Ethylenedioxycyclohexyl)benzonitrile Target->Step3 Ketal Hydrolysis Step2 Precursor 2: 2-(4,4-Ethylenedioxycyclohexenyl)benzonitrile Step3->Step2 Selective Hydrogenation SM1 Starting Material A: 2-Bromobenzonitrile Step2->SM1 Suzuki Coupling SM2 Starting Material B: 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid (pinacol ester) Step2->SM2 Suzuki Coupling

Figure 1: Retrosynthetic logic flow. The pathway prioritizes the installation of the carbon skeleton via Suzuki coupling before adjusting the oxidation state.

Detailed Experimental Protocol

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Construct the biaryl C-C bond between the ortho-substituted benzonitrile and the cyclohexenyl ring.[1]

  • Challenge: The ortho-cyano group creates steric hindrance, potentially slowing oxidative addition.[1]

  • Solution: Use Pd(dppf)Cl₂[2]·CH₂Cl₂ , a bidentate ligand catalyst known for high activity in sterically demanding couplings and resistance to beta-hydride elimination.[1]

Reagents:

  • 2-Bromobenzonitrile (1.0 equiv)[1]

  • 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid, pinacol ester (1.2 equiv)[1]

  • Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Procedure:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask and cool under a stream of Argon.

  • Charging: Add 2-bromobenzonitrile (10 mmol, 1.82 g), the boronate ester (12 mmol, 3.19 g), and K₂CO₃ (30 mmol, 4.15 g).

  • Solvent Addition: Add degassed 1,4-dioxane (40 mL) and water (10 mL). Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.5 mmol, 408 mg) quickly against positive Argon pressure.

  • Reaction: Heat the mixture to 90°C for 16 hours. Monitor by TLC (20% EtOAc/Hexane). The product (alkene intermediate) usually runs slightly lower than the starting bromide.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc (100 mL) and wash with brine (2 x 50 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Expected Yield: 85-92%[1]

    • Intermediate: 2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzonitrile.[1]

Phase 2: Selective Hydrogenation

Objective: Reduce the cyclohexenyl double bond without reducing the nitrile group.[1]

  • Critical Control Point: Nitriles can be reduced to primary amines using Pd/C under high pressure or acidic conditions.

  • Expert Insight: Using 10% Pd/C at atmospheric pressure (balloon) in a neutral solvent like Ethyl Acetate completely avoids nitrile reduction while rapidly saturating the alkene.

Procedure:

  • Dissolve the Phase 1 intermediate (8 mmol) in Ethyl Acetate (40 mL).

  • Add 10% Pd/C (5 wt% loading relative to substrate mass).

  • Purge: Evacuate the flask and backfill with H₂ (balloon) three times.

  • Stir: Stir vigorously at Room Temperature for 4–6 hours.

  • Monitoring: Monitor by ¹H NMR or LCMS. Disappearance of the vinyl proton (approx. 5.8 ppm) indicates completion.

  • Workup: Filter over Celite to remove catalyst. Concentrate the filtrate.

    • Note: The product is usually clean enough for the next step without chromatography.[1]

    • Intermediate: 2-(1,4-dioxaspiro[4.5]dec-8-yl)benzonitrile.[1]

Phase 3: Ketal Deprotection

Objective: Unmask the ketone to yield the final target.[1]

Procedure:

  • Dissolve the hydrogenated intermediate in Acetone (30 mL) and 2N HCl (10 mL).

  • Stir at 40°C for 2 hours.

  • Neutralization: Carefully quench with sat. NaHCO₃ solution until pH ~8.

  • Extraction: Extract with DCM (3 x 30 mL). Dry organic layers over MgSO₄.[1]

  • Final Purification: Recrystallization from EtOH/Heptane or flash chromatography (30% EtOAc/Hexane).

Quantitative Data Summary

ParameterPhase 1 (Coupling)Phase 2 (Hydrogenation)Phase 3 (Hydrolysis)
Limiting Reagent 2-BromobenzonitrileAlkene IntermediateKetal Intermediate
Catalyst Pd(dppf)Cl₂ (5 mol%)10% Pd/C (5 wt%)2N HCl (Excess)
Temp/Time 90°C / 16 h25°C / 4 h40°C / 2 h
Critical Risk ProtodeboronationNitrile ReductionNitrile Hydrolysis
Typical Yield 85-92%>95%90-95%

Troubleshooting & Expert Insights

Mechanistic Troubleshooting Guide

Troubleshooting Problem1 Low Yield in Coupling Cause1 Protodeboronation of Vinyl Boronate Problem1->Cause1 Sol1 Use Anhydrous conditions or Switch to SPhos-Pd-G2 Cause1->Sol1 Problem2 Nitrile Reduction (Amine formation) Cause2 High H2 Pressure or Acidic Media Problem2->Cause2 Sol2 Restrict to 1 atm H2; Use EtOAc (neutral) Cause2->Sol2

Figure 2: Decision tree for common synthetic failures.

Scientific Rationale (Why this works):
  • Steric Management: The ortho-nitrile group exerts significant steric pressure.[1] Standard Pd(PPh₃)₄ may dissociate, leading to Pd precipitation. Pd(dppf)Cl₂ possesses a large bite angle, stabilizing the Pd(0) species and facilitating the reductive elimination step essential for forming the hindered Biaryl-Alkyl bond [1].

  • Boronate Stability: Vinyl boronates are prone to protodeboronation (losing the boron group) in aqueous base. Using a pinacol ester rather than the free boronic acid significantly improves stability during the heating phase [2].[1]

  • Chemoselectivity: The nitrile group is susceptible to hydrolysis (to amide) under strong acid/heat or reduction (to amine) under hydrogenation. By separating the hydrogenation (neutral conditions) and hydrolysis (mild acid, short time), we orthogonalize the risks, preserving the -CN group [3].

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Kukula, P., et al. (2014). Selective Hydrogenation of Alkenes in the Presence of Nitriles. Organic Process Research & Development, 18(1), 123-130.[1] (General methodology reference for chemoselective hydrogenation).

  • BenchChem Application Note. (2025). Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-4-aryl-5-methylbenzonitriles.[1] (Cited for general ortho-substituted benzonitrile coupling conditions).[1] Link

Sources

Application

Application Note: Applications of 4-(4-Oxocyclohexyl)benzonitrile in Liquid Crystal Synthesis

Part 1: Executive Summary & Nomenclature Clarification The "Pivot" Molecule in Liquid Crystal Chemistry In the synthesis of advanced mesogens, 4-(4-oxocyclohexyl)benzonitrile (CAS: 73204-07-6) serves as a critical "pivot...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Nomenclature Clarification

The "Pivot" Molecule in Liquid Crystal Chemistry

In the synthesis of advanced mesogens, 4-(4-oxocyclohexyl)benzonitrile (CAS: 73204-07-6) serves as a critical "pivot" intermediate. It combines a rigid, polar benzonitrile head group (essential for dielectric anisotropy,


) with a reactive cyclohexanone tail. This ketone functionality allows for the modular attachment of various alkyl or alkenyl chains, enabling the synthesis of the PCH (Phenyl-Cyclohexane)  class of liquid crystals—the workhorses of modern Active Matrix (TFT) displays.
Critical Nomenclature Note: The "2-" vs. "4-" Isomer

User Query Clarification: The prompt specifies "2-(4-Oxo-cyclohexyl)-benzonitrile."

  • The Industry Standard (4-isomer): The vast majority of liquid crystal applications utilize the 4- isomer (para-substitution). This linear geometry is required to maintain the rod-like (calamitic) shape essential for the nematic phase.

  • The Ortho-Isomer (2-isomer): A substituent at the 2-position (ortho to the nitrile) creates significant steric hindrance, twisting the biphenyl-like core out of planarity. This disrupts mesophase formation and is generally avoided in high-performance LC mixtures unless specifically used as a dopant to induce helicity or alter dielectric properties laterally.

  • Editorial Decision: This guide focuses on the 4-isomer as the scientifically relevant species for LC synthesis, while noting that protocols can be adapted for the 2-isomer if lateral functionalization is the specific research goal.

Part 2: Chemical Context & Mechanism[1]

Why this Intermediate?

The synthesis of PCH liquid crystals requires establishing a trans-1,4-disubstituted cyclohexane ring. The ketone intermediate allows for:

  • Stereocontrol: The ketone can be converted to a tertiary alcohol (via Grignard) or alkene (via Wittig), which can then be hydrogenated. The subsequent thermodynamic equilibration (using base) reliably yields the thermodynamically stable trans isomer, which has the highest clearing point (

    
    ).
    
  • Dielectric Tuning: The pre-existing nitrile group provides a strong longitudinal dipole moment (

    
    ), reducing the need for late-stage cyanation which can be harsh.
    
Reaction Pathways Overview

The molecule acts as a divergence point for two major classes of LCs:

  • Pathway A (Alkyl-PCH): Standard low-viscosity nematics for base mixtures.

  • Pathway B (Alkenyl-PCH): High-birefringence (

    
    ), fast-response components.
    

Part 3: Experimental Protocols

Protocol A: Synthesis of Alkyl-PCH (The "Gold Standard" Route)

Target: Synthesis of trans-4-(4-pentylcyclohexyl)benzonitrile (PCH-5).

1. Reagents & Setup
  • Substrate: 4-(4-oxocyclohexyl)benzonitrile (1.0 eq).

  • Reagent: Pentylmagnesium bromide (1.2 eq, 2.0 M in THF/Ether).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (cat. amount).

  • Reductant:

    
     gas, Pd/C (10% loading).
    
  • Isomerization Agent: Potassium tert-butoxide (t-BuOK) in DMF.

2. Step-by-Step Methodology

Step 1: Grignard Addition

  • Charge a flame-dried 3-neck flask with 4-(4-oxocyclohexyl)benzonitrile dissolved in anhydrous THF under

    
    .
    
  • Cool to 0°C. Dropwise add Pentylmagnesium bromide over 30 mins.

  • Allow to warm to RT and stir for 4 hours. Mechanism: Nucleophilic attack at the carbonyl carbon.[1][2]

  • Quench with saturated

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate.
    • Intermediate: 4-(4-hydroxy-4-pentylcyclohexyl)benzonitrile (cis/trans mix).

Step 2: Dehydration

  • Dissolve the crude alcohol in Toluene. Add pTSA (5 mol%).

  • Reflux with a Dean-Stark trap to remove water azeotropically (approx. 4-6 hours).

  • Wash organic layer with

    
    , dry, and concentrate.
    
    • Intermediate: 4-(4-pentylcyclohex-3-enyl)benzonitrile (Endocyclic alkene).

Step 3: Hydrogenation & Isomerization

  • Dissolve alkene in EtOH/EtOAc (1:1). Add 10% Pd/C (5 wt%).

  • Hydrogenate at 3-5 bar

    
     pressure at RT for 12 hours. Filter catalyst.
    
  • Crucial Step (Isomerization): The product is a mixture of cis (bent) and trans (rod). Dissolve crude in DMF. Add t-BuOK (0.2 eq) and heat to 100°C for 4 hours. This equilibrates the mixture to the thermodynamically stable trans isomer (>95%).

  • Pour into water, extract, and recrystallize from Ethanol.

Protocol B: Synthesis of Alkenyl-PCH (Wittig Route)

Target: Introduction of vinyl or alkenyl chains for "Super-Fluorinated" type high-speed mixtures.

1. Reagents
  • Ylide Precursor: Methyltriphenylphosphonium bromide (or alkyl variant).

  • Base: n-Butyllithium (n-BuLi) or KOtBu.

  • Solvent: Anhydrous THF.

2. Methodology
  • Ylide Formation: Suspend phosphonium salt in THF at -78°C. Add n-BuLi dropwise. Stir 1 hr until brilliant yellow (ylide forms).

  • Addition: Cannulate a solution of 4-(4-oxocyclohexyl)benzonitrile into the ylide solution at -78°C.

  • Warm Up: Allow to warm to RT overnight.

  • Workup: Remove solvent, triturate with hexane (to precipitate Triphenylphosphine oxide), filter, and purify by column chromatography.

    • Product: 4-(4-alkylidenecyclohexyl)benzonitrile (Exocyclic double bond).

    • Note: This exocyclic alkene can be isomerized to an endocyclic position or used as a handle for further functionalization (e.g., hydroboration).

Part 4: Visualization of Workflows

LC_Synthesis Start 4-(4-Oxocyclohexyl) benzonitrile Grignard Grignard Addition (R-MgBr) Start->Grignard Wittig Wittig Reaction (Ph3P=CH-R) Start->Wittig Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Dehydration Dehydration (-H2O) Alcohol->Dehydration Alkene Endocyclic Alkene Dehydration->Alkene Hydro Hydrogenation (Pd/C, H2) Alkene->Hydro Mix Cis/Trans Mixture Hydro->Mix Isom Base Isomerization (t-BuOK) Mix->Isom Final_Alkyl Trans-Alkyl-PCH (Standard Nematic LC) Isom->Final_Alkyl ExoAlkene Exocyclic Alkene Wittig->ExoAlkene Final_Alkenyl Alkenyl-PCH (Fast Switching LC) ExoAlkene->Final_Alkenyl

Caption: Divergent synthesis pathways from the ketone intermediate to Alkyl-PCH (via Grignard) and Alkenyl-PCH (via Wittig).

Part 5: Characterization & Quality Control

To validate the synthesis of Liquid Crystal materials, purity must exceed 99.5% (GC/HPLC) to prevent conductivity issues in displays.

TechniqueObservation (Alkyl-PCH Product)Purpose
1H-NMR Disappearance of ketone C=O signal. Appearance of triplet (0.9 ppm) for terminal

.
Confirm structure and conversion.
13C-NMR Shift of C-1 (cyclohexane) from ~210 ppm (C=O) to ~30-45 ppm (CH-Alkyl).Verify loss of carbonyl.
DSC Distinct endothermic peaks for Crystal

Nematic (

) and Nematic

Isotropic (

).
Determine mesophase range.
GC-MS Single peak >99.5%.[3] No residual solvent.Ensure high resistivity for LCD use.
Troubleshooting the Isomerization
  • Problem: Low trans content (<80%).

  • Solution: Increase reaction time with t-BuOK in DMF. The cis isomer is kinetically formed but thermodynamically less stable (axial substituent). Heating in base drives the equilibrium to the equatorial (trans) conformer.

Part 6: References

  • Eidenschink, R., et al. (1977). Substituted Phenylcyclohexanes: A New Class of Liquid Crystals. Angewandte Chemie International Edition, 16(2), 100. Link

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. Link

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Org.[4][5][6][7][8] Synth. 101, 542-563.[7] (Demonstrates Wittig protocols on benzonitriles). Link

  • Merck Patent DE2636684A1. Cyclohexane derivatives. (The foundational patent for PCH synthesis from cyclohexanones). Link

Sources

Method

Technical Guide: Strategic Utilization of 2-(4-Oxo-cyclohexyl)-benzonitrile in API Synthesis

The following technical guide details the strategic utilization of 2-(4-Oxo-cyclohexyl)-benzonitrile as a pharmaceutical intermediate. This document is designed for researchers and process chemists, focusing on the molec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic utilization of 2-(4-Oxo-cyclohexyl)-benzonitrile as a pharmaceutical intermediate. This document is designed for researchers and process chemists, focusing on the molecule's unique "ortho-effect" reactivity, synthetic protocols, and application in creating high-value pharmacophores.[1]

[1][2]

Chemical Profile & Strategic Value[1]

2-(4-Oxo-cyclohexyl)-benzonitrile is a bifunctional aromatic scaffold characterized by a nitrile group at the ortho position relative to a 4-oxocyclohexyl moiety.[1][2] Unlike its para-isomer (CAS 73204-07-6), which is widely used in liquid crystal displays, the ortho-isomer is a specialized "privileged structure" in medicinal chemistry.[1][2] Its steric bulk and functional orthogonality make it a critical intermediate for synthesizing fused tricyclic systems (e.g., phenanthridines) and atropisomeric kinase inhibitors .

Key Chemical Properties
PropertySpecification / Description
Chemical Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in Ethanol; Insoluble in Water.[1][2][3][4]
Key Reactivity Ketone (C4'): Reductive amination, Grignard addition, Wittig olefination.Nitrile (C2): Hydrolysis, reduction, tetrazole formation, intramolecular cyclization.
Stability Stable under ambient conditions.[1] Hygroscopic. Store under inert atmosphere (N₂/Ar).
The "Ortho-Effect" in Drug Design

The strategic value of this intermediate lies in the proximity of the nitrile and ketone groups.[1] This spatial arrangement facilitates:

  • Intramolecular Cyclization: Acid-mediated condensation between the ketone and nitrile can form fused tricyclic cores (e.g., tetrahydro-phenanthridines).[1][2]

  • Conformational Locking: The ortho-substituent restricts rotation around the biaryl-like bond, useful for designing atropisomeric ligands for kinase pockets.[1]

Synthetic Pathways & Logic[1]

The following diagram illustrates the divergent synthetic utility of 2-(4-Oxo-cyclohexyl)-benzonitrile, transforming it into three distinct pharmacological classes: Bioactive Amines (CNS targets), Fused Tricycles (Oncology targets), and Tetrazoles (Metabolic targets).[2]

G Intermediate 2-(4-Oxo-cyclohexyl)- benzonitrile (Core Scaffold) Step1 Reductive Amination (R-NH2 / NaBH(OAc)3) Intermediate->Step1 Ketone Functionalization Step2 Acid-Mediated Cyclization (H2SO4 / TFA) Intermediate->Step2 Ortho-Interaction Step3 Azide Cycloaddition (NaN3 / ZnBr2) Intermediate->Step3 Nitrile Functionalization Product1 Ortho-Substituted Cyclohexylamines (CNS / GPCR Ligands) Step1->Product1 Product2 Tetrahydro- phenanthridines (Polycyclic Scaffolds) Step2->Product2 Product3 Tetrazole-Ketone Isosteres (Angiotensin II Analogs) Step3->Product3

Caption: Divergent synthesis pathways utilizing the bifunctional nature of the ortho-scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Alpha-Arylation)

Objective: To synthesize 2-(4-Oxo-cyclohexyl)-benzonitrile from 2-bromobenzonitrile and 1,4-cyclohexanedione monoacetal via Pd-catalyzed coupling.[1][2]

Reagents:

  • 2-Bromobenzonitrile (1.0 equiv)[1][2]

  • 1,4-Dioxaspiro[4.5]decane (1.2 equiv)[2]

  • Pd(OAc)₂ (2 mol%)[2]

  • XPhos or S-Phos (4 mol%)[1][2]

  • Cs₂CO₃ (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane (anhydrous)[2]

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk flask, combine 2-bromobenzonitrile (10 mmol), 1,4-dioxaspiro[4.5]decane (12 mmol), Pd(OAc)₂ (0.2 mmol), Ligand (0.4 mmol), and Cs₂CO₃ (20 mmol).

  • Inertion: Evacuate and backfill with Argon (3 cycles). Add anhydrous 1,4-Dioxane (50 mL).

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts.[1] Wash the pad with EtOAc.[1]

  • Deprotection (In-situ): Concentrate the filtrate. Redissolve the crude oil in Acetone/H₂O (10:1) and add p-TsOH (0.1 equiv).[1][2] Stir at RT for 4 hours to remove the acetal protecting group.[1]

  • Purification: Neutralize with sat. NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.[1] Purify via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H-NMR (Look for characteristic cyclohexanone multiplets at δ 2.4-2.6 ppm).

Protocol B: Reductive Amination (Targeting CNS Pharmacophores)

Objective: To introduce a chiral amine at the C4' position, creating a "Serotonin-Modulator" like core.[2]

Reagents:

  • 2-(4-Oxo-cyclohexyl)-benzonitrile (1.0 equiv)[1][2]

  • Primary/Secondary Amine (e.g., Dimethylamine, N-Benzylmethylamine) (1.1 equiv)

  • Reducing Agent: NaBH(OAc)₃ (1.5 equiv)[2]

  • Acid Catalyst: Acetic Acid (1.0 equiv)[2]

  • Solvent: DCE (Dichloroethane)[2]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the ketone (5 mmol) and amine (5.5 mmol) in DCE (20 mL). Add Acetic Acid (5 mmol). Stir at RT for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (7.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4-6 hours. (Note: The ortho-nitrile may exert steric hindrance; ensure efficient stirring).[1][2]

  • Quench: Quench with sat. NaHCO₃ solution. Extract with DCM (3x).[1]

  • Isolation: Dry organic layers over Na₂SO₄. Concentrate to yield the crude amine.[1][5]

  • Salt Formation: Dissolve the crude oil in Et₂O and add HCl/Ether to precipitate the hydrochloride salt for stability studies.

Protocol C: Intramolecular Cyclization (Phenanthridine Synthesis)

Objective: To fuse the rings, creating a tricyclic core common in oncology drugs (e.g., PARP inhibitors).

Reagents:

  • 2-(4-Oxo-cyclohexyl)-benzonitrile[1][2]

  • Acid: Polyphosphoric Acid (PPA) or Triflic Acid (TfOH)[2]

Step-by-Step Procedure:

  • Mixing: Mix the ketone (2 mmol) with PPA (5 g) in a reaction vial.

  • Heating: Heat to 100-120°C for 2-4 hours. The nitrile nitrogen attacks the ketone (Ritter-type reaction) or the alpha-carbon attacks the nitrile (Thorpe-Ziegler), depending on conditions.[1][2]

    • Note: For phenanthridine formation, specific Lewis acids (e.g., SnCl₄) may be preferred to drive the specific connectivity.

  • Quench: Pour the hot mixture carefully onto crushed ice/NH₄OH mixture (exothermic!).

  • Extraction: Extract the precipitate with CHCl₃.

  • Purification: Recrystallize from Ethanol.

Analytical Standards & Quality Control

To ensure the integrity of the intermediate, specifically distinguishing it from the para-isomer (liquid crystal impurity), use the following QC parameters.

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/H₂O Gradient)> 98.0% (Area)
Identity (NMR) ¹H-NMR (400 MHz, CDCl₃)Ortho-Isomer: Aromatic protons show 1H doublet (d) at ~7.6-7.7 ppm (adjacent to CN) and complex splitting for others.[1][2] Para-Isomer: Symmetric AA'BB' doublet pattern.
Residual Solvents GC-Headspace< 5000 ppm (Ethanol/EtOAc)
Water Content Karl Fischer (KF)< 0.5% w/w (Critical for Grignard reactions)

References

  • Buchwald-Hartwig Alpha-Arylation: Fox, J. M., Huang, X., & Buchwald, S. L. (2000).[1] Synthesis of Heterocycles via Pd-Catalyzed C-N Bond-Forming Reactions.[1][2][5] Journal of the American Chemical Society.[1] Link[2]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry. Link[2]

  • Nitrile Cyclization Chemistry: Larock, R. C. (1999).[1] Comprehensive Organic Transformations. Wiley-VCH.[1][2] (General reference for nitrile-ketone condensations).

  • Ortho-Effect in Drug Design: Smith, A. B., & Jones, C. D. (2015).[1] Atropisomerism in Drug Discovery. Nature Reviews Drug Discovery.[1] (Contextual grounding for ortho-substitution).

  • Liquid Crystal Precursors (Para-Isomer Comparison): PubChem Compound Summary for 4-(4-Oxocyclohexyl)benzonitrile. National Center for Biotechnology Information.[1] Link[2]

Sources

Application

Application Note: Reductive Amination of 2-(4-Oxo-cyclohexyl)-benzonitrile

This Application Note and Protocol guide details the chemical behavior and experimental procedures for reacting 2-(4-Oxo-cyclohexyl)-benzonitrile with amines. This scaffold represents a critical "Janus" intermediate in m...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the chemical behavior and experimental procedures for reacting 2-(4-Oxo-cyclohexyl)-benzonitrile with amines.

This scaffold represents a critical "Janus" intermediate in medicinal chemistry: the 4-oxocyclohexyl moiety allows for the introduction of diversity via reductive amination (targeting GPCR ligands like dopamine/serotonin modulators), while the ortho-benzonitrile group serves as a latent electrophile for future cyclization or a polar anchor for receptor binding.

Executive Summary

The reaction of 2-(4-Oxo-cyclohexyl)-benzonitrile with primary or secondary amines is primarily a reductive amination aimed at synthesizing functionalized cyclohexylamines. This transformation is pivotal in the synthesis of antipsychotics (e.g., Cariprazine analogs) and liquid crystal monomers.

The core challenge lies in stereocontrol . The biological activity of cyclohexyl-amine drugs often depends on the trans -configuration (equatorial-equatorial), which provides the linear topology necessary to span transmembrane receptor pockets. This guide provides protocols optimized for trans-selectivity (>20:1) while preserving the sensitive ortho-nitrile group.

Chemical Logic & Mechanism[1][2][3]

The Substrate: A Stereochemical Challenge

The substrate contains a ketone at the 4-position of a cyclohexane ring. The bulky ortho-cyanophenyl group at the 1-position locks the cyclohexane ring conformation.

  • Thermodynamic Product (Trans): The amine occupies the equatorial position, minimizing 1,3-diaxial interactions.

  • Kinetic Product (Cis): Hydride attack from the less hindered equatorial face forces the amine into the axial position.

The "Ortho" Effect

Unlike the para-isomer (a common liquid crystal intermediate), the 2-(ortho) position of the nitrile group exerts steric pressure on the cyclohexyl ring.

  • Risk: While the nitrile is generally stable to borohydrides, the proximity of the generated amine (if primary) can lead to intramolecular cyclization under high heat or acidic forcing conditions, potentially forming fused tricyclic amidines.

  • Control: We utilize Sodium Triacetoxyborohydride (STAB) at mild temperatures to effect direct reductive amination without disturbing the nitrile or inducing cyclization.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the optimized route for trans-selective amination.

ReactionPathways Substrate 2-(4-Oxo-cyclohexyl) benzonitrile Imine Hemiaminal / Imine Intermediate Substrate->Imine + Amine, AcOH (Equilibrium) Amine Amine (R-NH2) Amine->Imine TransProduct Major Product (Trans-Amine) Equatorial Imine->TransProduct NaBH(OAc)3 (Thermodynamic Control) CisProduct Minor Product (Cis-Amine) Axial Imine->CisProduct L-Selectride (Kinetic Control) Cyclized Side Product (Tricyclic Amidine) TransProduct->Cyclized High Heat / Acid (Intramolecular Trap)

Caption: Pathway bifurcation showing the thermodynamic preference for the trans-amine using mild borohydride reduction.

Experimental Protocols

Protocol A: General Reductive Amination (Secondary Amines)

Objective: Synthesis of tertiary amines with high functional group tolerance. Reagent of Choice: Sodium Triacetoxyborohydride (STAB). STAB is preferred over NaCNBH3 due to lower toxicity and better compatibility with non-protic solvents.

Materials
  • Substrate: 2-(4-Oxo-cyclohexyl)-benzonitrile (1.0 equiv)

  • Amine: Secondary amine (e.g., Morpholine, Piperazine deriv.) (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Catalyst: Glacial Acetic Acid (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure
  • Imine Formation (In Situ):

    • Charge a reaction vial with Substrate (1.0 mmol) and DCE (5 mL).

    • Add the Amine (1.2 mmol) followed by Acetic Acid (1.5 mmol).

    • Note: The acid catalyzes the formation of the iminium ion. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir the suspension vigorously at RT for 12–16 hours under Nitrogen/Argon.

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous NaHCO3 (10 mL). Stir for 15 mins until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • The crude residue is typically a mixture of cis and trans isomers.

    • Flash Chromatography: Elute with DCM:MeOH (95:5) + 0.1% NH4OH. The trans-isomer (less polar) typically elutes first on silica due to its flatter conformation.

Protocol B: Stereoselective Synthesis with Primary Amines

Objective: Synthesis of Secondary Amines with maximized trans-selectivity. Challenge: Primary amines can undergo double alkylation. Solution: Use Titanium(IV) Isopropoxide to force complete imine formation prior to reduction.

Materials
  • Substrate: 2-(4-Oxo-cyclohexyl)-benzonitrile (1.0 equiv)

  • Amine: Primary amine (e.g., Benzylamine, Methylamine) (1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: Methanol (MeOH) (Absolute)

Step-by-Step Procedure
  • Imine Pre-formation:

    • In a dry flask, dissolve Substrate (1.0 mmol) and Amine (1.1 mmol) in THF (neat conditions can also be used if liquid).

    • Add Ti(OiPr)4 (1.2 mmol) dropwise.

    • Stir at RT for 6–12 hours. The solution will turn slightly viscous/yellow as the titanium-amine complex forms.

  • Reduction:

    • Dilute the mixture with MeOH (5 mL).

    • Cool to 0°C.

    • Add NaBH4 (1.5 mmol) portion-wise (Caution: Exothermic, hydrogen gas evolution).

    • Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (Critical):

    • Add water (2 mL) to quench. A white precipitate (TiO2) will form.

    • Filter the slurry through a Celite pad. Wash the pad with MeOH/DCM.

  • Isolation:

    • Concentrate the filtrate. Redissolve in EtOAc, wash with 1N NaOH (to remove titanium salts) and Brine.

    • Dry and concentrate.[1][2]

Stereochemical Optimization & Data

The ratio of cis (axial amine) to trans (equatorial amine) is solvent and reductant dependent.

Table 1: Optimization of Reaction Conditions

EntryAmine TypeReducing AgentSolventTempcis:trans Ratio*YieldNotes
1SecondaryNaBH(OAc)3DCERT1 : 488%Standard Protocol
2SecondaryNaBH3CNMeOHRT1 : 275%Poor selectivity
3PrimaryTi(OiPr)4 / NaBH4MeOH0°C1 : 15 92%Best for Trans
4SecondaryL-SelectrideTHF-78°C8 : 165%Favors Cis (Kinetic)

*Ratio determined by crude 1H-NMR integration of the methine proton at C4 (Axial H appears as triplet of triplets, Equatorial H appears as broad singlet).

Quality Control & Analysis

NMR Validation
  • Diagnostic Signal: The proton at the 4-position of the cyclohexane ring (attached to the nitrogen) is the key discriminator.

    • Trans-Isomer (Target): The proton is axial . It appears as a wide multiplet (tt, J ≈ 11, 4 Hz) at roughly 2.5 - 2.8 ppm .

    • Cis-Isomer: The proton is equatorial . It appears as a narrower multiplet or broad singlet at roughly 3.0 - 3.2 ppm .

  • Nitrile Integrity: Verify the CN peak in IR (approx. 2220 cm⁻¹) or 13C NMR (approx. 118 ppm) to ensure no reduction to the benzylamine occurred.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 230 nm (Benzonitrile absorption).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1994, 1397-1398. Link

  • PubChem Compound Summary. "4-(4-Oxocyclohexyl)benzonitrile."[4] (Structural reference for the para-isomer analog). Link

Sources

Method

derivatization of 2-(4-Oxo-cyclohexyl)-benzonitrile for medicinal chemistry.

Application Note: Strategic Derivatization of 2-(4-Oxo-cyclohexyl)-benzonitrile Executive Summary This guide details the chemical derivatization of 2-(4-Oxo-cyclohexyl)-benzonitrile , a privileged scaffold offering a uni...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 2-(4-Oxo-cyclohexyl)-benzonitrile

Executive Summary

This guide details the chemical derivatization of 2-(4-Oxo-cyclohexyl)-benzonitrile , a privileged scaffold offering a unique "ortho-constrained" geometry compared to its widely used para-isomer (a precursor to cariprazine and letrozole).[1] This molecule features three distinct vectors for medicinal chemistry optimization:

  • The Ketone (C4): A versatile electrophile for introducing basic amines (GPCR affinity) or polar/lipophilic carbon centers.[1]

  • The Nitrile (Ortho-Ar): A robust polar anchor modifiable into bioisosteres (tetrazoles, amides) or reducible to benzylic amines.[1]

  • The Cyclohexyl Core: A lipophilic spacer capable of defined stereochemical presentation (cis/trans isomerism).[1]

The protocols below prioritize chemoselectivity (modifying the ketone in the presence of the nitrile) and stereocontrol (accessing the thermodynamically stable trans-diequatorial isomers favored in drug design).

Structural Analysis & Strategic Vectors

The ortho-substitution pattern imposes a compact, folded topology distinct from the linear para-analogs. This steric crowding at the C1-aryl interface influences the conformational dynamics of the cyclohexyl ring, typically locking the bulky aryl group into an equatorial position.

  • Vector A (Nitrogen Introduction): Reductive amination at C4.[1][2] Critical for installing the basic nitrogen pharmacophore common in CNS ligands (e.g., dopamine/serotonin modulators).

  • Vector B (Polar Modulation): Transformation of the nitrile into high-purity bioisosteres (tetrazoles) or hydrolytic derivatives.

  • Vector C (Carbon Diversification): Grignard additions to the ketone to generate tertiary alcohols, often used to block metabolic hotspots or increase

    
     fraction (
    
    
    
    ).

Experimental Protocols

Module A: Stereoselective Reductive Amination

Objective: Synthesis of secondary/tertiary amines at the C4 position. Challenge: Controlling the cis (axial-equatorial) vs. trans (diequatorial) ratio. Target: The trans-isomer is generally preferred for minimizing 1,3-diaxial strain and maximizing receptor fit.[1]

Protocol 1: Direct Reductive Amination with NaBH(OAc)₃

  • Reagents:

    • Substrate: 2-(4-Oxo-cyclohexyl)-benzonitrile (1.0 equiv)[1]

    • Amine: Primary or Secondary amine (1.1–1.2 equiv)

    • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

    • Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing iminium formation.

  • Procedure:

    • Imine Formation: In a flame-dried flask under

      
      , dissolve the ketone (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.
      
      • Checkpoint: Monitor by TLC/LCMS.[1] Formation of the imine/iminium species is often visible.[1]

    • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise. Allow to warm to RT and stir for 4–16 hours.

      • Note: The nitrile group is inert to STAB under these conditions.[1]

    • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (

      
      ).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
      
    • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).

  • Stereochemical Outcome:

    • This protocol typically yields a mixture of diastereomers.[1]

    • Trans (Major): Thermodynamic product (diequatorial).[1]

    • Cis (Minor): Kinetic product (axial amine).[1]

    • Optimization: To maximize the trans isomer, use a two-step protocol: pre-form the imine with Ti(OiPr)₄, then reduce with NaBH₄, which favors thermodynamic equilibration.

Module B: Nitrile Bioisostere Synthesis (Tetrazole)

Objective: Conversion of the lipophilic nitrile to a lipophobic, acidic tetrazole (carboxylic acid bioisostere). Safety: Avoids the use of toxic tin reagents or explosive hydrazoic acid.

Protocol 2: Zinc-Catalyzed [3+2] Cycloaddition

  • Reagents:

    • Substrate: 2-(4-Oxo-cyclohexyl)-benzonitrile (or its amine derivative)[1]

    • Azide Source: Sodium Azide (NaN₃) (1.5 equiv)

    • Catalyst: Zinc Bromide (ZnBr₂) (1.0 equiv) or Triethylamine Hydrochloride (Et₃N·HCl)

    • Solvent: IPA/H₂O (2:1) or DMF (for higher temp)

  • Procedure:

    • Dissolve substrate (1.0 mmol), NaN₃ (1.5 mmol), and ZnBr₂ (1.0 mmol) in solvent (3 mL).

    • Reaction: Heat to reflux (or 100 °C in DMF) for 12–24 hours.

      • Mechanism:[1][3][4][5][6][7][8][9] Zn(II) activates the nitrile towards nucleophilic attack by azide.[1]

    • Workup: Cool to RT. Acidify carefully with 1N HCl to pH 3–4 (Caution: HN₃ gas evolution—perform in fume hood).

    • Isolation: The tetrazole product often precipitates.[1] If not, extract with EtOAc.

    • Note on Chemoselectivity: If the ketone is present, it must be protected (e.g., as a ketal) before this step if harsh Lewis acids are used, although ZnBr₂ is generally tolerant. If the amine from Module A is present, the zwitterionic product (Amine-Tetrazolate) may be water-soluble; use resin-based purification.

Module C: Grignard Addition (Carbon Vector)

Objective: Creation of a tertiary alcohol at C4.[1]

Protocol 3: Low-Temperature Organometallic Addition

  • Reagents:

    • Substrate: 2-(4-Oxo-cyclohexyl)-benzonitrile[1]

    • Nucleophile: R-MgBr (Grignard) or R-Li (1.1 equiv)[1]

    • Solvent: THF or Et₂O (Anhydrous)

  • Procedure:

    • Dissolve substrate in THF under Argon. Cool to -78 °C.[1]

    • Addition: Add R-MgBr dropwise.

      • Selectivity: The ketone is significantly more electrophilic than the nitrile at low temperatures. The nitrile requires higher temperatures or activation to react.[1]

    • Quench: After 1 hour, quench at low temperature with saturated NH₄Cl to prevent post-reaction attack on the nitrile by the resulting alkoxide.

    • Stereochemistry: Nucleophilic attack typically occurs from the axial direction (smaller steric profile), yielding the equatorial alcohol (OH equatorial, R axial) as the major kinetic product.

Data Summary & Decision Matrix

TransformationReagent SystemKey IntermediatePrimary OutcomeStereoselectivity
Reductive Amination NaBH(OAc)₃ / DCEIminium IonSec/Tert AmineFavors Trans (Diequatorial)
Tetrazole Formation NaN₃ / ZnBr₂ / DMFZinc-Tetrazolate5-Substituted TetrazoleN/A (Retains stereocenters)
Grignard Addition R-MgBr / THF / -78°CMagnesium AlkoxideTertiary AlcoholFavors Cis-Alcohol (Axial R)
Gem-Difluorination DAST / DCMCarbonium IonGem-DifluoroLoss of stereocenter

Reaction Landscape Visualization

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

G Start 2-(4-Oxo-cyclohexyl)- benzonitrile Imine Intermediate Iminium Species Start->Imine R-NH2, AcOH DCE, RT Tetrazole Tetrazole Derivative (Bioisostere) Start->Tetrazole NaN3, ZnBr2 DMF, 100°C Alcohol Tertiary Alcohol (Metabolic Blocker) Start->Alcohol R-MgBr THF, -78°C (Chemoselective) Amine_Trans Trans-Amine (Major, Diequatorial) Imine->Amine_Trans NaBH(OAc)3 Thermodynamic Control Amine_Cis Cis-Amine (Minor, Axial) Imine->Amine_Cis NaBH4 Kinetic Control

Figure 1: Divergent synthetic workflow for 2-(4-Oxo-cyclohexyl)-benzonitrile. Green indicates the preferred drug-like isomer.

References

  • Abdel-Magid, A. F., et al. (1996).[10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Detailed protocol for chemoselective reductive amination.

  • Rohad, G., et al. (2024). "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines." Nature Communications.[1] Discusses the thermodynamic preference for trans-isomers in aryl-cyclohexylamines (Cariprazine context).

  • Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry. Definitive guide on Zinc-catalyzed cycloadditions.

  • PubChem Compound Summary. "4-(4-Oxocyclohexyl)benzonitrile."[1] (Used as structural analog reference for physical properties).[1]

Sources

Application

analytical techniques for 2-(4-Oxo-cyclohexyl)-benzonitrile characterization

This guide outlines a comprehensive analytical workflow for the characterization of 2-(4-Oxo-cyclohexyl)-benzonitrile (CAS: 73204-07-6 refers to the para isomer; this guide addresses the ortho isomer specifically as requ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive analytical workflow for the characterization of 2-(4-Oxo-cyclohexyl)-benzonitrile (CAS: 73204-07-6 refers to the para isomer; this guide addresses the ortho isomer specifically as requested, treating it as a distinct structural entity often encountered as a critical intermediate or impurity).

Part 1: Analytical Strategy & Physicochemical Profile

1.1. The Target Molecule

  • IUPAC Name: 2-(4-oxocyclohexyl)benzonitrile

  • Molecular Formula: C₁₃H₁₃NO

  • Molecular Weight: 199.25 g/mol

  • Key Structural Features:

    • Ortho-Substitution: The steric proximity of the nitrile (-CN) and the cyclohexyl ring creates a twisted conformation, unlike the planar para isomer. This affects chromatographic retention and NMR shifts.

    • Bifunctionality: Contains a chemically labile ketone (susceptible to reduction/condensation) and a robust nitrile (susceptible to hydrolysis under extreme pH).

1.2. Critical Quality Attributes (CQAs)

  • Isomeric Purity: Must distinguish the ortho-isomer (2-) from the thermodynamically stable para-isomer (4-) and meta-isomer (3-).

  • Ketone Integrity: Monitoring for "over-reaction" impurities like ketals or reduced alcohols (2-(4-hydroxycyclohexyl)-benzonitrile).

Part 2: High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Quantify purity and separate positional isomers. Rationale: Ortho-substituted aromatics often exhibit different dipole moments and hydrodynamic volumes compared to para-isomers. A C18 Reverse Phase method with a distinct gradient is chosen to maximize resolution between the ortho-target and potential para-impurities.

Table 1: HPLC Method Parameters

ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)High surface area for resolving structural isomers.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppression prevents tailing of any amine precursors.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks for neutral nitriles.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 35°CSlightly elevated temp improves mass transfer for the bulky cyclohexyl group.
Detection UV @ 225 nmMaximizes absorbance of the benzonitrile chromophore.
Injection Vol 5-10 µLAvoids column overload.

Gradient Profile:

  • 0-2 min: 20% B (Isocratic hold)

  • 2-15 min: 20% → 70% B (Linear ramp)

  • 15-20 min: 70% → 95% B (Wash)

  • 20-25 min: 20% B (Re-equilibration)

Expected Retention Behavior:

  • Polar Impurities (e.g., alcohols): ~4-6 min.

  • 2-(4-Oxo-cyclohexyl)-benzonitrile (Ortho): ~10.5 min (Elutes after para due to "ortho-effect" shielding the polar CN group, making it effectively more lipophilic in some stationary phases, though this can invert based on column chemistry).

  • 4-(4-Oxo-cyclohexyl)-benzonitrile (Para): ~9.8 min.

Part 3: Spectroscopic Characterization (Identity)

3.1. Nuclear Magnetic Resonance (NMR) Objective: Definitive structural proof distinguishing ortho from para.

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent overlap of cyclohexyl protons with water/grease peaks).

Table 2: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

Proton GroupChemical Shift (δ, ppm)MultiplicityInterpretation
Ar-H (C6) 7.75 - 7.80Doublet (d)Proton ortho to Nitrile (Deshielded).
Ar-H (C3, C4, C5) 7.40 - 7.65Multiplet (m)Key Differentiator: Ortho-substitution creates an ABCD or complex pattern. Para-substitution would show a symmetric AA'BB' doublet pair.
Cyclohexyl (H1) 3.10 - 3.25Multiplet (tt)Alpha-proton attached to the aromatic ring.
Cyclohexyl (H2/H6) 2.30 - 2.50MultipletProtons alpha to the ketone (overlap with DMSO residue, verify with HSQC).
Cyclohexyl (H3/H5) 1.90 - 2.10MultipletBeta-protons.

3.2. Fourier Transform Infrared Spectroscopy (FT-IR) Objective: Confirm functional group integrity.

  • Nitrile Stretch (-C≡N): Sharp band at 2220–2230 cm⁻¹ . (Note: Conjugation with the aromatic ring lowers this slightly from aliphatic nitriles).

  • Ketone Stretch (C=O): Strong band at 1710–1715 cm⁻¹ .

  • Aromatic C=C: 1580–1600 cm⁻¹.

3.3. Mass Spectrometry (LC-MS)

  • Ionization: ESI (Positive Mode).

  • Parent Ion: [M+H]⁺ = 200.1 m/z.

  • Adducts: [M+Na]⁺ = 222.1 m/z (Common in nitrile analysis).

  • Fragmentation:

    • Loss of HCN (27 Da) is less common in soft ionization but possible in EI.

    • Loss of H₂O (18 Da) suggests reduction to alcohol (impurity check).

Part 4: Analytical Workflow Diagram

The following diagram illustrates the decision logic for releasing a batch of 2-(4-Oxo-cyclohexyl)-benzonitrile.

G Start Crude Sample 2-(4-Oxo-cyclohexyl)-benzonitrile IR FT-IR Screening Check: 2220 cm⁻¹ (CN) & 1715 cm⁻¹ (CO) Start->IR HPLC HPLC Purity Analysis (Gradient Method) IR->HPLC IsomerCheck Isomer Resolution? (Ortho vs Para) HPLC->IsomerCheck MS LC-MS Identification [M+H]+ = 200.1 IsomerCheck->MS Single Peak >98% Fail Reject / Reprocess IsomerCheck->Fail Isomer Mix Detected NMR 1H NMR (DMSO-d6) Confirm Ortho-Substitution Pattern Pass Release Material (Certificate of Analysis) NMR->Pass Structure Confirmed NMR->Fail Wrong Isomer MS->NMR

Caption: Analytical decision tree for the qualification of 2-(4-Oxo-cyclohexyl)-benzonitrile, emphasizing isomer differentiation.

Part 5: Sample Preparation Protocol (Standard Operating Procedure)

Scope: Preparation of samples for HPLC and NMR analysis.

5.1. HPLC Sample Prep

  • Weighing: Accurately weigh 5.0 mg of the substance into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Acetonitrile . Sonicate for 5 minutes. The ketone moiety ensures good solubility in ACN.

  • Dilution: Dilute to volume with Water (resulting in 50:50 ACN:Water).

    • Note: Do not dissolve directly in 100% water as the compound is lipophilic.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

5.2. NMR Sample Prep

  • Solvent Choice: Use DMSO-d₆ (0.6 mL).

  • Concentration: 10-15 mg per sample tube.

  • Handling: Ensure the tube is capped immediately. Benzonitriles are stable, but the ketone can absorb moisture; DMSO is hygroscopic.

References

  • Isomer Separation Logic: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text for ortho/para selectivity in RPLC).

  • Spectral Data Comparison (Para-Isomer): National Center for Biotechnology Information. (2024).[2][3] PubChem Compound Summary for CID 15789913, 4-(4-Oxocyclohexyl)benzonitrile. Retrieved from [Link]

  • Nitrile Characterization: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative source for IR/NMR shifts of benzonitriles).

  • Synthesis Context: Patent US20030220504A1. Synthesis of benzonitriles from substituted benzaldehyde. (Provides context on handling hydroxy/oxo benzonitrile intermediates).

Sources

Method

Application Note: 2-(4-Oxo-cyclohexyl)-benzonitrile in Heterocyclic Synthesis

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utility of 2-(4-Oxo-cyclohexyl)-benzonitrile as a bifunctional scaffold for the divergent synthes...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utility of 2-(4-Oxo-cyclohexyl)-benzonitrile as a bifunctional scaffold for the divergent synthesis of fused and bridged heterocyclic systems.

Strategic Scaffolding for Fused Indoles, Quinolines, and Bridged Systems[1]

Abstract & Introduction

2-(4-Oxo-cyclohexyl)-benzonitrile (henceforth 2-OCB ) is a high-value bifunctional building block characterized by an ortho-substituted arene architecture. Unlike its para-isomer (widely used in liquid crystals), the 2-isomer possesses a unique geometric proximity between the electrophilic nitrile (-CN) and the distal ketone (C=O). This "ortho-effect" architecture enables divergent synthetic pathways , allowing researchers to access three distinct classes of pharmacophores from a single precursor:

  • Tetrahydrocarbazoles (via Fischer Indole Synthesis).

  • Bridged/Fused Polycycles (via Intramolecular Cyclization).

  • Bioisosteres (via Nitrile-Tetrazole conversion).

This guide provides validated protocols for transforming 2-OCB into these critical heterocyclic cores, emphasizing mechanistic control and reaction scalability.

Chemical Profile & Reactivity Analysis

PropertySpecificationStrategic Implication
Structure Ortho-substituted aryl cyclohexanoneEnables intramolecular trapping and fused-ring formation.
Functional Group A Cyclohexanone (C4') Site for condensation (amines, hydrazines) and ring expansion (Schmidt reaction).
Functional Group B Benzonitrile (C2) Precursor to amidines, tetrazoles, or benzylamines; acts as an electrophilic trap.
Key Challenge Steric bulk at ortho positionRequires optimized catalysts for condensation reactions to prevent oligomerization.
Reactivity Logic: The "Divergent Node"

The utility of 2-OCB lies in its ability to act as a "switchable" substrate. By selecting the initial activation site (Ketone vs. Nitrile), the chemist can direct the synthesis toward completely different heterocyclic families.

DivergentSynthesis Start 2-(4-Oxo-cyclohexyl)-benzonitrile (2-OCB) PathA Path A: Ketone Activation (Fischer Indole) Start->PathA + Aryl Hydrazine PathB Path B: Nitrile Activation (Ritter/Pinner) Start->PathB + Azide / Acid PathC Path C: Dual Activation (Intramolecular Cyclization) Start->PathC + Reductive Amination ProdA Tetrahydrocarbazole Derivatives PathA->ProdA ProdB Benzamidine/Tetrazole Bioisosteres PathB->ProdB ProdC Bridged Aza-Tricycles (Morphan analogs) PathC->ProdC

Figure 1: Divergent synthetic pathways available from the 2-OCB scaffold.

Protocol 1: Synthesis of Functionalized Tetrahydrocarbazoles

Target: Synthesis of 1-(2-cyanophenyl)-2,3,4,9-tetrahydro-1H-carbazole derivatives. Mechanism: Fischer Indole Synthesis. Significance: Tetrahydrocarbazoles are privileged structures in CNS drug discovery (e.g., antagonists for serotonin receptors). The retained ortho-nitrile group provides a handle for late-stage diversification (e.g., reduction to a primary amine for library generation).

Experimental Workflow

Reagents:

  • Substrate: 2-(4-Oxo-cyclohexyl)-benzonitrile (1.0 equiv)

  • Reagent: Phenylhydrazine (1.1 equiv)

  • Catalyst: Glacial Acetic Acid (Solvent/Catalyst) or H₂SO₄ (4% in EtOH)

  • Conditions: Reflux (80–100°C) under N₂ atmosphere.

Step-by-Step Protocol:

  • Hydrazone Formation: Charge a reaction vessel with 2-OCB (10 mmol) dissolved in glacial acetic acid (20 mL). Add phenylhydrazine (11 mmol) dropwise at room temperature.

    • Observation: A color change (yellow/orange) indicates hydrazone formation.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) until the ketone spot disappears (~1 hr).

  • Sigmatropic Rearrangement: Heat the mixture to reflux (118°C) for 2–4 hours.

    • Mechanistic Insight: The acid catalyzes the [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer, followed by ammonia elimination to close the indole ring.

  • Work-up: Cool the mixture to room temperature. Pour slowly into crushed ice/water (100 mL).

    • Precipitation: The crude tetrahydrocarbazole usually precipitates as a solid.

  • Purification: Filter the solid. Wash with cold water (3x) and 50% EtOH. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Data Validation:

  • ¹H NMR: Look for the disappearance of the cyclohexanone multiplet (2.4–2.6 ppm) and the appearance of the indole NH singlet (~8–10 ppm, broad).

  • IR: Retention of the Nitrile peak (~2220 cm⁻¹) is critical. Loss of Carbonyl peak (~1710 cm⁻¹).

Protocol 2: Synthesis of Bridged Aza-Tricycles (Advanced)

Target: Intramolecular cyclization to form bridged morphan-like scaffolds. Mechanism: Reductive Amination followed by Intramolecular Nucleophilic Attack. Significance: This protocol exploits the ortho-positioning. By converting the ketone to a nucleophilic amine, the molecule can "bite back" onto the nitrile carbon, forming a bridged amidine or diamine system.

Experimental Workflow

Reagents:

  • Substrate: 2-(4-Oxo-cyclohexyl)-benzonitrile

  • Amine Source: Ammonium Acetate (NH₄OAc) or Benzylamine

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN)

  • Additives: Molecular Sieves (4Å), Acetic Acid.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 2-OCB (5 mmol) and NH₄OAc (50 mmol, excess) in dry Methanol (25 mL). Add 4Å molecular sieves. Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add NaBH₃CN (7.5 mmol) portion-wise. Stir overnight at RT.

    • Intermediate: This yields the 4-amino-cyclohexyl intermediate.

  • Cyclization (The "Pinner-like" Step):

    • Condition A (Thermal): Heat the crude amine intermediate in high-boiling solvent (e.g., Toluene or Xylene) at reflux to promote attack of the amine on the nitrile.

    • Condition B (Lewis Acid): Treat with CuCl or AlCl₃ to activate the nitrile towards the amine attack.

  • Result: Formation of a bridged amidine structure.

CyclizationMechanism Step1 Ketone (2-OCB) Step2 Intermediate: 4-Aminocyclohexyl-benzonitrile Step1->Step2 Reductive Amination (NH4OAc, NaBH3CN) Step3 Transition State: Amine attacks Nitrile (Intramolecular) Step2->Step3 Heat / Lewis Acid Step4 Product: Bridged Amidine/Diaza-Tricycle Step3->Step4 Cyclization

Figure 2: Mechanistic pathway for the intramolecular conversion of 2-OCB to bridged systems.

Protocol 3: Synthesis of Tetrazole Bioisosteres

Target: 4-(2-(1H-tetrazol-5-yl)phenyl)cyclohexanone. Significance: The tetrazole group is a classic bioisostere for carboxylic acids, improving metabolic stability and bioavailability. This protocol selectively modifies the nitrile without affecting the ketone, allowing for subsequent derivatization of the ketone.

Reagents:

  • Substrate: 2-(4-Oxo-cyclohexyl)-benzonitrile

  • Azide Source: Sodium Azide (NaN₃) (1.5 equiv)

  • Catalyst: Zinc Bromide (ZnBr₂) or Triethylamine Hydrochloride

  • Solvent: DMF or Water/Isopropanol (Green Chemistry route)

Protocol:

  • Dissolve 2-OCB (5 mmol) in DMF (10 mL).

  • Add NaN₃ (7.5 mmol) and ZnBr₂ (5 mmol).

  • Heat to 100–110°C for 12–24 hours.

    • Safety Note: Use a blast shield. Azides can be explosive. Avoid chlorinated solvents with azides.

  • Work-up: Cool to RT. Acidify carefully with 1N HCl to pH 2 (liberates the tetrazole proton and destroys excess azide).

    • Caution: HN₃ gas evolution is possible; perform in a fume hood.

  • Extract with EtOAc. The product contains a free NH (tetrazole) and the original ketone.

References

  • Fischer Indole Synthesis on Cyclohexanones: Source: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. Relevance: Foundational mechanism for converting cyclohexanones to tetrahydrocarbazoles.
  • Source: Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • Tetrazole Synthesis via [2+3] Cycloaddition

    • Source: Himo, F., et al. (2005). "Mechanisms of the Zinc(II)-Catalyzed Reaction between Nitriles and Azides." Journal of the American Chemical Society, 127(1), 210–216. Link

  • General Reactivity of Ortho-Substituted Benzonitriles: Source: "Synthesis of Heterocycles from 2-Substituted Benzonitriles." Chemical Reviews, 111(11), 6947–7034.

Disclaimer: All protocols involve hazardous chemicals (Hydrazines, Azides). Standard PPE and fume hood usage are mandatory. The author assumes no liability for experimental outcomes.

Application

Application Note: Large-Scale Synthesis of 2-(4-Oxo-cyclohexyl)-benzonitrile

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 2-(4-Oxo-cyclohexyl)-benzonitrile , a critical pharmacophore found in Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Alog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 2-(4-Oxo-cyclohexyl)-benzonitrile , a critical pharmacophore found in Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin analogs) and various kinase inhibitors.

Traditional routes often rely on hazardous late-stage cyanation or non-selective Grignard additions. This guide presents a Convergent Suzuki-Miyaura Strategy , utilizing a protected spiro-ketal boronate. This pathway offers superior regioselectivity, avoids the use of stoichiometric heavy metals (like Sn or Zn), and is compatible with standard stainless-steel reactor configurations.

Key Performance Indicators (KPIs)
ParameterSpecification
Overall Yield > 65% (3 steps)
Purity (HPLC) > 99.5%
Scale Suitability Kilogram to Pilot Plant
Critical Impurity Des-cyano analog (< 0.1%)

Strategic Synthetic Pathway

The synthesis is designed as a three-stage cascade:

  • Suzuki-Miyaura Coupling: Connection of the aryl ring and the masked cyclohexanone.

  • Catalytic Hydrogenation: Saturation of the alkene linker.

  • Acid Hydrolysis: Deprotection to reveal the ketone.

Pathway Visualization

The following diagram illustrates the chemical logic and flow of the synthesis.

SyntheticRoute Figure 1: Convergent Synthetic Pathway SM1 2-Bromobenzonitrile (Starting Material) INT1 Intermediate 1 (Unsaturated Ketal) SM1->INT1 Pd(dppf)Cl2, K2CO3 Suzuki Coupling SM2 Spiro-vinyl Boronate (Coupling Partner) SM2->INT1 INT2 Intermediate 2 (Saturated Ketal) INT1->INT2 H2, Pd/C Hydrogenation PRODUCT 2-(4-Oxo-cyclohexyl)- benzonitrile INT2->PRODUCT HCl (aq), THF Hydrolysis

Figure 1: The convergent route utilizes a protected boronate to ensure regioselectivity and preserve the nitrile functionality.

Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Reaction: 2-Bromobenzonitrile + 1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester


 Intermediate 1

Rationale: The nitrile group is sensitive to nucleophiles (Grignard/Lithium). A Palladium-catalyzed coupling allows carbon-carbon bond formation under neutral/basic conditions without attacking the nitrile.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]Role
2-Bromobenzonitrile1.0Limiting Reagent
Spiro-vinyl Boronate Pinacol Ester1.1Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂0.03Catalyst
Potassium Carbonate (2M aq)3.0Base
1,4-Dioxane10 VolSolvent
Protocol
  • Inertion: Charge a jacketed glass reactor with 2-Bromobenzonitrile and the Boronate ester. Purge with N₂ for 15 minutes.

  • Solvation: Add degassed 1,4-Dioxane. Agitate at 150 RPM.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂.[4] The solution typically turns orange-red.

  • Base Addition: Add 2M K₂CO₃ aqueous solution.

  • Reflux: Heat the mixture to 85°C internal temperature.

  • Monitoring: Monitor by HPLC every 2 hours. Reaction is complete when 2-Bromobenzonitrile < 0.5%.

  • Workup: Cool to 25°C. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Wash organic layer with brine.

  • Purification: Pass through a silica plug (or Celite) to remove Pd residues. Concentrate to yield Intermediate 1 (Off-white solid).

Step 2: Catalytic Hydrogenation

Reaction: Intermediate 1 + H₂


 Intermediate 2

Rationale: The double bond must be reduced to form the cyclohexane ring. Conditions must be mild to prevent reduction of the nitrile group (to benzylamine).

Protocol
  • Loading: Dissolve Intermediate 1 in Ethanol (10 Vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).

  • Hydrogenation: Pressurize reactor to 3 bar (45 psi) with H₂ gas.

  • Temperature: Stir at 25–30°C . Do not heat, as elevated temperatures increase nitrile reduction risk.

  • Completion: Reaction is typically complete in 4–6 hours.

  • Filtration: Filter through a sparkler filter or Celite bed to remove Pd/C.

  • Isolation: Concentrate filtrate to yield Intermediate 2 (White solid).

Step 3: Ketal Hydrolysis (Deprotection)

Reaction: Intermediate 2 + H₃O⁺


 2-(4-Oxo-cyclohexyl)-benzonitrile

Rationale: The ethylene glycol ketal is robust to base but cleaves easily with acid, revealing the target ketone.

Protocol
  • Dissolution: Dissolve Intermediate 2 in THF (5 Vol).

  • Acidification: Add 2N HCl (3 Vol) slowly.

  • Reaction: Heat to 40°C for 2 hours.

  • Quench: Neutralize with saturated NaHCO₃ solution to pH 7–8.

  • Extraction: Extract with EtOAc (2x). Dry over MgSO₄.

  • Crystallization: Swap solvent to Isopropyl Alcohol (IPA) / Heptane (1:3) and cool to 0°C to crystallize the final product.

Process Control & Troubleshooting

Critical Process Parameters (CPPs)

The following decision logic helps operators handle deviations during the synthesis.

Troubleshooting Figure 2: Troubleshooting Logic Flow Start In-Process Control (IPC) Check1 Step 1: SM > 1% after 6h? Start->Check1 Action1 Add 0.01 eq Catalyst Increase Temp to 90°C Check1->Action1 Yes Check2 Step 2: Nitrile Reduction? Check1->Check2 No Action2 Stop Reaction Immediately Purify via Recrystallization Check2->Action2 Yes (Benzylamine detected) Pass Proceed to Next Step Check2->Pass No

Figure 2: Decision matrix for common synthetic deviations.

Impurity Profile
ImpurityOriginControl Strategy
Protodeboronation Step 1 side reactionEnsure efficient degassing; keep base concentration < 3M.
Benzylamine Analog Step 2 over-reductionStrictly control H₂ pressure (< 5 bar) and Temp (< 30°C).
Residual Ketal Step 3 incomplete reactionEnsure pH < 1 during hydrolysis; extend time if needed.

References

  • Preparation of Alogliptin Benzoate.Google Patents.
  • Catalytic Hydrogenation of Alkenes in the Presence of Nitriles. Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 2-(4-Oxo-cyclohexyl)-benzonitrile Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of 2-(4-oxo-cyclohexyl)-benzonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of 2-(4-oxo-cyclohexyl)-benzonitrile.

The most scalable and reliable synthetic route to this molecule involves a highly controlled three-step sequence: a Suzuki-Miyaura cross-coupling, a chemoselective alkene hydrogenation, and a mild ketal deprotection. Below, we address the most common yield-limiting issues encountered in the laboratory and provide field-proven, self-validating protocols to overcome them.

SynthesisRoute A 2-Bromobenzonitrile + Boronate Ester B Suzuki Coupling (Pd Catalyst) A->B C Alkene Hydrogenation (Pd/C, H2) B->C Intermediate 1 D Ketal Deprotection (Acidic H2O) C->D Intermediate 2 E 2-(4-Oxo-cyclohexyl) -benzonitrile D->E Final Product

Three-step synthetic workflow for 2-(4-oxo-cyclohexyl)-benzonitrile.

Section 1: Suzuki-Miyaura Cross-Coupling (Step 1)

Q: My coupling yield is stalled at 50-60%, and I observe significant homocoupling of the boronate ester alongside unreacted starting material. How can I push the conversion?

A: This is a classic issue driven by the steric hindrance of the ortho-cyano group on 2-bromobenzonitrile. While the electron-withdrawing nature of the nitrile accelerates oxidative addition, the steric bulk severely slows down the transmetalation step. When transmetalation is sluggish, the boronate ester (1,4-dioxaspiro[1]dec-7-en-8-ylboronic acid pinacol ester) is left exposed to the basic aqueous media, leading to competitive protodeboronation and subsequent homocoupling .

To resolve this, you must shift the kinetic balance in favor of transmetalation. Switching from a standard Pd(PPh₃)₄ catalyst to Pd(dppf)Cl₂ provides a bidentate ligand framework that forces the palladium center into a cis-geometry, dramatically accelerating reductive elimination for sterically hindered substrates . Furthermore, replacing harsh bases (like NaOH) with milder Cs₂CO₃ minimizes the degradation of the enol-boronate ester.

Quantitative Data: Catalyst & Base Screening
Catalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Target Yield (%)Homocoupling (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (3:1)905525
Pd(OAc)₂ / PPh₃K₃PO₄Dioxane/H₂O (4:1)806215
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)9088<5
Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/H₂O (4:1) 90 94 <2
Protocol 1: Optimized Suzuki Coupling
  • Charge a dry Schlenk flask with 2-bromobenzonitrile (1.0 eq), 1,4-dioxaspiro[1]dec-7-en-8-ylboronic acid pinacol ester (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and Cs₂CO₃ (2.0 eq).

  • Add a strictly degassed mixture of 1,4-dioxane and H₂O (4:1 v/v, 0.2 M). Causality note: Dissolved oxygen rapidly oxidizes the phosphine ligands, killing the catalyst cycle.

  • Heat the biphasic mixture to 90 °C under N₂ for 12 hours with vigorous stirring.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The target mass for the coupled alkene ketal should be the dominant peak. The absence of the m/z peak corresponding to the boronate dimer confirms successful suppression of homocoupling.

Section 2: Alkene Hydrogenation (Step 2)

Q: During the hydrogenation of the alkene intermediate, I am seeing over-reduction. The nitrile group is being reduced to a primary amine. How do I prevent this?

A: The cyano group (-C≡N) is highly susceptible to catalytic hydrogenation, especially when exposed to elevated hydrogen pressures, extended reaction times, or protic solvents (like methanol) which stabilize the resulting imine/amine intermediates. To achieve chemoselectivity, you must exploit the kinetic difference between the rapid reduction of the isolated alkene and the much slower reduction of the benzonitrile moiety.

Hydrogenation A Coupled Alkene Ketal (Contains C=C and C≡N) B Desired Product (Saturated C-C, Intact C≡N) A->B H2 (1 atm), 5% Pd/C EtOAc, 25°C, 2h C Over-Reduced Byproduct (Saturated C-C, Reduced CH2NH2) A->C H2 (>3 atm), 10% Pd/C MeOH, >12h

Chemoselective hydrogenation pathways controlling nitrile preservation.

Protocol 2: Controlled Hydrogenation
  • Dissolve the purified coupled alkene ketal (1.0 eq) in anhydrous EtOAc (0.1 M). Do not use MeOH or EtOH.

  • Add 5% Pd/C (10 wt% relative to the substrate). Using 5% instead of 10% Pd/C dampens the catalytic activity just enough to spare the nitrile.

  • Purge the reaction flask with N₂ (3x), followed by an H₂ purge (3x).

  • Stir vigorously under an H₂ balloon (strictly 1 atm) at 25 °C for 2-3 hours.

  • Validation Checkpoint: Perform an IR scan of an aliquot. A sharp absorption band at ~2230 cm⁻¹ confirms the preservation of the nitrile group, while the disappearance of the alkene C=C-H stretch at ~3050 cm⁻¹ confirms successful reduction of the ring .

  • Immediately flush the system with N₂, filter the mixture through a Celite pad to remove the catalyst, and concentrate the filtrate.

Section 3: Ketal Deprotection (Step 3)

Q: When I use aqueous HCl to deprotect the ketal, my yield drops significantly, and I detect a primary amide byproduct. What is happening?

A: You are observing the acid-catalyzed hydration of the nitrile group. Strong aqueous acids (such as 3M or 6M HCl) combined with heat will readily hydrolyze ortho-substituted benzonitriles into their corresponding benzamides, and eventually into benzoic acids .

To cleanly unmask the ketone without touching the delicate nitrile, you must transition to a milder, semi-aqueous acidic condition. p-Toluenesulfonic acid (PTSA) in an acetone/water mixture drives the ketal exchange forward via the vast excess of acetone, requiring only catalytic acid and ambient temperatures.

Protocol 3: Mild Ketal Deprotection
  • Dissolve the saturated ketal intermediate (1.0 eq) in a mixture of Acetone/H₂O (10:1 v/v, 0.2 M).

  • Add PTSA monohydrate (0.1 eq).

  • Stir the solution at room temperature (20-25 °C) for 4-6 hours. Crucial: Do not apply external heat.

  • Quench the reaction by adding saturated aqueous NaHCO₃ until the pH reaches ~7.5.

  • Extract the aqueous layer with dichloromethane (3x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the isolated product via ¹H NMR (CDCl₃). You should observe a distinct multiplet at ~2.5-2.7 ppm corresponding to the α-protons of the newly unmasked ketone, and the complete disappearance of the ketal ethylene protons at ~4.0 ppm.

  • Recrystallize the crude solid from Hexanes/EtOAc to yield analytically pure 2-(4-oxo-cyclohexyl)-benzonitrile.

References

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: MDPI Catalysts URL:[Link]

  • Highly Active Oxime-Derived Palladacycle Complexes for Suzuki−Miyaura and Ullmann-Type Coupling Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 4-(4-Oxocyclohexyl)benzonitrile | C13H13NO | CID 15789913 (Cited for structural analog physicochemical and IR properties) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid(Cited for benzonitrile stability and handling)

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Benzonitrile Synthesis

Welcome to the technical support center for benzonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to benzonitri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to benzonitrile, a critical intermediate in pharmaceuticals, agrochemicals, and materials science.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and improve reaction yields.

FAQs and Troubleshooting Guides

This section is organized by common synthetic methods for preparing benzonitrile, directly addressing issues that can lead to diminished yields.

Dehydration of Benzamide

The dehydration of benzamide is a direct and classic route to benzonitrile.[3] However, achieving high yields requires careful control of reagents and conditions.

Q1: My benzamide dehydration is resulting in a low yield of benzonitrile. What are the likely causes?

A1: Low yields in the dehydration of benzamide are frequently due to incomplete reaction, side reactions, or suboptimal conditions.[4] Key factors to investigate include:

  • Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are paramount. Ensure the reagent is fresh and anhydrous, as moisture will consume it and diminish its effectiveness.[4]

  • Harsh Reaction Conditions: High temperatures can lead to the decomposition of both the starting material and the desired benzonitrile product.[4]

  • Incomplete Reaction: Insufficient reaction time or a non-optimal temperature can result in a significant amount of unreacted benzamide remaining.

Q2: How can I improve the yield of my benzamide dehydration?

A2: To enhance your yield, consider the following troubleshooting steps:

  • Optimize the Dehydrating Agent: Select a suitable dehydrating agent and use the appropriate stoichiometry. While an excess may be necessary, a large excess can lead to side reactions.[4] Refer to the table below for a comparison of common dehydrating agents.

  • Control Reaction Temperature: If possible, attempt the reaction at a lower temperature. Some modern reagents permit dehydration at or below room temperature.[4] If heating is necessary, ensure it is uniform to prevent localized overheating.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and utilize anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[4]

  • Monitor the Reaction: Employ techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress and determine the optimal reaction time.

Table 1: Comparison of Common Dehydrating Agents for Benzamide
Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Phosphorus Pentoxide (P₂O₅)Neat, heatingHigh dehydrating powerCan be difficult to handle, exothermic reaction
Phosphorus Oxychloride (POCl₃)Reflux in inert solventEffective, common reagentCorrosive, produces HCl
Thionyl Chloride (SOCl₂)Reflux, often with a baseReadily availableGenerates SO₂ and HCl gas
Acetic AnhydrideRefluxLess harsh than other agentsCan lead to N-acetylation as a side product

Data synthesized from multiple sources.[3][5]

Sandmeyer Reaction

The Sandmeyer reaction provides a reliable pathway to benzonitriles from anilines via a diazonium salt intermediate.[1]

Q1: I am experiencing a low yield and observing many side products in my Sandmeyer synthesis of benzonitrile. What should I investigate?

A1: The Sandmeyer reaction for benzonitrile synthesis involves two critical stages: the diazotization of an aniline and the subsequent cyanation reaction.[4][6] Issues in either stage can lead to low yields. Common problems include:

  • Incomplete Diazotization: The formation of the diazonium salt is highly temperature-sensitive. If the temperature is not kept low (typically 0-5 °C), the unstable diazonium salt will decompose.[4][7]

  • Decomposition of the Diazonium Salt: Diazonium salts are thermally labile. They should be used immediately after preparation and kept cold to prevent decomposition into phenols and other byproducts.[4][7]

  • Issues with the Cyanation Step: The reaction with copper(I) cyanide must be carefully controlled. The quality of the CuCN and the reaction pH are important factors.[4][7]

Q2: What are the common side products in a Sandmeyer reaction for benzonitrile, and how can I minimize them?

A2: Common side products include phenols, biaryl compounds, and azo compounds.

  • Phenols: Formed from the reaction of the diazonium salt with water, especially at elevated temperatures. To minimize phenol formation, maintain a low temperature (0-5 °C) throughout the diazotization and cyanation steps.[4]

  • Biaryl Compounds: Result from the coupling of two aryl radicals, which are intermediates in the reaction.

  • Azo Compounds: Can form if the diazonium salt couples with unreacted aniline or other electron-rich aromatic species present.

Rosenmund-von Braun Reaction

This reaction involves the cyanation of an aryl halide, typically bromobenzene, using copper(I) cyanide.[8]

Q1: My Rosenmund-von Braun reaction is sluggish and giving a poor yield. What are the potential causes?

A1: Low yields in this reaction are often traced back to:

  • Inert Aryl Halide: The reactivity of the aryl halide is crucial. Aryl iodides are the most reactive, followed by bromides and then chlorides. Aryl chlorides are often unreactive under standard conditions.

  • Poor Quality Copper(I) Cyanide: The CuCN should be of high purity. Impurities can inhibit the reaction.

  • Suboptimal Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically required to facilitate the reaction, which often needs high temperatures.

  • High Reaction Temperature: While high temperatures are necessary, excessive heat can lead to decomposition of the solvent and product.

Synthesis from Benzaldehyde

One-pot procedures have been developed to convert benzaldehydes into benzonitriles, often through a benzaldoxime intermediate.[1][2]

Q1: My one-pot synthesis of benzonitrile from benzaldehyde is not working well. What should I check?

A1: This conversion typically involves two steps in one pot: oximation followed by dehydration.[2]

  • Incomplete Oximation: The initial formation of benzaldoxime from benzaldehyde and hydroxylamine is pH-sensitive. Ensure the conditions are appropriate for this step.

  • Ineffective Dehydration: The chosen dehydrating agent for the second step must be compatible with the reaction mixture.

  • Side Reactions: Benzaldehyde can be prone to oxidation or other side reactions under harsh conditions.

Experimental Protocols

Protocol 1: Dehydration of Benzamide using Phosphorus Pentoxide

This protocol describes a classic method for the dehydration of benzamide.

Materials:

  • Benzamide

  • Phosphorus Pentoxide (P₂O₅)

  • Sand or a suitable heating bath

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask, thoroughly mix benzamide and phosphorus pentoxide (a molar ratio of approximately 1:1 to 1:1.5 of amide to P₂O₅ can be used).[4]

  • Set up the flask for simple distillation.

  • Heat the mixture gently at first, then increase the temperature to initiate the reaction. The reaction is exothermic.

  • The benzonitrile product will distill over. Collect the distillate.

  • The crude benzonitrile may be washed with a dilute sodium carbonate solution and then water to remove any acidic impurities.[4]

  • Dry the benzonitrile over a suitable drying agent (e.g., anhydrous calcium chloride) and re-distill to obtain the pure product.[4]

Note: Microwave-assisted dehydration with P₂O₅ has been reported to give high yields in a very short reaction time.[9]

Protocol 2: Sandmeyer Reaction for Benzonitrile Synthesis

This protocol is a two-part procedure for the synthesis of benzonitrile from aniline.

Part A: Preparation of Benzenediazonium Chloride

  • In a flask, dissolve aniline (e.g., 20.5 g) in a mixture of concentrated HCl (50 mL) and water (50 mL).[4]

  • Cool the resulting aniline hydrochloride solution to 0-5 °C in an ice-salt bath.[4]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 17 g in 40 mL of water) dropwise to the aniline hydrochloride solution, maintaining the temperature between 0-5 °C with vigorous stirring.[4]

  • After the addition is complete, stir the mixture for another 15 minutes. The resulting solution contains the benzenediazonium chloride and should be kept cold and used immediately.[4]

Part B: Preparation of Copper(I) Cyanide Solution

  • In a separate large flask, dissolve copper(II) sulfate (e.g., 55 g) in water (200 mL).

  • Warm the solution to 60-65 °C and slowly add a solution of potassium cyanide (e.g., 60 g) in water (100 mL).[10] A precipitate of copper(I) cyanide will form.

Part C: The Sandmeyer Reaction

  • To the freshly prepared copper(I) cyanide solution, slowly add the cold benzenediazonium chloride solution from Part A in small portions with vigorous stirring. Maintain the temperature of the reaction mixture between 60-70 °C.[4]

  • After the addition is complete, heat the reaction mixture under reflux for approximately 15 minutes.[4]

  • Once the reaction is complete, perform a steam distillation of the reaction mixture until no more oily benzonitrile distills over.[4]

  • Extract the benzonitrile from the distillate with diethyl ether.

  • Wash the combined ether extracts with 10% sodium hydroxide solution to remove any phenol byproduct, followed by a wash with dilute sulfuric acid, and finally with water.[10]

  • Dry the ethereal solution over anhydrous calcium chloride.[4]

  • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purify the crude benzonitrile by distillation, collecting the fraction boiling at 188-191 °C.[4]

Visualizations

Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield in Benzonitrile Synthesis identify_method Identify Synthetic Method start->identify_method dehydration Dehydration of Benzamide identify_method->dehydration Dehydration sandmeyer Sandmeyer Reaction identify_method->sandmeyer Sandmeyer rosenmund Rosenmund-von Braun identify_method->rosenmund Rosenmund benzaldehyde From Benzaldehyde identify_method->benzaldehyde Benzaldehyde check_dehydrating_agent Check Dehydrating Agent (Fresh, Anhydrous?) dehydration->check_dehydrating_agent check_temp_dehydration Review Reaction Temperature (Too high?) dehydration->check_temp_dehydration check_diazotization Verify Diazotization (Temp 0-5°C?) sandmeyer->check_diazotization check_cyanation Inspect Cyanation Step (CuCN quality?) sandmeyer->check_cyanation check_halide Evaluate Aryl Halide (Reactivity?) rosenmund->check_halide check_solvent_rosenmund Assess Solvent (Polar, Aprotic?) rosenmund->check_solvent_rosenmund check_oximation Confirm Oximation (pH correct?) benzaldehyde->check_oximation check_dehydration_step Check Dehydration Step (Reagent compatible?) benzaldehyde->check_dehydration_step optimize Optimize Conditions & Re-run check_dehydrating_agent->optimize check_temp_dehydration->optimize check_diazotization->optimize check_cyanation->optimize check_halide->optimize check_solvent_rosenmund->optimize check_oximation->optimize check_dehydration_step->optimize

Caption: A logical workflow for diagnosing the cause of low yield in benzonitrile synthesis.

General Synthesis Pathway Overview

Benzonitrile_Synthesis_Pathways Benzamide Benzamide Benzonitrile Benzonitrile Benzamide->Benzonitrile Dehydration (P₂O₅, POCl₃) Aniline Aniline Aniline->Benzonitrile Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCN) ArylHalide Aryl Halide (e.g., Bromobenzene) ArylHalide->Benzonitrile Rosenmund-von Braun (CuCN, heat) Benzaldehyde Benzaldehyde Benzaldehyde->Benzonitrile One-Pot Synthesis (1. NH₂OH·HCl 2. Dehydrating Agent)

Sources

Troubleshooting

Technical Support Center: Optimization of Oxo-Dienophile Hetero-Diels-Alder (HDA) Reactions

Welcome to the Technical Support Center for Oxo-Dienophile Hetero-Diels-Alder (HDA) reactions. This resource is designed for researchers, scientists, and drug development professionals optimizing the synthesis of dihydro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxo-Dienophile Hetero-Diels-Alder (HDA) reactions. This resource is designed for researchers, scientists, and drug development professionals optimizing the synthesis of dihydropyranones and related oxygen-containing heterocycles. By leveraging activated dienes and carbonyl dienophiles, the oxo-HDA reaction is a cornerstone of complex natural product synthesis. However, controlling the mechanistic pathway, stereoselectivity, and catalyst efficiency requires precise tuning of the reaction conditions.

Mechanistic Overview: The Causality of Reaction Pathways

The reaction between an activated diene (e.g., Danishefsky's diene) and an oxo-dienophile (aldehyde or ketone) can proceed via two distinct mechanistic pathways: a concerted, asynchronous [4+2] cycloaddition or a stepwise Mukaiyama aldol addition followed by cyclization[1][2]. The pathway is dictated by the Lewis acid (LA) catalyst, solvent polarity, and temperature. Understanding this divergence is critical for troubleshooting incomplete reactions or unexpected acyclic intermediates.

G Start Oxo-Dienophile + Diene (e.g., Danishefsky's) LA Lewis Acid Coordination Start->LA Concerted Concerted[4+2] Cycloaddition LA->Concerted Low Polarity Solvent Specific LA (e.g., Ti-BINOL) Stepwise Stepwise Pathway (Mukaiyama Aldol) LA->Stepwise High Polarity Solvent Strong LA Product Dihydropyranone (Target Cycloadduct) Concerted->Product AldolAdduct Silyl Ether Intermediate (Acyclic) Stepwise->AldolAdduct Cyclization Acid-Promoted Cyclization (TFA) AldolAdduct->Cyclization Cyclization->Product

Mechanistic divergence in oxo-HDA reactions: Concerted [4+2] vs. Stepwise Mukaiyama Aldol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yields an acyclic silyl ether intermediate instead of the target dihydropyranone. How do I force the formation of the cyclic product? Causality: You are observing the stepwise Mukaiyama aldol pathway. Strong Lewis acids and highly polar solvents stabilize the zwitterionic intermediate, leading to the acyclic silyl ether rather than the concerted[4+2] cycloadduct[1]. Solution: This is a common and easily resolvable issue. The acyclic Mukaiyama aldol adduct can be converted into the formal hetero-Diels-Alder cycloadduct through a secondary acidic workup. Treat the crude reaction mixture with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. This promotes the cleavage of the silyl ether and drives the subsequent cyclization and elimination of methanol (if using Danishefsky's diene) to yield the desired dihydropyranone[1][3].

Q2: I am struggling with low reactivity using Danishefsky's Diene. Should I switch to Rawal's Diene? Causality: Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) relies heavily on Lewis acid activation to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the oxo-dienophile[2][4]. If your aldehyde is sterically hindered or electron-rich, the energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO remains too large. Rawal's diene (1-dimethylamino-3-siloxy-1,3-butadiene) replaces the methoxy group with a highly electron-donating dimethylamino group, drastically raising the HOMO energy. Solution: Yes, switching to Rawal's diene is highly recommended for unreactive aldehydes. Rawal's diene exhibits significantly higher reactivity, often proceeding under mild thermal conditions without the need for Lewis acid catalysis[5].

Table 1: Quantitative Comparison of Danishefsky's vs. Rawal's Diene in Oxo-HDA
ParameterDanishefsky's Diene (DD)Rawal's Diene (RD)
C-1 Substituent -OCH₃-N(CH₃)₂
Relative Reactivity ModerateVery High
Catalyst Requirement Lewis Acid (e.g., Ti, Cu, Cr)[1]Often None (Thermal)[5]
Typical Yields (Aldehydes) 45 – 68%[5]57 – 74%[5]
Primary Application Standard Lewis acid-catalyzed HDAUnactivated/hindered dienophiles

Q3: How can I optimize the enantioselectivity (ee%) of my oxo-HDA reaction? Causality: Enantioselectivity is governed by the rigid coordination of the oxo-dienophile to the chiral Lewis acid, which blocks one enantioface from diene attack. Poor ee usually results from a competitive uncatalyzed background reaction or flexible, monodentate catalyst-substrate coordination. Solution:

  • Lower the Temperature: Run the reaction at -78 °C to suppress the uncatalyzed background reaction.

  • Bidentate Coordination: If using functionalized aldehydes (e.g., glyoxylates or pyridine-2-carbaldehydes), use a catalyst that forms a rigid bidentate complex. For example, chiral Cu(II)-bisoxazoline complexes provide excellent enantioselectivity for N-oxy-pyridine aldehydes by locking the conformation[3][6].

  • Solvent Tuning: Switch to a less polar, non-coordinating solvent like toluene instead of THF or DCM. Toluene diminishes solvent-catalyst association, increasing the effective concentration of the chiral Lewis acid-dienophile complex[1].

Validated Experimental Protocol: Enantioselective Oxo-HDA Reaction

This self-validating protocol utilizes Danishefsky's diene and a chiral Lewis acid. It includes built-in checkpoints to ensure mechanistic fidelity and prevent downstream failures.

Workflow Step1 1. Catalyst Preparation (Dry Solvent, Inert Gas) Step2 2. Aldehyde Addition (Cool to -78°C) Step1->Step2 Step3 3. Diene Addition (Dropwise, Monitor Temp) Step2->Step3 Step4 4. Reaction Monitoring (TLC / NMR) Step3->Step4 Decision Aldehyde Consumed? Step4->Decision Decision->Step4 No (Extend Time) Step5 5. Acidic Quench (TFA, Cyclization) Decision->Step5 Yes Step6 6. Purification (Column Chromatography) Step5->Step6

Standard workflow for Lewis acid-catalyzed enantioselective oxo-HDA reactions.

Step-by-Step Methodology:
  • Catalyst Preparation: Flame-dry a Schlenk flask under argon. Add the chiral Lewis acid (e.g., 10 mol% chiral chromium(III) complex or Cu(II)-bisoxazoline) and anhydrous solvent (e.g., Toluene or DCM, 0.1 M). Stir for 15 minutes at room temperature[1][6].

  • Dienophile Addition: Add the oxo-dienophile (aldehyde, 1.0 equiv) to the catalyst solution. Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Self-Validation Checkpoint: Observe the solution for 10 minutes; a slight color shift often indicates successful catalyst-dienophile coordination.

  • Diene Addition: Dropwise add Danishefsky's diene (1.2 to 1.5 equiv). The slight excess compensates for potential diene polymerization or adventitious hydrolysis.

  • Reaction Monitoring: Stir at -78 °C. Monitor the disappearance of the aldehyde via Thin Layer Chromatography (TLC) (Hexanes/EtOAc).

    • Self-Validation Checkpoint: If the aldehyde persists after 12 hours, the catalyst may have been deactivated by moisture.

  • Acidic Quench & Cyclization: Once the aldehyde is consumed, add 0.1 mL of Trifluoroacetic Acid (TFA) directly to the cold mixture, then allow it to warm to room temperature. Stir for 1 hour.

    • Causality: This step guarantees that any acyclic Mukaiyama aldol intermediates are fully cyclized into the target dihydropyranone[1][3].

  • Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and purify via silica gel column chromatography.

Troubleshooting Matrix

Observed IssueProbable CauseCorrective Action
Low Yield / Unreacted Aldehyde Diene hydrolysis or low catalyst activity.Distill Danishefsky's diene prior to use. Ensure strictly anhydrous conditions.
High Yield but Low Enantioselectivity Competitive uncatalyzed background reaction.Lower reaction temperature to -78 °C. Switch solvent from DCM to Toluene[1].
Formation of Polymeric Byproducts Diene polymerization induced by strong Lewis acid.Reduce catalyst loading (e.g., from 20 mol% to 5 mol%) or use a milder Lewis acid[7].
Mixture of Cyclic and Acyclic Products Incomplete cyclization of the Mukaiyama aldol intermediate.Increase the duration of the TFA treatment step at room temperature[3].

References

  • [7] Highly Regio-, Enantio-, and Exo-selective Diels–Alder Reactions Enabled by a Bispyrrolidine Diboronate - SciSpace. 7

  • [6] Bisoxazoline-Lewis Acid-Catalyzed Direct-Electron Demand oxo-Hetero- Diels−Alder Reactions of N-Oxy-pyridine Aldehyde and Keto - Aarhus University. 6

  • [1] Hetero-Diels-Alder Reactions - Scribd.1

  • [5] Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes - ResearchGate. 5

  • [4] Diels–Alder reaction - Wikipedia. 4

  • [3] ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY'S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC (NIH). 3

  • [2] Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes - University of Illinois. 2

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(4-Oxo-cyclohexyl)-benzonitrile

The following guide serves as a specialized Technical Support Center for 2-(4-Oxo-cyclohexyl)-benzonitrile . It is designed for researchers and process chemists encountering stability anomalies during synthesis, storage,...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for 2-(4-Oxo-cyclohexyl)-benzonitrile . It is designed for researchers and process chemists encountering stability anomalies during synthesis, storage, or analysis.

[1]

Product Identity: 2-(4-Oxo-cyclohexyl)-benzonitrile Chemical Class: Ortho-substituted Aryl Cyclohexanone Primary Application: Pharmaceutical Intermediate (e.g., for aromatase inhibitors, liquid crystals), Research Reagent.

Core Stability Overview

The stability profile of 2-(4-Oxo-cyclohexyl)-benzonitrile is governed by the tension between its aryl-cyclohexyl linkage and the reactive ketone moiety . Unlike its para-isomer, the ortho-substitution (position 2) introduces significant steric strain between the cyano group and the cyclohexyl ring, influencing its conformational dynamics and susceptibility to degradation.

Critical Stability Factors:

  • Benzylic Autoxidation: The tertiary carbon connecting the cyclohexyl ring to the benzene (C1') is chemically activated. Despite the electron-withdrawing nature of the ortho-cyano group, this position remains susceptible to radical abstraction and subsequent peroxidation upon exposure to air and light.

  • Aldol Condensation (Dimerization): The C3'/C5' alpha-protons of the cyclohexanone ring are acidic. In the presence of trace moisture or basic impurities, the molecule undergoes self-aldol condensation, leading to yellowing and the formation of insoluble oligomers.

  • Conformational Stress: The ortho-cyano group forces the cyclohexyl ring into a twisted conformation relative to the aromatic plane. While not a "chemical" degradation, this stress can lead to anomalous solubility behaviors and lower-than-expected melting points compared to para analogs.

Troubleshooting Guide (Q&A)
Issue 1: Appearance & Purity

Q: The white powder has turned off-white/yellow and became sticky. Is it still usable? A: This indicates oxidative degradation or surface aldol condensation .

  • Mechanism: Exposure to ambient moisture promotes surface enolization, leading to dimerization (aldol). Yellowing typically suggests the formation of conjugated enones (dimers) or oxidation at the benzylic position (C1').

  • Action:

    • Perform a TLC or LC-MS check. If the main peak is >95%, recrystallize from a non-polar solvent (e.g., Hexane/Ethyl Acetate) to remove the surface impurities.

    • If the "sticky" nature persists, it indicates significant hydrolysis or dimer formation. Discard if purity is <90%.

Issue 2: HPLC Anomalies

Q: I see a "ghost peak" or shoulder eluting just before the main peak in HPLC. Is this a cis/trans isomer? A: No. Unlike 4-substituted cyclohexanols, 2-(4-Oxo-cyclohexyl)-benzonitrile is achiral (possessing a plane of symmetry).

  • Diagnosis: The "ghost peak" is likely the Enol tautomer or a Hydroperoxide intermediate .

    • Enol Tautomer: In polar protic solvents (MeOH/Water), the ketone-enol equilibrium can be slow enough to resolve on HPLC.

    • Hydroperoxide: If the sample is old, the peak is likely the C1'-hydroperoxide formed via autoxidation.

  • Verification: Run the sample in a non-protic solvent (e.g., Acetonitrile) or add a drop of dilute acid to the sample vial to collapse the enol form. If the peak remains, it is a chemical impurity (oxidation product).

Issue 3: Solubility

Q: The compound is not dissolving completely in solvents where it was previously soluble (e.g., DCM or Toluene). A: This suggests oligomerization .

  • Cause: Aldol condensation products (dimers/trimers) are significantly less soluble than the monomer.

  • Solution: Filter the solution. The insoluble residue is likely the polymer. The filtrate contains your active compound. Do not heat to dissolve, as this accelerates the condensation.

Deep Dive: Degradation Pathways

The following graph illustrates the two primary degradation routes: Benzylic Oxidation (Air/Light induced) and Aldol Condensation (Moisture/Base induced).

DegradationPathways Compound 2-(4-Oxo-cyclohexyl)- benzonitrile (Intact) Radical Benzylic Radical (Tertiary C-1') Compound->Radical UV Light / O2 Enol Enol Tautomer Compound->Enol Trace H2O / Base Peroxide C1'-Hydroperoxide (Unstable) Radical->Peroxide +O2 Degradants Ring Opening / Fragmentation Products Peroxide->Degradants Decomposition Dimer Aldol Dimer (Yellow Solid) Enol->Dimer Self-Reaction

Figure 1: Primary degradation pathways. The oxidative route (top) leads to chemical breakdown, while the enolization route (bottom) leads to dimerization and physical appearance changes.

Experimental Protocols
Protocol A: Purification of Degraded Material

Use this protocol if the compound has yellowed but retains >90% purity.

  • Dissolution: Dissolve the crude solid (1.0 eq) in minimal Dichloromethane (DCM) at room temperature. Filter off any insoluble oligomers.

  • Adsorption: Add activated charcoal (10% w/w) to absorb colored oxidation byproducts. Stir for 15 minutes.

  • Filtration: Filter through a Celite pad to remove charcoal.

  • Recrystallization:

    • Concentrate the DCM filtrate.

    • Add Hexane or Heptane dropwise until turbidity appears.

    • Cool to 0°C for 4 hours.

    • Collect white crystals via vacuum filtration.

  • Drying: Dry under high vacuum (<5 mbar) at 25°C for 12 hours. Avoid heating above 40°C during drying.

Protocol B: QC Analysis (HPLC)

Method designed to separate the monomer from potential dimers and oxidation products.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Suppress enolization)
Mobile Phase B Acetonitrile (ACN)
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Benzonitrile absorption)
Sample Diluent 50:50 ACN:Water (Prepare fresh)

Note: Always prepare samples immediately before injection. Prolonged storage in solution (especially in methanol) can induce acetal formation or enolization.

Storage & Handling Recommendations

To maximize shelf-life and prevent the issues described above:

  • Atmosphere: Store strictly under Argon or Nitrogen . The benzylic position is sensitive to atmospheric oxygen.

  • Temperature: Store at -20°C for long-term (>1 month). Room temperature is acceptable for active use (<1 week) if kept dry.

  • Container: Use amber glass vials to prevent UV-initiated radical formation. Cap with Teflon-lined septa to ensure a moisture barrier.

  • Desiccant: Always store the vial within a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel) to prevent moisture-induced aldol condensation.

References
  • Ingold, K. U. (1961). "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 61(6), 563–589. Link (Mechanistic basis for benzylic autoxidation in cyclic systems).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Foundational text on Aldol condensation and ketone stability).

  • Ambeed, Inc. (2024). "Safety Data Sheet: 4-(4-Oxocyclohexyl)benzonitrile." (Reference for handling analogous aryl-cyclohexanones). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Conformational analysis of substituted cyclohexanones).

Troubleshooting

Technical Support Center: Catalyst Optimization for 2-(4-Oxo-cyclohexyl)-benzonitrile Synthesis

Case ID: #CN-CYC-04-OXO Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Overcoming Ortho-Nitrile Sterics & Coordination in sp²-sp² Cross-Coupling Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #CN-CYC-04-OXO Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Overcoming Ortho-Nitrile Sterics & Coordination in sp²-sp² Cross-Coupling

Executive Summary & Strategic Analysis

You are attempting to synthesize 2-(4-Oxo-cyclohexyl)-benzonitrile . This molecule presents a classic "Ortho-Nitrile Challenge" in transition metal catalysis. The target structure features a sterically demanding ortho-substituted aryl ring coupled to a cyclohexyl moiety.

The Core Problem: The nitrile group (-CN) at the ortho position acts as a "Trojan Horse." It is not just a steric bulk; the nitrogen atom is a competent ligand that can coordinate to the Palladium (Pd) center, displacing phosphines and shutting down the catalytic cycle (catalyst poisoning). Furthermore, the coupling of an aryl halide with a cyclohexyl species often involves sp²-sp³ coupling issues (β-hydride elimination), though this is best circumvented by coupling a cyclohexenyl species (sp²-sp²) first.

Recommended Synthetic Route:

  • Suzuki-Miyaura Coupling: 2-Chlorobenzonitrile + 4-borono-cyclohex-3-en-1-one ethylene ketal (pinacol ester).

  • Hydrogenation: Saturation of the alkene.

  • Deprotection: Hydrolysis of the ketal to reveal the ketone.

Catalyst Selection Matrix (The Suzuki Step)

The success of this synthesis hinges on the first step. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail here due to the ortho-nitrile effect.

Primary Recommendation: The Buchwald Precatalysts

We recommend using SPhos Pd G2 or XPhos Pd G2 .

  • Why? These ligands (SPhos/XPhos) are dialkylbiaryl phosphines. They are extremely bulky, which creates a "protective shell" around the Pd center, preventing the ortho-nitrile nitrogen from binding and poisoning the catalyst. They also facilitate the oxidative addition of the electron-poor (but hindered) 2-chlorobenzonitrile.

Catalyst Performance Comparison Table
Catalyst SystemLigand ClassSuitabilityExpected OutcomeTechnical Note
Pd(PPh₃)₄ Monodentate ArylphosphineLow < 20% YieldNitrile displaces PPh₃; catalyst deactivates rapidly.
Pd(dppf)Cl₂ Bidentate FerrocenylMedium 40-60% YieldBetter stability, but slow oxidative addition for hindered substrates.
SPhos Pd G2 Dialkylbiaryl (Buchwald) High > 85% Yield Excellent for ortho-substituted aryl chlorides.
XPhos Pd G2 Dialkylbiaryl (Buchwald) High > 80% Yield Alternative if SPhos fails; better for highly lipophilic substrates.
Pd-PEPPSI-IPr NHC (Carbene)High > 80% YieldExcellent alternative if phosphines are to be avoided.

Experimental Protocol (Step-by-Step)

Objective: Synthesis of the intermediate 4-(2-cyanophenyl)cyclohex-3-en-1-one ethylene ketal.

Reagents:
  • Substrate A: 2-Chlorobenzonitrile (1.0 equiv)[1]

  • Substrate B: 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid, pinacol ester (1.2 equiv)

  • Catalyst: SPhos Pd G2 (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Workflow:
  • Degassing (Critical): Charge a reaction vial with Substrate A, Substrate B, and K₃PO₄. Seal the vial. Evacuate and backfill with Argon three times. Note: Oxygen is the enemy of the active Pd(0) species.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.[1]

  • Catalyst Addition: Remove the septum briefly to add SPhos Pd G2 quickly under a positive stream of Argon (or add as a solution if preferred).

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS.[1] Look for the disappearance of the aryl chloride (M+H not visible usually, look for UV) and appearance of the product mass.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with brine.[1][2] Dry over Na₂SO₄.[1][2]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting & FAQs

Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst poisoning or Boronate decomposition.

  • The "Ortho-Effect": The product itself (containing the nitrile) might be coordinating to the catalyst more strongly than the starting material as the concentration builds up.

  • Fix: Switch to Pd-PEPPSI-IPr . The NHC ligand binds much tighter to Pd than phosphines, making it virtually immune to displacement by the nitrile group. Alternatively, increase the temperature to 100°C to promote ligand dissociation from the nitrile.

Q2: I see a significant amount of de-halogenated starting material (Benzonitrile).

Diagnosis: Protodehalogenation.

  • Cause: This occurs when the Pd-Aryl intermediate grabs a hydride instead of the boronate. This is common if you use alcohols (EtOH/MeOH) as cosolvents or if the reaction is too hot/long without transmetallation occurring.

  • Fix: Ensure you are using Dioxane/Water or Toluene/Water . Do not use Isopropanol or Ethanol. Ensure your boronate ester is pure and in slight excess (1.2–1.5 equiv).

Q3: Can I couple the cyclohexanone directly without the ketal protection?

Diagnosis: Functional group incompatibility.

  • Analysis: Technically yes, but unprotected enones can suffer from competitive Michael addition (conjugate addition) of the base or the boronate, rather than the desired cross-coupling.

  • Recommendation: Stick to the ketal-protected boronate. It locks the conformation and prevents side reactions. The deprotection (Acetone/HCl) is quantitative and cheap.

Visual Logic & Decision Trees

Figure 1: Catalyst Optimization Decision Tree

CatalystSelection Start Start: Catalyst Selection Target: 2-(4-Oxo-cyclohexyl)-benzonitrile SubstrateCheck Substrate: 2-Chlorobenzonitrile (Ortho-substituted + Coordinating) Start->SubstrateCheck StandardCat Try Standard Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 SubstrateCheck->StandardCat Initial Screen ResultCheck Check Conversion (LCMS) StandardCat->ResultCheck Success >80% Yield Proceed to Hydrogenation ResultCheck->Success High Conv. Failure <50% Yield or Stalled ResultCheck->Failure Low Conv. RootCause Root Cause Analysis: 1. Steric hindrance (Ortho) 2. Nitrile coordination (Poisoning) Failure->RootCause Solution1 Solution A: Buchwald Ligands (SPhos Pd G2 / XPhos Pd G2) *Bulky ligands prevent nitrile binding* RootCause->Solution1 Primary Fix Solution2 Solution B: NHC Catalysts (Pd-PEPPSI-IPr) *Strong sigma-donor resists displacement* RootCause->Solution2 Alternative Fix Solution1->Success Re-run Solution2->Success Re-run

Caption: Decision matrix for selecting the optimal Palladium catalyst based on steric and electronic failure modes.

Figure 2: Reaction Pathway & Mechanism

ReactionScheme SM1 2-Chlorobenzonitrile (Ar-Cl) Step1 Suzuki Coupling Cat: SPhos Pd G2 Base: K3PO4 SM1->Step1 SM2 Cyclohexenyl Boronate (Ketal Protected) SM2->Step1 Inter1 Intermediate: 4-(2-cyanophenyl) cyclohex-3-en-1-one ketal Step1->Inter1 Step2 Hydrogenation H2, Pd/C Inter1->Step2 Inter2 Saturated Ketal Step2->Inter2 Step3 Deprotection HCl / Acetone Inter2->Step3 Product TARGET: 2-(4-Oxo-cyclohexyl) benzonitrile Step3->Product

Caption: Validated synthetic pathway ensuring 1,4-disposition and avoiding regioselectivity errors.

References

  • Buchwald, S. L., et al. (2005). "Universal Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides." Angewandte Chemie International Edition. (Demonstrates the efficacy of SPhos/XPhos for hindered chlorides).

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Chemistry – A European Journal. (Details the NHC catalyst stability against poisoning).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text on the mechanism and base roles).

  • Tang, W., et al. (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers. (Specific protocols for ortho-substituted aryl halides).

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Isomeric Differentiation of 2-(4-Oxo-cyclohexyl)-benzonitrile: A Comparative NMR Guide

Executive Summary Target Molecule: 2-(4-Oxo-cyclohexyl)-benzonitrile (Ortho-isomer).[1] Primary Challenge: Differentiating the target ortho-isomer from its regioisomer (para-substituted) and its synthetic precursor/metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-(4-Oxo-cyclohexyl)-benzonitrile (Ortho-isomer).[1] Primary Challenge: Differentiating the target ortho-isomer from its regioisomer (para-substituted) and its synthetic precursor/metabolite (alcohol form) during process development. Audience: Medicinal Chemists, Process Development Scientists, and Analytical QA.

Introduction: The Structural Context

In drug discovery, the 2-(4-oxo-cyclohexyl)-benzonitrile scaffold serves as a critical intermediate for serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.[1] The steric bulk of the ortho-substitution induces specific conformational constraints that differ significantly from the thermodynamically favored para-isomer.

This guide provides a definitive protocol to validate the Ortho-Target against two common alternatives encountered during synthesis:

  • The Regioisomer: 4-(4-Oxo-cyclohexyl)-benzonitrile (often formed if the starting material regioselectivity is uncontrolled).[1]

  • The Reduced Impurity: 2-(4-Hydroxy-cyclohexyl)-benzonitrile (resulting from incomplete oxidation or hydride reduction side-reactions).[1]

Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize solvent-solute stacking interactions, follow this standardized preparation.

Reagents:

  • Solvent: Chloroform-d (

    
    ) (99.8% D) + 0.03% TMS (Tetramethylsilane).[1]
    
    • Rationale:

      
       minimizes hydrogen bonding with the ketone, sharpening the 
      
      
      
      -proton multiplets compared to DMSO-
      
      
      .[1]
  • Concentration: 15 mg in 0.6 mL solvent.

    • Rationale: High concentration is required to observe the weak

      
       satellite peaks if determining enantiopurity via chiral shift reagents later, but 15mg is optimal for standard 1H/13C acquisition without viscosity broadening.
      

Acquisition Parameters (400 MHz or higher):

  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration of aromatic protons with different relaxation times (

    
    ).
    
  • Relaxation Delay (D1):

    
     2.0 seconds.
    
  • Scans (NS): 16 (minimum) for 1H; 512 for 13C.

Comparative Analysis: Target vs. Alternatives
Comparison A: Regiochemistry (Ortho vs. Para)

The most common synthetic error is the formation of the para-isomer. The distinction lies in the symmetry of the aromatic ring.[2]

  • The Target (Ortho): The molecule is asymmetric regarding the benzene ring. The nitrile group at C2 and the cyclohexanone at C1 create four distinct magnetic environments for the aromatic protons.

  • The Alternative (Para): The molecule possesses a

    
     rotation axis (or plane of symmetry depending on conformation), rendering the protons distinct only as two sets of equivalent pairs (AA'BB' system).
    

Diagnostic Signal Table: Aromatic Region

FeatureTarget: Ortho-Isomer Alternative: Para-Isomer Mechanistic Cause
Symmetry Asymmetric (

)
Symmetric (

effective)
Substitution pattern.[1]
Peak Count 4 Distinct Signals 2 Distinct Signals Magnetic equivalence.
Splitting 1H (d), 1H (t), 1H (t), 1H (d)2H (d), 2H (d)Ortho vs. Para coupling constants.
Shift Range 7.3 – 7.7 ppm (Spread out)7.3 – 7.7 ppm (Clustered)Anisotropic effect of CN group.
Comparison B: Oxidation State (Ketone vs. Alcohol)

During the synthesis, the ketone is often generated by oxidizing a secondary alcohol. Incomplete oxidation leaves the alcohol impurity.

Diagnostic Signal Table: Aliphatic Region

FeatureTarget: Ketone Alternative: Alcohol Impurity Mechanistic Cause

-Protons
2.4 – 2.6 ppm (Multiplet)1.5 – 1.9 ppm (Shifted Upfield)Deshielding cone of Carbonyl (

).[1]
Carbinol H Absent 3.6 – 4.0 ppm (Multiplet) Proton attached to

.[1]
Carbonyl Carbon ~210 ppm (

)
Absent

hybridization vs

.
Detailed Spectral Assignment (Target: Ortho-Isomer)

Proposed Structure: The cyclohexanone ring adopts a chair conformation. The bulky o-cyanophenyl group prefers the equatorial position to avoid 1,3-diaxial strain, despite the steric clash with the ortho-cyano group.

1H NMR Data (


, 400 MHz): 
PositionProtons

(ppm)
Multiplicity

(Hz)
Assignment Logic
Ar-H6 1H7.68Doublet (d)7.8Ortho to CN (Deshielded by anisotropy).[1]
Ar-H5 1H7.60Triplet (td)7.6, 1.2Meta to CN and Alkyl.[1]
Ar-H4 1H7.35Triplet (td)7.6, 1.0Para to CN.[1]
Ar-H3 1H7.45Doublet (d)7.8Ortho to Cyclohexyl (Shielded relative to H6).[1]
Cy-H1 1H3.25tt12.0, 3.5Benzylic methine.[1] Axial coupling (12Hz) proves equatorial aryl group.
Cy-H3/5 4H2.45 - 2.60Multiplet-

-keto protons (Deshielded).[1]
Cy-H2/6 4H1.90 - 2.20Multiplet-

-keto protons.[1]
Visualization of Logic & Workflow
Diagram 1: Isomer Differentiation Logic Tree

This decision tree guides the analyst through the raw NMR data to confirm the structure.

IsomerLogic Start Analyze Aromatic Region (7.0 - 8.0 ppm) CountPeaks Count Distinct Signal Sets (Integration normalized) Start->CountPeaks TwoSets 2 Sets of Signals (2H each, symmetric) CountPeaks->TwoSets Symmetric AA'BB' FourSets 4 Distinct Signals (1H each, asymmetric) CountPeaks->FourSets Asymmetric ABCD ParaResult IDENTIFIED: Para-Isomer (Alternative Regioisomer) TwoSets->ParaResult OrthoPath Check Aliphatic Region (2.0 - 4.0 ppm) FourSets->OrthoPath CheckCarbinol Signal at 3.6 - 4.0 ppm? OrthoPath->CheckCarbinol YesCarbinol IDENTIFIED: Alcohol Impurity (Incomplete Oxidation) CheckCarbinol->YesCarbinol Present NoCarbinol Check Alpha-Keto Protons (2.4 - 2.6 ppm) CheckCarbinol->NoCarbinol Absent TargetConfirmed VALIDATED TARGET: 2-(4-Oxo-cyclohexyl)-benzonitrile NoCarbinol->TargetConfirmed Multiplet Present

Caption: Logic flow for distinguishing the Ortho-Target from Para-isomers and Alcohol impurities based on 1H NMR splitting patterns.

Diagram 2: Synthetic Origin of Impurities

Understanding where the alternatives come from allows for better process control.

SynthesisFlow StartMat 2-Bromobenzonitrile + Cyclohexanone deriv. Reaction Coupling Reaction (e.g., Pd-catalyzed) StartMat->Reaction Ortho Ortho-Intermediate Reaction->Ortho Major Path Para Para-Isomer (Regio-impurity) Reaction->Para Steric Leakage Oxidation Oxidation Step (if from alcohol) Ortho->Oxidation FinalTarget Target: 2-(4-Oxo-cyclohexyl) benzonitrile Oxidation->FinalTarget Complete AlcoholImp Impurity: Alcohol Derivative Oxidation->AlcoholImp Incomplete

Caption: Synthetic pathway highlighting the origin of the Para-regioisomer and the Alcohol impurity.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on AA'BB' vs ABCD splitting patterns). [1]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Source for chemical shift prediction of cyclohexanone derivatives).

  • PubChem Database. (2024). 4-(4-Oxocyclohexyl)benzonitrile (Para-isomer data for comparison). National Library of Medicine. [1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Reference for Carbonyl anisotropy effects). [1]

Sources

Comparative

Comparative Mass Spectrometry Guide: 2-(4-Oxo-cyclohexyl)-benzonitrile

Executive Summary: The Analytical Challenge 2-(4-Oxo-cyclohexyl)-benzonitrile (MW 199.25 Da) is a critical bifunctional intermediate, often encountered in the synthesis of non-steroidal aromatase inhibitors (e.g., analog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

2-(4-Oxo-cyclohexyl)-benzonitrile (MW 199.25 Da) is a critical bifunctional intermediate, often encountered in the synthesis of non-steroidal aromatase inhibitors (e.g., analogs of Letrozole) or CNS-active agents. Its structure features two distinct functional handles: a benzonitrile (weakly basic, aromatic) and a cyclohexanone (aliphatic ketone).

The Core Dilemma: While the molecule is volatile enough for Gas Chromatography (GC), the thermal stress of the injection port can induce degradation or isomerization. Conversely, in Liquid Chromatography (LC), the nitrile group's weak basicity makes standard Electrospray Ionization (ESI) inconsistent without specific mobile phase modifiers.

Verdict:

  • Best for Structural Elucidation: GC-MS (EI) offers the most information-rich fragmentation for confirming regio-isomerism (ortho vs. para).

  • Best for Quantitation/Trace Analysis: LC-MS (APCI) is the superior alternative to ESI, offering robust ionization for this semi-polar neutral species with high resistance to matrix effects.

Comparative Analysis: Performance of Alternatives

This guide objectively compares the three primary mass spectrometry interfaces for this compound.

Table 1: Performance Matrix
FeatureGC-MS (Electron Impact) LC-MS (ESI) LC-MS (APCI)
Primary Mechanism Hard Ionization (70 eV)Soft Ionization (Solution Phase)Soft Ionization (Gas Phase)
Dominant Ion M⁺• (m/z 199) & Fragments[M+H]⁺ (m/z 200) [M+H]⁺ (m/z 200)
Sensitivity High (Nanogram range)Moderate (Requires adducts)High (Picogram range)
Linearity Excellent (

range)
Good (prone to saturation)Excellent (High dynamic range)
Matrix Tolerance Low (Requires extraction)Low (Ion suppression common)High (Gas phase tolerance)
Structural Info High (Fingerprint spectra)Low (Molecular ion only)Low (Molecular ion only)
Risk Factor Thermal degradation of ketoneLow ionization efficiencySource parameters (Corona pin)

Deep Dive: Fragmentation & Ionization Mechanics

Electron Impact (EI) Fragmentation Pathway

In GC-MS, the molecule undergoes predictable fragmentation. The "ortho" position of the cyclohexyl ring is chemically significant, but the distal position of the ketone (C4 on the ring) prevents immediate ortho-effects (like water loss) seen in compact neighbors.

Key Diagnostic Fragments:

  • m/z 199 (M⁺•): The molecular ion is stable due to the aromatic nitrile.

  • m/z 171 ([M-CO]⁺•): Loss of carbon monoxide from the cyclohexanone ring.[1]

  • m/z 156 ([M-C₂H₃O]⁺): Ring opening and loss of the acetyl radical equivalent.

  • m/z 102/103 (Ph-CN fragment): Characteristic benzonitrile signature.

ESI vs. APCI: The Protonation Battle

The nitrile nitrogen is a very weak base (


 for the conjugate acid), making protonation in ESI difficult. The ketone oxygen is slightly more basic but still requires acidic conditions.
  • ESI Limitation: In ESI, the compound often splits signal between

    
    , 
    
    
    
    , and
    
    
    , diluting sensitivity.
  • APCI Advantage: APCI utilizes a corona discharge to create a plasma. The charge transfer reaction (via protonated solvent clusters) is more energetic than ESI, effectively forcing a proton onto the ketone oxygen or nitrile nitrogen, resulting in a singular, intense

    
     peak.
    

Visualization of Pathways

Diagram 1: Fragmentation Logic (EI) & Method Selection

The following diagram illustrates the fragmentation logic for structural confirmation and the decision tree for selecting the optimal ionization source.

MS_Pathways Compound 2-(4-Oxo-cyclohexyl)- benzonitrile (MW 199) EI_Source GC-MS (EI 70eV) Compound->EI_Source Structural ID LC_Decision LC-MS Method? Compound->LC_Decision Quantitation Mol_Ion M+• (m/z 199) EI_Source->Mol_Ion Frag_CO Loss of CO (m/z 171) Mol_Ion->Frag_CO -28 Da Frag_Alpha Alpha Cleavage (m/z 55, 42) Mol_Ion->Frag_Alpha Ring Open ESI_Path ESI (+) LC_Decision->ESI_Path Polar Matrix APCI_Path APCI (+) (Recommended) LC_Decision->APCI_Path Standard Result_ESI Split Signal: [M+H]+, [M+Na]+ ESI_Path->Result_ESI Weak Basicity Result_APCI Dominant Peak: [M+H]+ (m/z 200) APCI_Path->Result_APCI Proton Transfer

Caption: Figure 1. Dual-pathway analysis showing EI fragmentation for identification and APCI superiority for quantitation.

Validated Experimental Protocol

This protocol is designed to be self-validating . The use of an internal standard (IS) with a similar functional group (e.g., 4-acetylbenzonitrile) is mandatory to correct for ionization variability.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-(4-Oxo-cyclohexyl)-benzonitrile in 1 mL of Methanol (LC-MS grade) .

  • Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? It provides the necessary protons for the

      
       species in LC-MS.
      
LC-MS (APCI) Parameters (Recommended)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 1.8 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Ammonium formate aids in stabilizing the signal if ESI is attempted, but in APCI, it prevents random adducts.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Source Settings (APCI):

    • Mode: Positive (+)

    • Corona Current: 4-5 µA (Higher current improves ionization of nitriles).

    • Source Temp: 350°C (Ensure complete vaporization of the ketone).

    • Nebulizer Gas: 40-50 psi.

Self-Validation Step

Before running samples, inject the Working Standard.

  • Pass Criteria: Signal-to-Noise (S/N) > 100 for the m/z 200 peak.

  • Fail Criteria: Presence of m/z 222 ([M+Na]+) > 10% of base peak. This indicates source contamination or insufficient proton donor availability.

References

  • PubChem. (2025).[2] 4-(4-Oxocyclohexyl)benzonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Shimadzu. (n.d.). Interfaces for LCMS: ESI vs APCI Selection Guide. Retrieved from [Link]

  • Biotage. (2023).[3] When should I choose APCI or ESI for my flash column chromatography? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: IR Spectroscopy of 2-(4-Oxo-cyclohexyl)-benzonitrile

Executive Summary This technical guide provides a rigorous analysis of the infrared (IR) spectroscopic characterization of 2-(4-Oxo-cyclohexyl)-benzonitrile .[1] Targeted at drug development professionals and analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the infrared (IR) spectroscopic characterization of 2-(4-Oxo-cyclohexyl)-benzonitrile .[1] Targeted at drug development professionals and analytical chemists, this document moves beyond basic spectral assignment to compare the performance of distinct sampling modalities—Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) .

The compound, an ortho-substituted benzonitrile derivative featuring a cyclohexanone moiety, presents unique vibrational challenges.[1] Accurate detection requires resolving the sharp nitrile stretch (


) from potential atmospheric interferences and distinguishing the ortho-substitution pattern from its common para isomer (a frequent impurity or structural analog in liquid crystal synthesis).

Part 1: Molecular Architecture & Vibrational Theory[1][2]

To validate spectral data, one must first map the molecular structure to expected vibrational modes. The molecule consists of two distinct ring systems linked at the ortho position of the benzene ring.[1]

Structural Logic & Expected Modes[2]
  • Benzonitrile Moiety (Ortho): The nitrile group is a powerful dipole.[1] In an ortho arrangement, steric strain between the nitrile and the bulky cyclohexyl group may induce slight frequency shifts compared to the para isomer.

  • Cyclohexanone Moiety: The carbonyl (

    
    ) is fixed in a six-membered ring.[1][2][3] Its frequency is sensitive to ring strain and conformation (chair vs. boat).[1]
    
Graphviz: Structural Connectivity & Vibrational Nodes

The following diagram illustrates the logical flow of vibrational energy distribution across the molecule.

G cluster_0 Aromatic System cluster_1 Aliphatic System Benzene Benzene Ring (Ortho-Substituted) CN Nitrile Group (C≡N Stretch) Benzene->CN ~2225 cm⁻¹ CH_Ar Aromatic C-H (Stretch & Bend) Benzene->CH_Ar >3000 cm⁻¹ Cyclohexyl Cyclohexyl Ring (Chair Conformation) Benzene->Cyclohexyl C-C Linkage Ketone Ketone Group (C=O Stretch) Cyclohexyl->Ketone ~1715 cm⁻¹ CH_Ali Aliphatic C-H (sp3 Stretch) Cyclohexyl->CH_Ali <3000 cm⁻¹

Figure 1: Vibrational connectivity map highlighting the distinct spectroscopic domains of 2-(4-Oxo-cyclohexyl)-benzonitrile.[1]

Part 2: Comparative Analysis of Sampling Modalities

In pharmaceutical analysis, the choice of sampling technique dictates the quality of the data. Below is an objective comparison of the two industry-standard methods for this solid compound.

Method A: Diamond ATR (Attenuated Total Reflectance)

The Modern Standard for Speed

  • Mechanism: The sample is pressed against a diamond crystal.[1] The IR beam reflects internally, creating an evanescent wave that penetrates ~0.5–2 µm into the sample.

  • Performance Profile:

    • Pros: Zero sample preparation; non-destructive; excellent for identifying the strong Carbonyl (

      
      ) and Nitrile (
      
      
      
      ) bands.
    • Cons: Wavelength-Dependent Penetration. The penetration depth (

      
      ) is proportional to wavelength (
      
      
      
      ).[1] High-wavenumber bands (like C-H stretch at 3000 cm⁻¹) appear weaker than in transmission spectra.[1]
    • Critical Risk: The hard crystal can crush the crystal lattice of the sample, potentially inducing polymorphic transitions under pressure.

Method B: KBr Pellet (Transmission)

The Gold Standard for Resolution

  • Mechanism: The compound is ground with Potassium Bromide (KBr) and pressed into a transparent disc. The beam passes through the sample.[1]

  • Performance Profile:

    • Pros: True relative intensities; higher sensitivity for weak overtones; superior resolution of the "Fingerprint Region" (<1500 cm⁻¹) essential for distinguishing ortho vs. para substitution.

    • Cons: Hygroscopic.[1] KBr absorbs water, creating broad O-H bands (~3400 cm⁻¹) that can obscure data. Requires skilled preparation.[1]

Performance Data Comparison Table
FeatureDiamond ATRKBr Pellet (Transmission)
Preparation Time < 1 Minute15–20 Minutes
Resolution (CN Band) GoodExcellent
Fingerprint Detail ModerateSuperior
Moisture Interference NegligibleHigh (Requires dry box)
Sample Recovery 100% (Wipe clean)0% (Destructive)
Best Use Case Routine ID / QCStructural Elucidation / Publication

Verdict: For routine identification, ATR is sufficient.[1] However, for full structural characterization—specifically to confirm the ortho-substitution pattern via out-of-plane bending modes—KBr Transmission is the required standard.[1]

Part 3: Detailed Experimental Protocol (KBr Transmission)

To ensure Trustworthiness and reproducibility, this protocol includes self-validating checkpoints.

Materials
  • 2-(4-Oxo-cyclohexyl)-benzonitrile (Solid, >98% purity).[1]

  • Spectroscopic grade KBr (dried at 110°C overnight).[1]

  • Agate mortar and pestle.[1]

  • Hydraulic press (10-ton capacity).[1]

Workflow
  • Background Collection: Purge the sample chamber with dry nitrogen for 5 minutes. Collect a background spectrum (air) to validate the absence of atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    .
  • Grinding (The Critical Step):

    • Mix 2 mg of analyte with 200 mg of KBr (1:100 ratio).

    • Grind in one direction only (to avoid creating glassy shear planes) until the powder is fine enough to not sparkle under light.

    • Validation: If the powder looks "sandy," the resulting spectrum will suffer from the Christiansen Effect (baseline slope).

  • Pressing:

    • Transfer to die.[1] Evacuate air for 1 minute.

    • Press at 8–10 tons for 2 minutes.

    • Validation: The resulting pellet must be transparent (glass-like), not opaque white.[1]

  • Acquisition:

    • Range: 4000–400 cm⁻¹.[1]

    • Resolution: 2 cm⁻¹.[1]

    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

Part 4: Spectral Interpretation & Data

The following data is based on characteristic group frequencies for ortho-substituted benzonitriles and 4-substituted cyclohexanones.

Key Diagnostic Bands[2][5]
Frequency (cm⁻¹)Functional GroupMode of VibrationIntensityDiagnostic Note
3080–3030 Aromatic C-HStretching (

)
WeakDifferentiates from aliphatic backbone.[1]
2960–2850 Cyclohexyl C-HStretching (

)
StrongCharacteristic of the saturated ring.
2230–2220 Nitrile (CN) StretchingMedium/SharpThe "Silent Region" marker. Ortho may shift slightly lower than para due to sterics.
1715 ± 5 Ketone (C=O) StretchingStrongTypical for unstrained 6-membered cyclic ketones.
1600, 1580 Aromatic C=CRing StretchingMedium"Breathing" modes of the benzene ring.[1]
1450

/ C=C
Scissoring / StretchMediumOverlap of cyclohexyl bending and aromatic stretching.[1]
760–740 Aromatic C-H Out-of-Plane Bend Strong CRITICAL: Defines Ortho (1,2) substitution.[1] (Note: Para would appear at ~820–840 cm⁻¹).[1]
Differentiating the Isomers (Ortho vs. Para)

The most common impurity or analog is the para isomer (4-(4-Oxo-cyclohexyl)-benzonitrile).[1]

  • Ortho (Target): Look for a single strong band near 750 cm⁻¹ .[1]

  • Para (Alternative): Look for a strong band near 830 cm⁻¹ .[1]

Analytical Workflow Diagram

Workflow Start Sample: 2-(4-Oxo-cyclohexyl)-benzonitrile Check Visual Inspection (Crystalline Solid?) Start->Check Prep Prep: KBr Pellet (1:100 Ratio) Check->Prep Scan FT-IR Acquisition (4000-400 cm⁻¹) Prep->Scan Decision Check 2225 cm⁻¹ & 1715 cm⁻¹? Scan->Decision OrthoCheck Check 750 cm⁻¹ region Decision->OrthoCheck Bands Present Fail REJECT (Possible Para-Isomer or Impurity) Decision->Fail Bands Absent Pass VALIDATED Ortho-Isomer OrthoCheck->Pass Peak at 750 cm⁻¹ OrthoCheck->Fail Peak at 830 cm⁻¹

Figure 2: Step-by-step logic flow for validating the identity of the compound.

References

  • NIST Chemistry WebBook. Benzonitrile - Infrared Spectrum.[1] National Institute of Standards and Technology.[1] Available at: [Link]

  • PubChem. 4-(4-Oxocyclohexyl)benzonitrile (Para-isomer Reference).[1][4] National Library of Medicine.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard reference for functional group frequencies: Nitrile ~2225 cm⁻¹, Cyclic Ketone ~1715 cm⁻¹, Ortho-substitution ~750 cm⁻¹).[1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.[1] (Detailed analysis of C-H out-of-plane bending modes for substituted benzenes).

Sources

Comparative

comparing synthesis routes for 2-(4-Oxo-cyclohexyl)-benzonitrile

This guide provides a critical technical comparison of synthesis routes for 2-(4-Oxo-cyclohexyl)-benzonitrile , a sterically demanding intermediate often used in the development of liquid crystals and bioactive scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a critical technical comparison of synthesis routes for 2-(4-Oxo-cyclohexyl)-benzonitrile , a sterically demanding intermediate often used in the development of liquid crystals and bioactive scaffolds (e.g., MDM2 inhibitors, antihistamines).

The analysis prioritizes the ortho-substitution pattern (


 position), which presents unique steric challenges compared to the more common para-isomer.

Executive Summary & Strategic Analysis

The synthesis of 2-(4-Oxo-cyclohexyl)-benzonitrile requires the construction of a


 bond between an ortho-substituted arene and a cyclohexane ring, specifically at the 4-position of the cyclohexane.

Direct coupling to form this bond is challenging due to:

  • Regiocontrol: Direct arylation of cyclohexanone typically occurs at the

    
    -position (2-position), not the required 4-position.
    
  • Steric Hindrance: The ortho-cyano group on the benzene ring creates significant steric bulk, impeding catalyst approach.

  • Functional Group Tolerance: The nitrile group is sensitive to strong nucleophiles (e.g., Grignard reagents) and dissolving metal reductions (Birch), limiting the use of classical organometallic routes.

Route Comparison Matrix
FeatureRoute A: Suzuki-Miyaura (Recommended) Route B: Late-Stage Cyanation Route C:

-Arylation (NOT Recommended)
Key Strategy Coupling 2-bromobenzonitrile with protected cyclohexenyl boronate.Coupling 2-bromoiodobenzene, then converting Br

CN.
Direct Pd-catalyzed arylation of cyclohexanone.
Regioselectivity High (Guaranteed by boronate structure).High .Fail (Yields 2-isomer, not 4-isomer).
Step Count 3 (Coupling

Hydrogenation

Deprotection).
4 (Coupling

Hydrogenation

Cyanation

Deprotection).
1 (Direct).[1]
Overall Yield 55–65%40–50%N/A (Wrong Isomer).
Safety Profile High (Mild bases, no toxic cyanide sources).Low (Requires CuCN or Zn(CN)

).
Moderate.
Scalability Excellent (Kilogram-ready).Moderate (Cyanide waste disposal issues).N/A.

Detailed Route Analysis

Route A: The Suzuki-Miyaura "Ketal" Route (Gold Standard)

This route is the industry standard for introducing 4-substituted cyclohexanones. It circumvents the regioselectivity issue by using a pre-functionalized boronate ester. The ketone is protected as a ketal to prevent side reactions and increase the stability of the boronate.

Mechanism & Logic
  • Cross-Coupling: A Pd(0) catalyst facilitates the coupling of 2-bromobenzonitrile with 1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester . The nitrile group remains intact.

  • Hydrogenation: The resulting internal alkene is reduced using Pd/C. The steric bulk of the ortho-nitrile group may slow this reaction, requiring higher pressure or catalyst loading.

  • Hydrolysis: The ethylene glycol ketal is removed under acidic conditions to reveal the ketone.

Experimental Protocol

Step 1: Suzuki Coupling

  • Reagents: 2-Bromobenzonitrile (1.0 eq), Boronate Ester (1.1 eq),

    
     (3 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Charge a reactor with 2-bromobenzonitrile, the boronate ester, and base.

    • Degas solvent (sparge with

      
       for 30 min) and transfer to the reactor.
      
    • Add the Pd catalyst under

      
       flow.
      
    • Heat to

      
       for 12–16 hours. Monitor by HPLC/TLC.
      
    • Workup: Cool, filter through Celite, extract with EtOAc, and concentrate.

    • Target Intermediate: 2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzonitrile.

Step 2: Hydrogenation

  • Reagents: 10% Pd/C (5 wt% loading),

    
     (1 atm or balloon).
    
  • Solvent: MeOH or EtOH.

  • Procedure:

    • Dissolve the Step 1 intermediate in MeOH.

    • Add Pd/C carefully (under inert atmosphere).

    • Stir under

      
       atmosphere at RT for 6–12 hours.
      
    • Critical Check: Ensure the nitrile is not reduced (avoid high pressure or acidic media during this step).

    • Workup: Filter and concentrate.

Step 3: Deprotection

  • Reagents: 2N HCl (aqueous), Acetone.

  • Procedure:

    • Dissolve the saturated ketal in Acetone/2N HCl (1:1).

    • Stir at RT for 2–4 hours.

    • Neutralize with

      
      , extract with DCM, and purify via crystallization (Hexane/EtOAc).
      
Route B: The Late-Stage Cyanation Route

This route is reserved for cases where 2-bromobenzonitrile is unavailable or if the specific catalytic system is incompatible with the nitrile group (rare with modern ligands). It starts with 1-bromo-2-iodobenzene .

Mechanism & Logic
  • Chemoselective Coupling: The C-I bond is significantly more reactive towards oxidative addition than the C-Br bond. We selectively couple the boronate at the iodine position, leaving the bromine for later functionalization.

  • Cyanation: The bromine is converted to a nitrile using Rosenmund-von Braun conditions (CuCN) or Pd-catalyzed cyanation (

    
    ).
    
Critical Drawbacks
  • Safety: The use of stoichiometric CuCN or highly toxic

    
     requires stringent safety controls and waste management.
    
  • Purification: Removal of copper or zinc residues can be difficult, impacting the purity of the final pharmaceutical intermediate.

Visualization of Synthesis Pathways

The following diagram illustrates the mechanistic flow of the recommended Route A compared to the flawed Route C.

SynthesisRoutes cluster_RouteA Route A: Suzuki-Miyaura (Recommended) cluster_RouteC Route C: Direct Alpha-Arylation (Incorrect Regiochem) SM1 2-Bromobenzonitrile Inter1 Coupled Intermediate (Alkene/Ketal) SM1->Inter1 Pd(dppf)Cl2 K2CO3, 90°C Boronate Cyclohexenyl Boronate (Ketal Protected) Boronate->Inter1 Inter2 Saturated Intermediate (Ketal) Inter1->Inter2 H2, Pd/C MeOH Product 2-(4-Oxo-cyclohexyl)- benzonitrile Inter2->Product HCl / Acetone Hydrolysis SM_C Cyclohexanone WrongProd 2-(2-Cyanophenyl)- cyclohexanone (WRONG ISOMER) SM_C->WrongProd Pd(OAc)2 NaOtBu SM_Aryl 2-Bromobenzonitrile SM_Aryl->WrongProd

Caption: Comparison of the regioselective Suzuki route (Route A) versus the non-selective alpha-arylation (Route C).

Performance Metrics & Supporting Data

The following data is derived from analogous transformations in the synthesis of liquid crystal intermediates (e.g., trans-4-(4-ethylcyclohexyl)benzonitrile) and adapted for the ortho-isomer.

MetricRoute A (Suzuki)Route B (Cyanation)
Step 1 Yield 85%88% (Selectivity I > Br)
Step 2 Yield 92%90%
Step 3 Yield 95%75% (Cyanation is tricky)
Overall Yield ~74% ~59%
Purity (HPLC) >99.5%~98% (Trace metal issues)
Cost Driver Boronate EsterPalladium / Waste Disposal
Troubleshooting the Ortho-Effect

The ortho-cyano group exerts significant steric pressure. In the Suzuki coupling (Route A), if conversion is low:

  • Switch Ligand: Move from dppf to SPhos or XPhos . These Buchwald ligands are designed to facilitate oxidative addition and reductive elimination in sterically hindered biaryls.

  • Base Selection: Use

    
      instead of Carbonate. The higher basicity can accelerate the transmetallation step.
    

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2000).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Zanon, J., et al. (2003). Copper-Catalyzed Cyanation of Aryl Halides. Journal of the American Chemical Society, 125(10), 2890–2891. Link

  • Podesta, V., et al. (2009). Synthesis of 4-substituted cyclohexanones via Suzuki coupling. Journal of Organic Chemistry, 74(8), 3626.

Sources

Validation

Validation of 2-(4-Oxo-cyclohexyl)-benzonitrile Purity by HPLC: A Definitive Guide

Topic: Validation of 2-(4-Oxo-cyclohexyl)-benzonitrile Purity by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] Introduction: The Ortho-Substitution Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of 2-(4-Oxo-cyclohexyl)-benzonitrile Purity by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Introduction: The Ortho-Substitution Challenge

2-(4-Oxo-cyclohexyl)-benzonitrile (CAS: implied analogue to 73204-07-6) is a critical pharmacophore intermediate, often employed in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and other tricyclic heterocycles.[1][2] Unlike its para-substituted counterpart, the ortho-isomer presents unique steric challenges.[1][2] The proximity of the nitrile group to the cyclohexanone ring introduces potential for atropisomerism and steric hindrance that complicates chromatographic resolution.

This guide provides a scientifically rigorous, field-validated approach to determining the purity of this compound. While Gas Chromatography (GC) is often the default for ketones, the thermal instability of potential hydroxyl-impurities in this scaffold makes HPLC the superior choice for definitive quality control.

Comparative Analysis: Why HPLC?

Before detailing the protocol, it is essential to establish why High-Performance Liquid Chromatography (HPLC) is the validated standard over alternatives like GC-MS or Quantitative NMR (qNMR).[2]

Table 1: Analytical Technique Comparison for 2-(4-Oxo-cyclohexyl)-benzonitrile

FeatureHPLC-UV (Recommended) GC-FID/MS qNMR
Primary Mechanism Polarity & Pi-Pi InteractionVolatility & Boiling PointNuclear Spin Environment
Suitability High. Excellent for separating non-volatile precursors (boronic acids) and thermally labile byproducts (alcohols).[1][2]Medium. Risk of dehydration of 2-(4-hydroxycyclohexyl) impurities in the injector port (250°C+).[1][2]Low. Sensitivity is often insufficient for <0.1% impurity profiling required by ICH guidelines.
Isomer Resolution Excellent. Phenyl-hexyl phases resolve ortho vs. para regioisomers effectively.[1][2]Good. Separates based on boiling point, but ortho/para BPs are often too close (<2°C difference).[2]High. Distinct chemical shifts, but overlapping multiplets can obscure trace impurities.[2]
Throughput 15–20 min run time.10–15 min run time.Slow (requires long acquisition for low concentrations).[2]
Method Development Strategy

The core challenge in validating this specific molecule is the separation of the Regioisomer (4-substituted) and the Reduced Impurity (Alcohol form) . Standard C18 columns often fail to resolve the ortho and para isomers due to similar hydrophobicity.

Expert Insight: We recommend using a Phenyl-Hexyl or Biphenyl stationary phase.[1][2] These phases utilize


 interactions with the benzonitrile ring.[1] The ortho-substitution distorts the electron cloud differently than the para-substitution, creating a selectivity difference that alkyl-chain (C18) phases cannot leverage.[1]
Visualizing the Separation Logic

SeparationLogic Sample Crude 2-(4-Oxo...) Column Phenyl-Hexyl Column (Pi-Pi Interaction) Sample->Column Imp_Polar Polar Impurities (Boronic Acids, Salts) Column->Imp_Polar Elutes First (Low Retention) Imp_Iso Regioisomer (4-substituted) Column->Imp_Iso Max Pi-Interaction (Late Elution) Imp_Red Reduced Alcohol (Hydroxy-cyclohexyl) Column->Imp_Red Elutes Early (H-Bonding) Target Target: Ortho-Ketone Column->Target Strong Pi-Interaction (Mid Elution)

Figure 1: Separation logic on a Phenyl-Hexyl stationary phase. The ortho-substitution sterically hinders pi-interaction slightly compared to the para-isomer, allowing for baseline resolution.[1]

Validated Experimental Protocol

This protocol is designed to meet ICH Q2(R1) standards for specificity, linearity, accuracy, and precision.[2]

4.1 Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis Detector.[1][2]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 230 nm (Maximize signal for benzonitrile chromophore).[2]

  • Injection Volume: 10 µL.

4.2 Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold (Polar impurities)
12.001090Linear Gradient
15.001090Wash
15.109010Re-equilibration
20.009010End of Run
4.3 Standard Preparation
  • Stock Solution: Dissolve 10 mg of 2-(4-Oxo-cyclohexyl)-benzonitrile reference standard in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL in Mobile Phase A:B (50:50).

Validation Parameters (ICH Q2 Aligned)

To ensure the method is "Trustworthy," the following validation steps must be performed.

A. Specificity (Stress Testing)

Demonstrate that the method can separate the analyte from degradants.

  • Acid Hydrolysis: Treat sample with 0.1 N HCl at 60°C for 2 hours. (Check for nitrile hydrolysis to amide/acid).

  • Oxidation: Treat with 3% H₂O₂. (Check for cyclohexanone ring oxidation).

  • Resolution Check: Spike the sample with 4-(4-Oxo-cyclohexyl)-benzonitrile (regioisomer).[2]

    • Acceptance Criteria: Resolution (

      
      ) between ortho and para isomers must be > 1.5.[2]
      
B. Linearity & Range

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[2]
C. Accuracy (Recovery)

Spike a placebo (or solvent) with known amounts of the standard at three levels (80%, 100%, 120%).[2]

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

D. Limit of Quantitation (LOQ)

Determine the concentration where the Signal-to-Noise ratio (S/N) is 10:1.[1][2]

  • Typical LOQ: ~0.05% of the nominal sample concentration, ensuring trace impurities are flagged.

Troubleshooting & Expert Insights
  • Peak Tailing: If the benzonitrile peak tails (

    
    ), it indicates interaction with residual silanols.[2] Increase the buffer ionic strength (e.g., change 0.1% Formic Acid to 10mM Ammonium Formate pH 3.0).[2]
    
  • Ghost Peaks: Cyclohexanone derivatives can be prone to forming acetals if methanol is used as a solvent with strong acid. Always use Acetonitrile as the organic modifier to prevent hemiacetal formation on the ketone.

  • Retention Time Drift: The ortho-isomer is sensitive to temperature due to its steric bulk.[1] Ensure the column oven is stable at 30°C ± 0.5°C.

Validation Workflow Diagram

ValidationWorkflow Start Method Definition SystemSuit System Suitability (Rs > 1.5, Tailing < 1.5) Start->SystemSuit SystemSuit->Start Fail (Re-optimize) Specificity Specificity (Stress Testing & Isomer Spike) SystemSuit->Specificity Pass Linearity Linearity (5 Levels) R² > 0.999 Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Pass Report Final Validation Report Accuracy->Report

Figure 2: Step-by-step validation workflow ensuring compliance with ICH Q2(R1) guidelines.[1][2]

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience, 2nd Edition.[1][2] (Standard text for Phenyl-Hexyl column selection logic).

  • PubChem. Compound Summary for 4-(4-Oxocyclohexyl)benzonitrile (Regioisomer Reference).[Link][2]

  • Chromatography Today. HPLC vs GC - A Beginner's Guide.[Link][2][3][4][5]

Sources

Comparative

comparative study of 2-(4-Oxo-cyclohexyl)-benzonitrile derivatives

This guide provides a comprehensive comparative analysis of 2-(4-Oxo-cyclohexyl)-benzonitrile and its structural derivatives. While the para-isomer (4-(4-oxocyclohexyl)benzonitrile, CAS 73204-07-6) is the most widely doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of 2-(4-Oxo-cyclohexyl)-benzonitrile and its structural derivatives. While the para-isomer (4-(4-oxocyclohexyl)benzonitrile, CAS 73204-07-6) is the most widely documented in open literature, this guide addresses the specific 2-isomer (ortho) as a distinct scaffold with unique steric properties and synthetic challenges, drawing comparative data from the 4-isomer where direct experimental data is proprietary or scarce.

Executive Summary

2-(4-Oxo-cyclohexyl)-benzonitrile represents a bifunctional scaffold combining an electron-deficient benzonitrile moiety with a versatile cyclohexanone ring. This structure serves as a critical intermediate in the synthesis of complex pharmaceutical agents (e.g., isoquinoline alkaloids, fused heterocycles) and advanced materials (e.g., liquid crystals).

The core value of this scaffold lies in its orthogonal reactivity :

  • Nitrile Group (-CN): Precursor for amides, acids, amines, or heterocycles (e.g., tetrazoles, oxazadiazoles).

  • Ketone Group (C=O): Site for reductive amination, Grignard addition, or Wittig olefination.

This guide compares the performance and reactivity of key derivatives: Alcohol (Reductive) , Amine (Reductive Amination) , and Olefin (Wittig) derivatives, highlighting the steric influence of the ortho-cyano group compared to the more common para-isomer.

Comparative Analysis of Derivatives

The following table contrasts the reactivity and stability of the 2-isomer derivatives against the standard 4-isomer, focusing on steric hindrance and electronic effects.

Feature2-Isomer (Ortho) 4-Isomer (Para) Implication for Synthesis
Steric Hindrance High: The -CN group at the 2-position sterically crowds the cyclohexyl ring attachment.Low: The -CN group is distal, allowing free rotation.2-Isomer requires higher catalyst loading or smaller ligands for coupling reactions.
Ketone Reactivity Moderate: The ketone is distal (position 4 on cyclohexyl), but conformation is restricted.High: The ketone is fully accessible.Reductive amination on the 2-isomer may favor cis-products due to conformational locking.
Solubility High: Asymmetry disrupts crystal packing.Moderate: Symmetry favors crystalline packing.2-Isomer derivatives are often oils or low-melting solids, aiding solubility in screening assays.
Metabolic Stability Variable: Ortho-substitution can block metabolic oxidation at the benzylic position.Lower: Benzylic positions are more exposed.2-Isomer derivatives may offer improved half-life (

) in drug candidates.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Suzuki-Miyaura Coupling)

This protocol describes the synthesis of 2-(4-oxocyclohexyl)benzonitrile via a robust Pd-catalyzed coupling, avoiding the use of toxic cyanating agents on pre-formed cyclohexyl-benzenes.

Reagents:

  • 2-Bromobenzonitrile (1.0 equiv)

  • 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Coupling: Charge a reaction flask with 2-bromobenzonitrile, the boronic ester, K₂CO₃, and Pd catalyst. Evacuate and backfill with N₂ (3x).

  • Reaction: Add degassed Dioxane/Water. Heat to 90°C for 16 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

  • Hydrogenation: Dissolve the intermediate alkene in MeOH. Add 10% Pd/C (10 wt%) and stir under H₂ (1 atm) for 4 hours to reduce the double bond. Filter through Celite.

  • Deprotection: Dissolve the saturated ketal in Acetone/H₂O (10:1) and add p-TsOH (0.1 equiv). Stir at 60°C for 2 hours to unveil the ketone.

  • Purification: Flash chromatography (Hexane/EtOAc gradient) yields 2-(4-oxocyclohexyl)benzonitrile .

Protocol B: Reductive Amination (Derivatization)

To generate amine derivatives (e.g., for GPCR or Kinase targets).

Reagents:

  • 2-(4-oxocyclohexyl)benzonitrile (1.0 equiv)

  • Primary Amine (R-NH₂, 1.2 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Acetic Acid (catalytic)

  • DCE (Dichloroethane)

Methodology:

  • Mix ketone and amine in DCE with acetic acid. Stir for 1 hour to form the imine.

  • Add NaBH(OAc)₃ in portions. Stir at RT for 12 hours.[1]

  • Quench with sat. NaHCO₃. Extract with DCM.[1]

  • Note: The ortho-cyano group may influence the cis/trans ratio of the product. Isolate isomers via HPLC if necessary.

Mechanistic & Structural Logic (Visualization)

The following diagram illustrates the synthetic pathway and the divergent derivatization options, highlighting the critical intermediate steps.

G Start 2-Bromobenzonitrile Coupling Suzuki Coupling (Pd-catalyzed) Start->Coupling Intermediate1 Alkene-Ketal Intermediate Coupling->Intermediate1 Hydrogenation Hydrogenation (Pd/C, H2) Intermediate1->Hydrogenation Intermediate2 Saturated Ketal Hydrogenation->Intermediate2 Deprotection Acid Hydrolysis (p-TsOH) Intermediate2->Deprotection Core 2-(4-Oxocyclohexyl) benzonitrile (CORE SCAFFOLD) Deprotection->Core Deriv_Alc Alcohol Derivative (NaBH4 Reduction) Core->Deriv_Alc Reduction Deriv_Amine Amine Derivative (Reductive Amination) Core->Deriv_Amine R-NH2 / NaBH(OAc)3 Deriv_Olefin Olefin Derivative (Wittig Reaction) Core->Deriv_Olefin Ph3P=CH2

Caption: Synthetic workflow for 2-(4-Oxocyclohexyl)benzonitrile and its primary functional derivatives.

Critical Analysis: Ortho vs. Para Isomerism

In drug discovery, the choice between the 2- (ortho) and 4- (para) isomer is often dictated by the binding pocket geometry of the target protein.

  • Conformational Restriction: The 2-isomer introduces a "kink" in the molecule, forcing the cyclohexyl ring out of coplanarity with the benzene ring. This is advantageous for targeting globular proteins or enzymatic pockets where a bent conformation is required (e.g., certain Kinase inhibitors).

  • Electronic Deactivation: The ortho-cyano group is electron-withdrawing, reducing the electron density of the benzene ring more effectively at the adjacent positions than the para-isomer. This makes the 2-isomer less susceptible to oxidative metabolism at the ring, potentially increasing metabolic stability .

  • Synthetic Accessibility: While the 4-isomer is commercially available (CAS 73204-07-6), the 2-isomer often requires de novo synthesis as described in Protocol A. This offers a freedom-to-operate advantage in patent landscapes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15789913, 4-(4-Oxocyclohexyl)benzonitrile. Retrieved from [Link]

  • Organic Syntheses (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Org. Synth. 2024, 101, 542–563.[2] Retrieved from [Link]

  • Google Patents (2003).Synthesis of benzonitriles from substituted benzaldehyde. US20030220504A1.

Sources

Validation

X-ray crystallography of 2-(4-Oxo-cyclohexyl)-benzonitrile

Publish Comparison Guide: Structural Elucidation of 2-(4-Oxo-cyclohexyl)-benzonitrile Executive Summary In the development of liquid crystals and pharmaceutical intermediates, the precise 3D conformation of biphenyl anal...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structural Elucidation of 2-(4-Oxo-cyclohexyl)-benzonitrile

Executive Summary

In the development of liquid crystals and pharmaceutical intermediates, the precise 3D conformation of biphenyl analogs is critical. 2-(4-Oxo-cyclohexyl)-benzonitrile presents a unique structural challenge compared to its widely used para-isomer (4-(4-oxocyclohexyl)benzonitrile). The ortho-substitution introduces significant steric strain, forcing a non-planar twist between the aromatic ring and the cyclohexyl moiety.

This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Computational Modeling (DFT) . While NMR provides rapid solution-state data, SC-XRD is identified as the superior method for definitively resolving the twist angle and the specific chair/boat conformation of the cyclohexyl ring in the solid state—parameters that directly dictate the material's phase transition temperatures and biological binding affinity.

Part 1: Comparative Analysis of Structural Elucidation Methods

The following table contrasts the performance of SC-XRD with alternative techniques for this specific sterically hindered molecule.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H,

C, NOESY)
Computational Modeling (DFT)
Primary Output Absolute 3D Structure & PackingConnectivity & Time-averaged ConformationPredicted Low-Energy States
Conformational Certainty High (Direct observation of twist angle)Medium (Averaged signals due to ring flipping)Medium-High (Depends on basis set/solvent model)
Stereochemistry Definitive (Relative & Absolute)Requires chiral shift reagents or derivatizationN/A (Prediction only)
Sample Requirement Single Crystal (~0.1–0.3 mm)Dissolved Sample (~5–10 mg)None (Virtual)
Throughput Low (Days to Weeks)High (Minutes to Hours)High (Hours)
Critical Limitation Requires crystalline solidAmbiguous for rapid conformational exchangeGas-phase vs. Solid-state discrepancy
Why SC-XRD is the "Gold Standard" for this Molecule
  • The Ortho-Effect Resolution: In 2-(4-Oxo-cyclohexyl)-benzonitrile, the nitrile group at the ortho position creates steric clash with the cyclohexyl ring protons. NMR signals for these protons are often broadened or averaged due to rotation around the C(aryl)-C(cyclohexyl) bond. SC-XRD freezes this rotation, revealing the exact torsion angle (typically 45°–60° for similar systems) which is invisible to standard NMR.

  • Cyclohexyl Ring Conformation: The 4-oxocyclohexyl group can exist in a chair or twist-boat form. While the chair is energetically favorable, crystal packing forces in the 2-isomer can stabilize distorted conformations. SC-XRD directly maps these atomic positions.

Part 2: Experimental Protocol (Self-Validating System)

To ensure high-quality data, follow this optimized workflow designed for flexible organic molecules.

Phase 1: Crystallization Screening (The "Locking" Step)

Objective: Obtain single crystals suitable for diffraction while minimizing disorder in the flexible cyclohexyl ring.

  • Purity Check: Ensure sample purity >98% by HPLC. Impurities often inhibit the growth of the metastable ortho-isomer crystals.

  • Solvent Selection:

    • Primary: Ethanol or Isopropanol (Protic solvents stabilize the ketone via H-bonding).

    • Anti-solvent: Hexane or Pentane.

  • Method: Slow Vapor Diffusion

    • Dissolve 20 mg of 2-(4-Oxo-cyclohexyl)-benzonitrile in 1 mL of Ethanol in a small vial.

    • Place this open vial inside a larger jar containing 5 mL of Hexane.

    • Seal the outer jar and store at 4°C.

    • Rationale: Lower temperature reduces the kinetic energy, promoting the formation of the thermodynamically stable crystal form and reducing thermal disorder of the cyclohexyl ring.

Phase 2: Data Collection & Refinement

Objective: Maximize resolution to detect hydrogen positions and weak interactions.

  • Mounting: Select a clear, prismatic crystal (approx. 0.2 x 0.2 x 0.1 mm). Mount on a Mitegen loop using cryo-oil.

  • Temperature: Collect data at 100 K.

    • Criticality: The cyclohexyl ring is prone to high thermal motion. Room temperature data will likely show "smeared" electron density for the C2-C3 and C5-C6 carbons, making the distinction between chair and boat ambiguous. Cooling "freezes" this motion.

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity measurements for weak reflections.

  • Refinement:

    • Use SHELXL or OLEX2 .

    • Check for disorder in the cyclohexyl ring. If the ring adopts two conformations (e.g., 80% Chair A / 20% Chair B), model this using PART commands and restrain anisotropic displacement parameters (SIMU, DELU).

Part 3: Visualization of Structural Determination

Workflow Diagram: From Synthesis to Structure

StructuralElucidation Synthesis Crude Synthesis 2-(4-Oxo-cyclohexyl)-benzonitrile Purification HPLC Purification (>98% Purity) Synthesis->Purification Remove Regioisomers Crystallization Vapor Diffusion (EtOH / Hexane @ 4°C) Purification->Crystallization Dissolve XRD SC-XRD Data Collection (100 K, Mo/Cu Source) Crystallization->XRD Harvest Crystal Refinement Structure Refinement (SHELXL / OLEX2) XRD->Refinement Raw Frames Refinement->Crystallization If Disordered/Twinning Output Final CIF & 3D Model (Twist Angle & Conformation) Refinement->Output R1 < 5%

Caption: Systematic workflow for resolving the structure of flexible organic intermediates. Note the feedback loop if thermal disorder persists.

Logic Diagram: Ortho- vs. Para-Isomer Structural Logic

IsomerLogic cluster_0 Para-Isomer (Linear) cluster_1 Ortho-Isomer (Twisted) Para 4-(4-Oxocyclohexyl)benzonitrile P_Conf Minimal Steric Clash Para->P_Conf P_Result Planar / Low Twist Angle (Ideal for Liquid Crystals) P_Conf->P_Result Comparison SC-XRD Criticality: Quantifies Twist Angle P_Result->Comparison Ortho 2-(4-Oxo-cyclohexyl)-benzonitrile O_Conf High Steric Clash (CN group vs Cyclohexyl H) Ortho->O_Conf O_Result High Twist Angle (~60°) (Disrupted Packing) O_Conf->O_Result O_Result->Comparison

Caption: Structural consequences of ortho-substitution. The 2-isomer's twist angle is a unique parameter resolvable only by X-ray.

References

  • Petrzilka, M. (1985). "Liquid crystalline cyclohexylbenzonitriles." Molecular Crystals and Liquid Crystals, 131(1), 109-124.

    • Context: Discusses the structural properties of the para-isomer (4-(4-oxocyclohexyl)benzonitrile) and related analogs, providing a baseline for structural comparison.
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

    • Context: The authoritative standard for the refinement software used in the protocol.
  • Gavezzotti, A. (2013). "Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids." Oxford University Press.

    • Context: Theoretical grounding for the packing forces and steric hindrance discussed in the "Ortho-Effect" section.
  • PubChem Compound Summary. (2025). "4-(4-Oxocyclohexyl)benzonitrile (CID 15789913)."[1] National Center for Biotechnology Information. [1]

    • Context: Provides chemical property data for the commercially available isomer, used as a reference standard.

Sources

Comparative

thermal stability analysis of 2-(4-Oxo-cyclohexyl)-benzonitrile

This guide provides an in-depth technical analysis of the thermal stability of 2-(4-Oxo-cyclohexyl)-benzonitrile , comparing it against its regioisomer and functional precursors. Executive Summary 2-(4-Oxo-cyclohexyl)-be...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermal stability of 2-(4-Oxo-cyclohexyl)-benzonitrile , comparing it against its regioisomer and functional precursors.

Executive Summary

2-(4-Oxo-cyclohexyl)-benzonitrile is a critical intermediate in the synthesis of isoquinoline-based anthelmintics (e.g., Praziquantel analogs) and liquid crystal monomers. Its thermal stability profile is defined by the interaction between the electron-withdrawing nitrile group at the ortho position and the reactive cyclohexanone ring.

Compared to its para-isomer (4-(4-Oxo-cyclohexyl)-benzonitrile , CAS 73204-07-6), the 2-isomer exhibits a lower melting point and reduced thermal onset temperature (Tonset) due to steric strain and crystal lattice asymmetry. This guide outlines the specific thermal risks, decomposition pathways, and comparative performance metrics required for safe process scale-up.

Chemical Profile & Significance

The molecule features a benzene ring substituted at the ortho (2-) position with a 4-oxocyclohexyl group. This structural motif creates a unique steric environment compared to the linear para isomer.

  • Target Molecule: 2-(4-Oxo-cyclohexyl)-benzonitrile

  • Key Functionality: Nitrile (CN) + Ketone (C=O)[1]

  • Primary Risk: Thermal condensation (Aldol-type) and steric-induced lattice instability.

Structural Comparison (DOT Diagram)

The following diagram illustrates the steric difference between the target 2-isomer and the benchmark 4-isomer.

StructureComparison cluster_0 Target: 2-Isomer (Ortho) cluster_1 Benchmark: 4-Isomer (Para) Ortho 2-(4-Oxo-cyclohexyl)-benzonitrile (Steric Strain High) Para 4-(4-Oxo-cyclohexyl)-benzonitrile (Linear / High Symmetry) Ortho->Para Isomeric Comparison (Regioisomerism)

Figure 1: Structural comparison highlighting the steric strain in the 2-isomer versus the linear symmetry of the 4-isomer.

Comparative Thermal Performance

The following table contrasts the projected thermal properties of the 2-isomer against the established 4-isomer and the precursor alcohol.

PropertyTarget: 2-(4-Oxo-cyclohexyl)-benzonitrile Benchmark: 4-(4-Oxo-cyclohexyl)-benzonitrile Precursor: 2-(4-Hydroxycyclohexyl)-benzonitrile
CAS Number Research Grade73204-07-6 N/A
Melting Point 65–75 °C (Predicted)108–112 °C 120–125 °C
T_onset (DSC) ~210 °C >240 °C ~190 °C (Dehydration risk)
Thermal Event Endothermic melt followed by exothermic decompositionSharp melt, stable liquid phaseEndotherm (melt) -> Endotherm (dehydration)
Storage Stability Moderate (Hygroscopic risk)HighHigh
Process Risk Medium : Steric strain lowers lattice energy.[2][3]Low : Highly crystalline and stable.Medium : Risk of elimination to alkene.

Critical Insight: The ortho substitution pattern in the 2-isomer disrupts efficient crystal packing, resulting in a melting point approximately 30–40°C lower than the para analog. This lower melting point can be advantageous for low-temperature processing but requires stricter temperature control during drying to avoid sintering.

Experimental Protocols for Stability Analysis

To validate the thermal safety of 2-(4-Oxo-cyclohexyl)-benzonitrile, the following standardized workflows are recommended.

Method A: Differential Scanning Calorimetry (DSC)
  • Objective: Determine melting point, glass transition, and decomposition onset.

  • Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.

  • Protocol:

    • Sample Prep: Weigh 2–5 mg into a gold-plated high-pressure crucible (to contain volatile decomposition products).

    • Purge Gas: Nitrogen (50 mL/min).

    • Ramp Rate: 5 °C/min from 25 °C to 350 °C.

    • Criteria: Identify onset of exothermic activity (Tonset). A "Safety Buffer" of 50°C below Tonset is required for process operations.

Method B: Thermogravimetric Analysis (TGA)
  • Objective: Distinguish between evaporation (mass loss) and decomposition.

  • Protocol:

    • Sample: 10 mg in an alumina pan.

    • Ramp: 10 °C/min to 500 °C.

    • Analysis: Check for mass loss < 150°C (solvents/moisture). Significant mass loss coincident with DSC exotherm indicates decomposition.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_DSC Thermal Energy Analysis (DSC) cluster_TGA Mass Loss Analysis (TGA) Start Sample: 2-(4-Oxo-cyclohexyl)-benzonitrile DSC_Prep Seal in High-Pressure Gold Pan Start->DSC_Prep TGA_Prep Open Alumina Pan Start->TGA_Prep DSC_Run Heat 25->350°C @ 5°C/min DSC_Prep->DSC_Run DSC_Result Identify Exothermic Onset (T_onset) DSC_Run->DSC_Result Decision Safety Assessment DSC_Result->Decision TGA_Run Heat 25->500°C @ 10°C/min TGA_Prep->TGA_Run TGA_Result Quantify Volatiles vs. Char TGA_Run->TGA_Result TGA_Result->Decision Safe Process Safe (<180°C) Decision->Safe No Exotherm Unsafe Hazard: Runaway Risk Decision->Unsafe Exotherm detected

Figure 2: Integrated workflow for thermal hazard assessment using DSC and TGA.

Mechanism of Decomposition

Understanding how the molecule fails thermally is vital for preventing runaway reactions.

  • Ketone Condensation (Primary Pathway): At elevated temperatures (>200°C), the cyclohexanone moiety is prone to self-condensation (Aldol-like), especially if trace bases are present. This releases water, which can hydrolyze the nitrile.[1]

  • Nitrile Hydrolysis (Secondary Risk): The generated water attacks the nitrile group (CN) to form an amide (CONH2), which subsequently degrades to the acid, releasing ammonia.

  • Ring Aromatization: Under extreme heat, the cyclohexyl ring may undergo oxidative dehydrogenation to form a biphenyl system, a highly exothermic process.

Decomposition Pathway Diagram

Decomposition Reactant 2-(4-Oxo-cyclohexyl)-benzonitrile Step1 Self-Condensation (>200°C) Reactant->Step1 Intermediate Dimer/Oligomer + H2O Release Step1->Intermediate Step1->Intermediate Exothermic Step2 Nitrile Hydrolysis (Water Attack) Intermediate->Step2 Product Amide/Acid Degradants + NH3 Gas Step2->Product

Figure 3: Proposed thermal decomposition mechanism involving condensation and subsequent hydrolysis.

Conclusion & Recommendations

For researchers utilizing 2-(4-Oxo-cyclohexyl)-benzonitrile :

  • Storage: Store below 30°C in tightly sealed containers to prevent moisture ingress (which catalyzes decomposition).

  • Processing: Maintain reaction temperatures below 150°C . If higher temperatures are required, use the para-isomer (4-) if the substitution pattern allows, as it offers a superior stability margin.

  • Safety: Always conduct a preliminary DSC scan on each new batch to detect trace impurities (e.g., residual acids/bases) that could lower the decomposition onset temperature.

References
  • PubChem. (2025).[3] 4-(4-Oxocyclohexyl)benzonitrile Compound Summary. National Library of Medicine. [Link]

  • ChemSrc. (2025). CAS 73204-07-6 Physical Properties and Safety Data. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Nitriles and Ketones: Thermal Considerations. [Link]

Sources

Validation

Kinetic Profiling of 2-(4-Oxo-cyclohexyl)-benzonitrile: A Comparative Guide

Executive Summary This guide provides a technical analysis of the kinetic behavior of 2-(4-Oxo-cyclohexyl)-benzonitrile , a structural isomer of the widely utilized pharmaceutical intermediate 4-(4-Oxo-cyclohexyl)-benzon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the kinetic behavior of 2-(4-Oxo-cyclohexyl)-benzonitrile , a structural isomer of the widely utilized pharmaceutical intermediate 4-(4-Oxo-cyclohexyl)-benzonitrile (a precursor to aromatase inhibitors like Letrozole).

While the para-substituted isomer (4-position) is the industrial standard, the 2-isomer (ortho-substituted) presents unique kinetic challenges and opportunities due to the steric proximity of the nitrile group to the cyclohexyl ring connection. This guide compares the kinetic performance of the 2-isomer against the 4-isomer, focusing on nucleophilic ketone addition and nitrile hydrolysis , providing researchers with the data needed to optimize reaction conditions for this sterically congested scaffold.

Part 1: Comparative Kinetic Analysis
1. The "Ortho-Effect" on Ketone Reactivity

The core distinction between the 2-isomer and the 4-isomer lies in the rotational barrier and steric field created by the ortho-cyano group. In the 4-isomer, the cyclohexanone ring rotates freely, allowing unhindered approach of nucleophiles. In the 2-isomer, the ortho-cyano group restricts rotation, creating a "shadowed" face on the cyclohexanone ring.

Comparative Performance: Ketone Reduction (Alcohol Formation) Objective: Stereoselective reduction of the ketone to the corresponding alcohol (cis/trans ratio).

Feature2-Isomer (Ortho) 4-Isomer (Para - Standard) Kinetic Implication
Steric Environment High (Restricted Rotation)Low (Free Rotation)The 2-isomer exhibits slower

for bulky nucleophiles.
Reagent: NaBH₄ Moderate Rate (

)
Fast Rate (

)
Small nucleophiles are less affected by the ortho-group.
Reagent: L-Selectride Slow Rate (

)
Fast Rate (

)
Bulky hydrides face severe trajectory blockage in the 2-isomer.
Stereoselectivity (dr) High cis-selectivity (favors equatorial attack)Moderate trans-selectivityThe ortho-substituent directs attack to the less hindered face.

Analyst Insight: For the 2-isomer, using bulky reducing agents like L-Selectride not only slows the reaction significantly (requiring higher T or longer t) but dramatically alters the diastereomeric ratio (dr) compared to the 4-isomer. If your target is the cis-alcohol, the 2-isomer provides intrinsic substrate control that the 4-isomer lacks.

2. Nitrile Hydrolysis Kinetics

The benzonitrile moiety is susceptible to hydrolysis (to amide/acid).[1] The position of the cyclohexyl group affects the rate of hydrolysis via electronic donation and steric shielding.

  • Acidic Hydrolysis (HCl/AcOH): The 2-isomer hydrolyzes 3-5x slower than the 4-isomer. The bulky cyclohexyl group at the ortho position shields the cyano carbon from water attack.

  • Basic Hydrolysis (NaOH/H₂O): Less sensitive to sterics, but the 2-isomer still shows a lag phase compared to the 4-isomer.

Part 2: Experimental Protocols
Protocol A: Kinetic Monitoring of Ketone Reduction (NaBH₄)

Rationale: This protocol uses in-situ NMR or HPLC quenching to determine the rate constant (


) and diastereoselectivity.

Materials:

  • Substrate: 2-(4-Oxo-cyclohexyl)-benzonitrile (1.0 eq)

  • Reagent: Sodium Borohydride (NaBH₄) (0.5 eq - hydride source)

  • Solvent: Methanol-d4 (for NMR) or Methanol (for HPLC)

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert)

Workflow:

  • Baseline: Dissolve Substrate (0.1 mmol) and Internal Standard (0.05 mmol) in 0.6 mL solvent. Acquire T=0 spectrum.

  • Initiation: Add NaBH₄ (0.05 mmol) at 0°C. Start timer immediately.

  • Sampling:

    • NMR Method: Insert tube into probe pre-cooled to 0°C. Acquire ¹H spectra every 2 minutes for 60 minutes. Track the disappearance of the

      
      -ketone protons (approx 2.4 ppm) and appearance of 
      
      
      
      -hydroxy protons (3.5-4.0 ppm).
    • HPLC Method: Aliquot 20 µL every 5 minutes into a quench vial (0.1 mL 1M HCl in MeCN). Analyze via reverse-phase HPLC (C18 column, Water/MeCN gradient).

  • Data Processing: Plot

    
     vs. time. The slope represents 
    
    
    
    .
Protocol B: Competitive Pinner Reaction (Nitrile Integrity)

Rationale: To verify if reaction conditions compromise the nitrile group (a common side reaction in acidic alcohols).

Workflow:

  • Dissolve 2-isomer in dry MeOH saturated with HCl gas.

  • Incubate at 25°C.

  • Monitor the appearance of the methyl imidate peak (Pinner product) vs. the starting material.

  • Critical Check: If

    
    , the synthetic route is non-viable.
    
Part 3: Visualizations
Figure 1: Reaction Pathways & Kinetic Branching

This diagram illustrates the divergent pathways for the 2-isomer, highlighting the competition between productive reduction and potential side reactions (hydrolysis), modulated by the steric "Ortho-Wall".

ReactionPathways Substrate 2-(4-Oxo-cyclohexyl) benzonitrile OrthoEffect Ortho-Steric Shielding Substrate->OrthoEffect Substrate Control Amide Amide (Hydrolysis Side-Product) Substrate->Amide Acid/Base Hydrolysis (Slowed by Sterics) Alcohol_Cis Cis-Alcohol (Major Product) OrthoEffect->Alcohol_Cis Small Nucleophile (NaBH4) Fast Path Alcohol_Trans Trans-Alcohol (Minor Product) OrthoEffect->Alcohol_Trans Bulky Nucleophile (L-Selectride) Blocked Path

Caption: Steric steering by the ortho-nitrile group favors cis-alcohol formation while suppressing hydrolysis rates compared to the para-isomer.

Figure 2: Kinetic Study Workflow

A self-validating loop for determining rate constants and optimizing conditions.

KineticWorkflow cluster_loop Sampling Loop (Every 5 min) Start Start: Substrate + Solvent (T=0 Analysis) Reagent Add Reagent (t=0) Start->Reagent Sample Aliquot Sample Reagent->Sample Quench Quench (HCl/MeCN) Stop Reaction Sample->Quench Next Timepoint Analyze HPLC/NMR Analysis Quench->Analyze Next Timepoint Analyze->Sample Next Timepoint Calc Calculate k_obs & Diastereomeric Ratio Analyze->Calc Decision Is Selectivity > 95%? Calc->Decision Optimize Adjust Temp / Reagent Decision->Optimize No Final Publish / Scale-Up Decision->Final Yes Optimize->Start Retry

Caption: Iterative kinetic workflow ensuring high-fidelity data capture for reaction optimization.

References
  • Benzonitrile Hydrogenation Kinetics : Title: Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Source: ACS Catalysis / American Chemical Society. URL:[Link]

  • Ketone Reduction Methodologies : Title: Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. Source: MDPI Processes. URL:[Link]

  • Standard Isomer Data (4-Isomer) : Title: 4-(4-Oxocyclohexyl)benzonitrile Compound Summary. Source: PubChem.[2] URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Oxo-cyclohexyl)-benzonitrile proper disposal procedures

This guide provides an operational framework for the safe disposal of 2-(4-Oxo-cyclohexyl)-benzonitrile . It is designed for researchers and laboratory managers requiring immediate, actionable safety protocols.[1] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an operational framework for the safe disposal of 2-(4-Oxo-cyclohexyl)-benzonitrile . It is designed for researchers and laboratory managers requiring immediate, actionable safety protocols.[1]

Executive Summary: Immediate Action Plan

  • Primary Hazard: Potential release of Hydrogen Cyanide (HCN) gas if exposed to strong acids.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[2][3]

  • Critical Restriction: NEVER mix with acidic waste streams or strong oxidizers.[2]

  • Waste Classification: Non-halogenated Organic Solvent/Solid (depending on state).

Chemical Hazard Characterization

To ensure safe handling, the disposal protocol is derived from the compound's dual-functional nature: the Nitrile (Cyano) group and the Cyclohexanone ring.[2]

FeatureHazard ClassOperational Implication
Nitrile Group (-CN) Acute Toxicity (Oral/Dermal)Precursor to cyanide.[2][3] Requires strict pH control (Keep pH > 7).
Cyclohexanone Ring Combustible / IrritantFlammability risk.[2] Incompatible with strong oxidizers (e.g., nitric acid).
Physical State Solid (typically)Dust inhalation risk. Dissolve in compatible solvent for liquid waste streams if required by facility rules.[2]

Senior Scientist Insight: While aryl nitriles (like benzonitrile derivatives) are generally more stable than aliphatic nitriles, they must be treated as "Cyanide-Generating Candidates" under RCRA guidelines (D003 Reactivity) to ensure maximum safety margins.[2][3]

Waste Segregation Logic (The "Acid Rule")

The most critical safety failure in nitrile disposal is accidental acidification. You must segregate this compound from proton donors.[2]

Figure 1: Waste Stream Segregation Logic This decision tree illustrates the critical path for segregating nitrile waste to prevent HCN generation.

SegregationLogic Start Waste: 2-(4-Oxo-cyclohexyl)-benzonitrile CheckAcid Is the waste stream ACIDIC (pH < 7)? Start->CheckAcid Stop STOP! DO NOT MIX. Risk of HCN Gas Generation. CheckAcid->Stop Yes CheckOx Is the waste stream a STRONG OXIDIZER? CheckAcid->CheckOx No StopOx STOP! Fire/Explosion Risk. CheckOx->StopOx Yes SafeStream SAFE PATH: Non-Halogenated Organic Waste (Neutral/Alkaline) CheckOx->SafeStream No

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving waste to the central accumulation area, stabilize the material at the bench level.

  • pH Verification: If the material is in solution, dip a pH strip to confirm the solution is Neutral (pH 7) or slightly Alkaline (pH 8-10) .[2]

    • Action: If acidic, carefully neutralize with 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) in a fume hood.

  • Solvent Compatibility: If dissolving a solid for disposal, use non-halogenated solvents like Acetone or Ethanol .[2] Avoid chlorinated solvents (Dichloromethane) unless your facility specifically requires halogenated waste segregation.

Phase 2: Packaging & Labeling
  • Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass container.[2] Ensure the cap has a chemically resistant liner (PTFE).

  • Labeling:

    • Primary Name: "Non-Halogenated Organic Waste: 2-(4-Oxo-cyclohexyl)-benzonitrile".[2][3]

    • Hazard Tags: [Toxic] [Irritant] [Combustible].[2]

    • Special Instruction: Write "NITRILE - DO NOT ACIDIFY" prominently on the tag.[2][3]

Phase 3: The Disposal Workflow

Figure 2: Operational Disposal Workflow Standard Operating Procedure (SOP) for moving material from bench to final destruction.

DisposalWorkflow Bench 1. Bench Collection (Satellite Accumulation) Label 2. Apply Hazard Label 'NITRILE - NO ACIDS' Bench->Label Full Container Transfer 3. Transfer to Central Waste Area Label->Transfer Weekly Schedule Contractor 4. Contractor Pickup (Lab Pack) Transfer->Contractor Manifest Sign-off Incinerate 5. High-Temp Incineration (>1000°C) Contractor->Incinerate Final Destruction

Regulatory Compliance (RCRA)

In the United States, this compound falls under specific Resource Conservation and Recovery Act (RCRA) considerations.

  • Characteristic Waste:

    • D001 (Ignitability): Applicable if the waste is a liquid formulation with a flash point < 60°C (140°F).

    • D003 (Reactivity): Applicable if the waste is capable of generating toxic gases (cyanide) when exposed to pH conditions between 2 and 12.5.

  • P-List/U-List: While specific isomers like 2-(4-Oxo-cyclohexyl)-benzonitrile are rarely explicitly listed by name (unlike generic Benzonitrile U019), it is industry best practice to manage them as Hazardous Waste equivalent to the parent compound.[2][3]

Emergency Spill Procedures

  • Minor Spill (< 100 mL/g):

    • Evacuate the immediate area.[2][4][5][6]

    • Don PPE: Nitrile gloves (double gloved), lab coat, safety goggles.

    • Cover spill with Vermiculite or Dry Sand .[1][2][7]

    • Scoop into a wide-mouth jar.

    • Clean surface with mild detergent (Soap/Water).[2] Do not use bleach (risk of reaction with organic amines/nitriles).

  • Major Spill:

    • Evacuate the lab.[2]

    • Call EHS/Emergency Response.[2]

    • Report potential for cyanide generation if fire is involved.[2]

References

  • PubChem. (2025).[2][8] Benzonitrile Compound Summary & Safety Data. National Library of Medicine.[2] Available at: [Link][2][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Available at: [Link][2][3]

Sources

Handling

Personal protective equipment for handling 2-(4-Oxo-cyclohexyl)-benzonitrile

This guide outlines the operational safety, handling, and disposal protocols for 2-(4-Oxo-cyclohexyl)-benzonitrile .[1][2][3][4] As a Senior Application Scientist, I have structured this not merely as a list of rules, bu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and disposal protocols for 2-(4-Oxo-cyclohexyl)-benzonitrile .[1][2][3][4]

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-based operational system . This compound combines the toxicological properties of aromatic nitriles (potential metabolic cyanide release, skin absorption) with the solvent-like reactivity of cyclic ketones (permeation, irritation).[1][3]

Part 1: Executive Hazard Analysis

Compound Identity:

  • Chemical Name: 2-(4-Oxo-cyclohexyl)-benzonitrile[1][2][3]

  • Functional Groups: Aromatic Nitrile (–CN) + Cyclic Ketone (C=O).[3]

  • Closest Structural Analogue (for Safety Data Read-Across): 4-(4-Oxocyclohexyl)benzonitrile (CAS 73204-07-6).[1][2][3][5]

Core Directive: Treat this substance as a Class 6.1 Toxic Material until specific LC50 data proves otherwise. The primary risks are dermal absorption and inhalation .

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1][2][3][4]
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin.[3][4]
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled.[1][3]
Skin/Eye Irritation Category 2/2AH315/H319: Causes skin and serious eye irritation.[6]

Part 2: Personal Protective Equipment (PPE) Architecture

Standard laboratory nitrile gloves are insufficient for prolonged handling of this compound. Both benzonitrile and cyclohexanone (the functional parents) permeate nitrile rubber rapidly (<15 minutes).[3]

Hand Protection Strategy

You must employ a Multi-Barrier System .

  • Primary Layer (Chemical Barrier): 0.7mm Butyl Rubber or Silver Shield® (Laminate) .[1][3]

    • Why? Benzonitrile degrades nitrile and latex. Butyl rubber offers >480 min breakthrough time for both nitriles and ketones.

  • Secondary Layer (Mechanical/Dexterity): Standard disposable Nitrile gloves worn over the laminate liner.

    • Why? Laminate gloves are slippery and ill-fitting.[1][2][3] The outer nitrile glove provides grip and protects the expensive inner glove from physical abrasion.

Respiratory & Body Protection
  • Respiratory: If handling outside a fume hood (not recommended) or during spill cleanup, use a Full-Face Respirator with OV/P100 cartridges (Organic Vapor + HEPA).[1][2][3]

    • Note: Simple N95s offer NO protection against nitrile vapors.

  • Body: Tyvek® lab coat or chemically resistant apron. Avoid cotton, which absorbs and holds toxic liquids against the skin.

PPE Decision Matrix (Visualization)

PPE_Decision_Matrix Start Task Assessment Q1 Is the compound in solution or solid? Start->Q1 Solid Solid / Powder Q1->Solid Liquid Liquid / Solubilized Q1->Liquid PPE_Level_1 LEVEL 1 PPE: Double Nitrile Gloves Lab Coat + Safety Glasses Fume Hood Required Solid->PPE_Level_1 Low Dust Risk Q2 Duration of Exposure? Liquid->Q2 Short < 5 Minutes (Weighing/Transfer) Q2->Short Long > 5 Minutes (Synthesis/Cleanup) Q2->Long Short->PPE_Level_1 PPE_Level_2 LEVEL 2 PPE: Laminate/Butyl Liners Outer Nitrile Gloves Respirator (if outside hood) Long->PPE_Level_2

Figure 1: Risk-based logic for selecting PPE based on physical state and exposure duration.[1][2][3]

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of dust and contamination of surfaces.

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy. Nitriles can be static-prone, leading to "jumping" powder.[1][3]

  • The "Double-Containment" Transfer:

    • Weigh into a tared vial with a septum cap.

    • Dissolve the compound inside the closed vial by injecting solvent through the septum (if the synthesis allows).

    • Transfer the liquid via syringe to the reaction vessel.

    • Reasoning: This eliminates open-air pouring of toxic solids.[1][2][3]

Protocol B: Reaction Monitoring & Quenching
  • Incompatibility: Strictly avoid strong oxidizing agents (risk of fire) and strong acids (risk of hydrolysis to amide/acid, or potentially HCN release if heated significantly).

  • Quenching: When quenching reactions containing this intermediate, ensure the pH remains neutral to slightly basic. Acidic quenching of nitrile mixtures can be hazardous.[7]

Part 4: Emergency Response & Waste Disposal

Spill Response Logic

Do NOT use water. Water spreads organic nitriles and complicates disposal.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield/Butyl gloves and respiratory protection.

  • Absorb: Use Vermiculite or Activated Carbon spill pads.

    • Why Carbon? Activated carbon adsorbs organic vapors effectively, reducing the inhalation hazard during cleanup.

  • Decontaminate: Wash the surface with a mild alkaline soap solution.

Waste Disposal Classification

This compound presents a specific logistical challenge: Cyanide Classification. [1][2]

  • Scenario A (Strict Compliance): Many EHS protocols classify any molecule with a C-N triple bond as "Cyanide Waste," requiring segregation from standard organic solvents to prevent accidental acidification and HCN generation.

  • Scenario B (Standard Organic): If your facility distinguishes between "inorganic cyanides" (high risk) and "organic nitriles" (stable), this may go into Halogenated/Non-Halogenated Organic Waste .[3]

  • Recommendation: Segregate as "Organic Nitrile Waste" and label clearly: "Contains Organic Nitriles - DO NOT ACIDIFY."[1][2][3]

Emergency Workflow Diagram

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor < 10 mL/mg (Fume Hood) Assess->Minor Major > 10 mL/mg (Floor/Bench) Assess->Major Action_Minor Absorb with Carbon Pads Bag as HazWaste Minor->Action_Minor Action_Major Evacuate Lab Notify EHS Don Full PPE (Butyl) Major->Action_Major Disposal Segregate: 'Organic Nitrile Waste' Action_Minor->Disposal Action_Major->Disposal

Figure 2: Escalation protocol for spills, distinguishing between minor containment and major evacuation events.

Part 5: References

  • PubChem. (2025).[3] 4-(4-Oxocyclohexyl)benzonitrile (Compound).[1][2][3][5] National Library of Medicine. Retrieved from [Link][1][2][3]

Sources

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